molecular formula C14H29N3O4 B1663945 1,7-Bis-Boc-1,4,7-triazaheptane CAS No. 117499-16-8

1,7-Bis-Boc-1,4,7-triazaheptane

Katalognummer: B1663945
CAS-Nummer: 117499-16-8
Molekulargewicht: 303.40 g/mol
InChI-Schlüssel: KNORWRWRHNHJAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,7-Bis-Boc-1,4,7-Triazaheptane is a non-PEG crosslinker.

Eigenschaften

IUPAC Name

tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10-17-12(19)21-14(4,5)6/h15H,7-10H2,1-6H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNORWRWRHNHJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569299
Record name Di-tert-butyl [azanediyldi(ethane-2,1-diyl)]biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117499-16-8
Record name Di-tert-butyl [azanediyldi(ethane-2,1-diyl)]biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 1,7-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 117499-16-8[1][2][3][4][5]

This technical guide provides an in-depth overview of 1,7-Bis-Boc-1,4,7-triazaheptane, a versatile intermediate compound widely utilized in drug development, bioconjugation, and organic synthesis.[6][7] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical and Product Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₄H₂₉N₃O₄[2][3][7]
Molecular Weight 303.40 g/mol [2][3][7]
Purity ≥97% (NMR), 98%[2][7]
Appearance Solid, semi-solid, lump, or liquid; Syrupy liquid to white solid[1][7]
Storage Temperature 2-8°C, -20°C[1][2]
IUPAC Name tert-butyl 2-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)ethylcarbamate[1]
InChI Key KNORWRWRHNHJAV-UHFFFAOYSA-N[1][3]
MDL Number MFCD11226825[1][7]

Core Applications and Workflow

This compound is a crucial building block in synthetic chemistry due to its two terminal tert-butoxycarbonyl (Boc) protecting groups.[4] These groups allow for the selective protection of primary amine functionalities, which can be deprotected under acidic conditions to yield free amines.[2][4] This workflow is fundamental to its application in the synthesis of more complex molecules, such as peptide-based drugs and bifunctional chelators for monoclonal antibody conjugates.[4][6]

The general workflow for the utilization of this compound is depicted in the following diagram.

G A This compound B Acidic Deprotection (e.g., TFA, HCl) A->B Step 1 C 1,4,7-Triazaheptane (Free Amine) B->C Step 2 D Further Reactions C->D Step 3 E Peptide Synthesis D->E F Bioconjugation D->F G Chelator Synthesis D->G

Caption: General workflow for the deprotection and functionalization of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound (referred to as DiBoc-DETA in the literature) is provided below.[4]

Materials:

Procedure:

  • Dissolve diethylenetriamine (1.03 g, 10 mmol) in 10 mL of anhydrous THF.

  • Deoxidize the solution by bubbling with nitrogen gas for 20 minutes.

  • In a separate flask, dissolve a 3-fold molar amount of Boc-ON in 15 mL of anhydrous THF.

  • Cool the diethylenetriamine solution to 0°C in an ice bath.

  • Slowly add the Boc-ON solution dropwise to the cooled diethylenetriamine solution.

  • Continue stirring the reaction mixture at 0°C for 2 hours.

  • After the reaction is complete, remove the solvent by rotary evaporation under reduced pressure.

  • The crude product is then purified by column chromatography using a solvent mixture of ethyl acetate and hexane (1:15, v/v) as the eluent.

  • This procedure has been reported to yield the final product, this compound, in a 90% yield.[4]

The following diagram illustrates the workflow for the synthesis protocol.

G A Dissolve Diethylenetriamine in Anhydrous THF B Deoxidize with N₂ A->B C Cool to 0°C B->C E Dropwise Addition of Boc-ON Solution C->E D Prepare Boc-ON in Anhydrous THF D->E F Stir at 0°C for 2h E->F G Solvent Removal (Rotary Evaporation) F->G H Column Chromatography (EtOAc/Hexane 1:15) G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Analytical Data

High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) data have been reported for a derivative of this compound, confirming its structure.[3] While specific spectra for the title compound are not detailed in the provided search results, they are typically available from commercial suppliers.[2]

Safety Information

This compound is classified with the signal word "Warning".[1] The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1] For research use only. Not for human or veterinary use.[3]

References

An In-depth Technical Guide to 1,7-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis-Boc-1,4,7-triazaheptane is a versatile linear polyamine derivative widely utilized in medicinal chemistry and drug development. Its structure, featuring a 1,4,7-triazaheptane (or diethylenetriamine) backbone with its terminal primary amines protected by tert-butoxycarbonyl (Boc) groups, makes it an invaluable intermediate for the synthesis of complex molecules.[1] The Boc groups provide stability and allow for selective deprotection under acidic conditions, revealing reactive amine functionalities for subsequent elaboration.[2] This strategic protection is crucial in multi-step syntheses, preventing unwanted side reactions.

This compound serves as a critical building block in the development of bifunctional chelators for medical imaging and radiotherapy, linkers for antibody-drug conjugates (ADCs), and as a scaffold for constructing peptide-based pharmaceuticals.[1] Its defined length and nucleophilic central secondary amine offer precise control over the architecture of the final molecule, making it a compound of significant interest for researchers aiming to create novel therapeutic and diagnostic agents.

Core Compound Data

The key quantitative and physical properties of this compound are summarized below for easy reference.

PropertyValue
Molecular Weight 303.4 g/mol [1][2][3]
Molecular Formula C₁₄H₂₉N₃O₄[1][2]
CAS Number 117499-16-8[1][2][3]
IUPAC Name tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]ethyl]carbamate[1]
Appearance Syrupy liquid to white solid[1]
Purity ≥97% (NMR)[1]
Storage Conditions 0-8 °C[1] or -20°C[2]

Experimental Protocols

The utility of this compound is realized through a sequence of reactions, typically beginning with its synthesis, followed by deprotection and subsequent functionalization. Detailed methodologies for these key transformations are provided below.

Protocol 1: Synthesis of this compound

This protocol describes the selective protection of the primary amines of diethylenetriamine (B155796).

Materials:

Procedure:

  • Dissolve diethylenetriamine (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Bubble nitrogen gas through the solution for 20 minutes to deoxidize.

  • Cool the solution to 0 °C using an ice bath.

  • Separately, dissolve Boc-ON (2.0-2.2 eq) in anhydrous THF.

  • Slowly add the Boc-ON solution dropwise to the stirred diethylenetriamine solution at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for 2 hours after the addition is complete.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF solvent using a rotary evaporator under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 1:15 v/v) to yield this compound.[4]

Protocol 2: Boc-Deprotection to Yield 1,4,7-Triazaheptane

This protocol details the removal of the Boc protecting groups to expose the primary amines for further functionalization.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approximately 10-20 mL per gram of substrate).

  • To the stirred solution, add TFA (5-10 eq). A common reaction mixture is 25-50% TFA in DCM.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Carefully wash the organic solution with saturated aqueous NaHCO₃ to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected 1,4,7-triazaheptane (diethylenetriamine). The product is often obtained as a salt and may be used directly in the next step.

Protocol 3: N-Alkylation for Synthesis of a Chelator Precursor

This protocol provides a representative method for the functionalization of the deprotected 1,4,7-triazaheptane by attaching carboxylate-bearing arms, a common step in synthesizing chelating agents.

Materials:

  • 1,4,7-Triazaheptane (from Protocol 2)

  • tert-Butyl bromoacetate (B1195939)

  • Potassium carbonate (K₂CO₃) or another non-nucleophilic base (e.g., DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend anhydrous K₂CO₃ (excess, e.g., 10 eq) in anhydrous ACN.

  • Add the crude 1,4,7-triazaheptane (1.0 eq) from the deprotection step to the suspension.

  • Add tert-butyl bromoacetate (a slight excess per amine to be alkylated, e.g., 5.5 eq for full alkylation) to the stirred mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alkylated product.

  • Purify the product via column chromatography if necessary.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound.

synthesis_workflow cluster_reactants DETA Diethylenetriamine (1,4,7-Triazaheptane) Product This compound DETA->Product THF, 0 °C Selective Protection BocON Boc-ON BocON->Product

Caption: Synthesis of this compound.

functionalization_workflow Start 1,7-Bis-Boc- 1,4,7-triazaheptane Deprotected 1,4,7-Triazaheptane (Free Amine) Start->Deprotected 1. Boc Deprotection (TFA / DCM) Final Functionalized Product (e.g., Chelator Precursor) Deprotected->Final 2. N-Alkylation (e.g., R-Br, Base)

Caption: General workflow for deprotection and functionalization.

References

Structure Elucidation of 1,7-Bis-Boc-1,4,7-triazaheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Bis-Boc-1,4,7-triazaheptane is a key bifunctional linker and intermediate used in organic synthesis, particularly in the development of pharmaceuticals and bioconjugates. Its structure, featuring two terminal tert-butoxycarbonyl (Boc) protected amine groups and a central secondary amine, allows for selective chemical modifications, making it a valuable building block in medicinal chemistry. This technical guide provides an in-depth overview of the structure elucidation of this compound, detailing its synthesis, purification, and comprehensive spectroscopic characterization. Experimental protocols and expected analytical data are presented to aid researchers in its synthesis and verification.

Chemical Structure and Properties

This compound, also known as tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]ethyl]carbamate, is a symmetrically protected triamine. The Boc protecting groups on the primary amines enhance its stability and allow for regioselective reactions involving the central secondary amine. These Boc groups can be readily removed under acidic conditions to liberate the primary amines for further functionalization.[1]

PropertyValueReference
Molecular Formula C₁₄H₂₉N₃O₄[2]
Molecular Weight 303.40 g/mol [2]
CAS Number 117499-16-8[2]
Appearance White to off-white solid or syrupy liquid[2][3]
Purity ≥97% (NMR or HPLC)[3]
Storage Conditions 0-8 °C, inert atmosphere[4]

Synthesis and Purification

The synthesis of this compound is typically achieved through the selective protection of the primary amino groups of diethylenetriamine (B155796) (DETA). A common method involves the reaction of DETA with a Boc-protecting reagent such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON).[5]

Logical Workflow for Synthesis

cluster_synthesis Synthesis of this compound DETA Diethylenetriamine (DETA) Reaction Reaction at 0°C to RT DETA->Reaction Boc_reagent Boc-ON or Boc₂O Boc_reagent->Reaction Solvent Anhydrous THF Solvent->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A flowchart illustrating the synthetic workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from diethylenetriamine.

Materials:

Procedure:

  • Dissolve diethylenetriamine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve Boc-ON in anhydrous THF.

  • Add the Boc-ON solution dropwise to the stirred diethylenetriamine solution at 0 °C over a period of 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 1:15 v/v).[5]

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a white solid or viscous oil.

Spectroscopic Characterization

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. A Certificate of Analysis for a commercial sample of this compound confirms that its ¹H NMR spectrum is consistent with the expected structure and indicates a purity of ≥98.0%.[2]

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.0-5.5br s2H-NH-C(=O)O-
~3.25q, J ≈ 5.5 Hz4H-CH₂-NH-C(=O)O-
~2.75t, J ≈ 6.0 Hz4H-NH-CH₂-CH₂-NH-
~2.65t, J ≈ 6.0 Hz4H-NH-CH₂-CH₂-NH-
1.44s18H-C(CH₃)₃

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~156.0-C=O (carbamate)
~79.0-C(CH₃)₃
~49.0-NH-CH₂-
~40.0-CH₂-NH-Boc
~28.4-C(CH₃)₃
Experimental Protocol: NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

Procedure:

  • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals to confirm the proton count and identify the carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, sharpN-H stretch (secondary amine and carbamate)
2975, 2930StrongC-H stretch (aliphatic)
~1690StrongC=O stretch (carbamate)
~1520StrongN-H bend (carbamate)
~1170StrongC-O stretch (carbamate)
Experimental Protocol: IR Spectroscopy

Objective: To identify the characteristic functional group vibrations.

Methodology: Attenuated Total Reflectance (ATR)-FTIR is a suitable and simple method.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Record a background spectrum.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

  • Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide information about the fragmentation pattern of the molecule. A Certificate of Analysis confirms that the mass spectrum is consistent with the structure of this compound.[2]

Expected Mass Spectrometry Data:

m/zIon
304.22[M+H]⁺ (Calculated: 304.2231)
326.20[M+Na]⁺ (Calculated: 326.2050)
248.17[M-C₄H₈+H]⁺ (loss of isobutylene)
204.16[M-Boc+H]⁺ (loss of one Boc group)
148.11[M-Boc-C₄H₈+H]⁺
104.11[M-2Boc+H]⁺
Experimental Protocol: Mass Spectrometry

Objective: To confirm the molecular weight and analyze the fragmentation pattern.

Methodology: Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Infuse the solution directly into the ESI source or inject it via an HPLC system.

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the data to identify the molecular ion peak ([M+H]⁺ and/or [M+Na]⁺) and characteristic fragment ions.

Biological Context and Applications

While this compound is not known to have intrinsic biological activity or be involved in specific signaling pathways, it serves as a crucial building block in the synthesis of biologically active molecules. Its primary applications are in:

  • Drug Development: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of peptide-based drugs where it can act as a scaffold or linker.[3]

  • Bioconjugation: The triamine backbone allows for the attachment of biomolecules to surfaces or other molecules, which is essential for creating targeted drug delivery systems.[3]

  • PROTACs: It can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins.[1]

  • Chelating Agents: The deprotected triamine can serve as a scaffold for the synthesis of bifunctional chelators for metal ions, which have applications in medical imaging and therapy when conjugated to monoclonal antibodies.[1]

Workflow for Application in Bioconjugation

cluster_bioconjugation Application in Bioconjugation Start This compound Deprotection Acidic Deprotection (e.g., TFA) Start->Deprotection Triamine 1,4,7-Triazaheptane Deprotection->Triamine Functionalization1 Functionalization of Central Amine Triamine->Functionalization1 Intermediate1 Mono-functionalized Intermediate Functionalization1->Intermediate1 Functionalization2 Functionalization of Terminal Amines Intermediate1->Functionalization2 Bioconjugate Final Bioconjugate Functionalization2->Bioconjugate

Caption: A logical workflow for the use of this compound in bioconjugation.

Conclusion

The structure of this compound can be unambiguously determined through a combination of synthesis from diethylenetriamine and comprehensive spectroscopic analysis. NMR spectroscopy provides detailed information on the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight. The protocols and expected data presented in this guide serve as a valuable resource for researchers working with this versatile synthetic building block, facilitating its reliable synthesis and characterization for applications in drug discovery and development.

References

Synthesis of 1,7-Bis-Boc-1,4,7-triazaheptane from Diethylenetriamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,7-Bis-Boc-1,4,7-triazaheptane, a versatile building block in medicinal chemistry and organic synthesis, from the readily available starting material, diethylenetriamine (B155796). This guide provides a comprehensive overview of a proven synthetic protocol, including detailed experimental procedures and quantitative data, to assist researchers in the efficient preparation of this key intermediate.

Introduction

This compound, also known as N,N'-bis(tert-butoxycarbonyl)diethylenetriamine, is a valuable reagent characterized by the presence of two Boc (tert-butoxycarbonyl) protecting groups on the terminal primary amine functionalities of the diethylenetriamine backbone. This selective protection leaves the central secondary amine available for further functionalization, making it a crucial intermediate in the synthesis of a wide array of complex molecules. Its applications span from the development of pharmaceutical agents to the construction of sophisticated ligands for metal coordination. The Boc protecting groups offer the advantage of being stable under a variety of reaction conditions while being readily removable under acidic conditions, providing a strategic advantage in multi-step synthetic sequences.

This guide focuses on a reliable and high-yielding synthetic method for the preparation of this compound, providing a detailed protocol that can be readily implemented in a laboratory setting.

Experimental Protocols

The selective protection of the primary amines of diethylenetriamine requires careful control of reaction conditions to minimize the formation of undesired byproducts, such as the mono-Boc protected species or the fully protected tris-Boc derivative. The following protocol has been demonstrated to be effective in achieving a high yield of the desired 1,7-bis-Boc protected product.

Protocol 1: Synthesis using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON)

This protocol outlines the synthesis of this compound using Boc-ON as the Boc-group donor. This reagent often provides high selectivity for the protection of primary amines.

Materials:

Procedure:

  • Dissolve diethylenetriamine (1.03 g, 10 mmol) in 10 mL of anhydrous tetrahydrofuran in a reaction vessel.

  • Bubble nitrogen gas through the solution for 20 minutes to deoxygenate the solvent.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve a 3-fold molar amount of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) in 15 mL of anhydrous tetrahydrofuran.

  • Slowly add the Boc-ON solution dropwise to the stirred diethylenetriamine solution at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for 2 hours.

  • After the reaction is complete, remove the solvent by rotary evaporation under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a solvent mixture of ethyl acetate and hexane (1:15, v/v) as the eluent to obtain the final product, this compound.[1]

Data Presentation

The following table summarizes the quantitative data for the described synthesis protocol.

ParameterValue
Starting Material Diethylenetriamine
Reagent 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
Solvent Anhydrous Tetrahydrofuran
Temperature 0 °C
Reaction Time 2 hours
Purification Method Column Chromatography (Ethyl Acetate/Hexane 1:15)
Final Yield 90%[1]

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the logical relationship of the components in this process.

Synthesis_Workflow cluster_reactants Starting Materials & Reagents cluster_process Reaction & Purification cluster_product Final Product Diethylenetriamine Diethylenetriamine Reaction Reaction (0°C, 2h) Diethylenetriamine->Reaction Boc_ON Boc-ON Boc_ON->Reaction THF Anhydrous THF THF->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Work-up Chromatography Column Chromatography Evaporation->Chromatography Purification Final_Product This compound Chromatography->Final_Product

Caption: Synthetic workflow for this compound.

Logical_Relationship Start Diethylenetriamine (Starting Material) Product This compound (Product) Start->Product Reagent Boc-ON (Protecting Agent) Reagent->Product Solvent Anhydrous THF (Reaction Medium) Solvent->Product Conditions Controlled Conditions (0°C, N2 atmosphere) Conditions->Product Purification Chromatography (Isolation) Product->Purification

Caption: Logical relationship of synthesis components.

References

An In-depth Technical Guide to 1,7-Bis-Boc-1,4,7-triazaheptane: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis-Boc-1,4,7-triazaheptane, also known as di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate, is a versatile polyamine derivative widely utilized in organic synthesis and medicinal chemistry.[1] Its structure features a central secondary amine and two terminal secondary amines protected by tert-butoxycarbonyl (Boc) groups. This unique arrangement makes it a valuable building block, particularly in the construction of complex molecules where selective protection and deprotection of amine functionalities are crucial.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in drug development and bioconjugation.

Chemical and Physical Properties

This compound is typically a syrupy liquid or a white to light yellow solid at room temperature.[2] The presence of the Boc protecting groups confers good solubility in a wide range of organic solvents. Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₄H₂₉N₃O₄[2][3]
Molecular Weight 303.4 g/mol [2][3]
CAS Number 117499-16-8[2][3]
Appearance Syrupy liquid to white solid or powder[2]
Purity ≥ 95% - 98% (NMR, HPLC)[2][3]
IUPAC Name tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]ethyl]carbamate[2]
Synonyms Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate, N,N-Bis[2-(tert-butoxycarbonylamino)ethyl]amine[4]
Storage Conditions 0-8 °C, under inert atmosphere[2]

Chemical Reactivity and Stability

The chemical reactivity of this compound is dominated by the two Boc-protected amine groups and the central unprotected secondary amine.

Deprotection of Boc Groups: The tert-butoxycarbonyl (Boc) protecting groups are stable under a variety of reaction conditions but can be readily removed under acidic conditions.[3][5] This allows for the selective deprotection of the terminal amines, which can then undergo further reactions. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent.[6][7]

Reactivity of the Central Amine: The central secondary amine is a nucleophile and can react with various electrophiles, such as alkyl halides, acyl chlorides, and isocyanates. This allows for the modification of the core structure while the terminal amines remain protected.

The general workflow for the utilization of this compound in synthesis is depicted below.

G Synthetic Workflow of this compound A This compound (Starting Material) B Modification of Central Amine (e.g., Alkylation, Acylation) A->B Electrophile C Boc Deprotection (Acidic Conditions) A->C Direct Deprotection B->C Acid (e.g., TFA, HCl) D Functionalized Triazaheptane (Product) C->D Further Functionalization of Terminal Amines

Caption: Synthetic workflow illustrating the modification and deprotection of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of diethylenetriamine (B155796) with 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON).[5]

Materials:

Procedure:

  • Dissolve diethylenetriamine (1.0 equivalent) in anhydrous THF.

  • Bubble nitrogen gas through the solution for 20 minutes to deoxidize.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Boc-ON (3.0 equivalents) in anhydrous THF dropwise to the diethylenetriamine solution.

  • Continue stirring the reaction mixture at 0 °C for 2 hours.

  • After the reaction is complete, remove the solvent by rotary evaporation under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (1:15, v/v) as the eluent to yield this compound.[5]

General Protocol for Boc Deprotection

The following is a general procedure for the removal of the Boc protecting groups.

Materials:

  • This compound derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound (1.0 equivalent) in DCM.

  • Add TFA (typically 10-50% v/v) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.[7]

The deprotection workflow can be visualized as follows:

G Boc Deprotection Workflow A This compound Derivative B Dissolve in DCM A->B C Add Trifluoroacetic Acid (TFA) B->C D Stir at Room Temperature (1-4h) C->D E Monitor by TLC D->E F Solvent Removal (Rotary Evaporation) E->F Reaction Complete G Deprotected Amine Salt (Product) F->G

Caption: A step-by-step workflow for the deprotection of Boc groups from a this compound derivative.

Applications in Drug Development and Research

This compound is a crucial intermediate in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[2]

  • Peptide Synthesis: The Boc-protected amines allow for its incorporation into peptide chains, where the protecting groups can be selectively removed to allow for further elongation or modification.[2]

  • Bioconjugation: It serves as a versatile linker for attaching biomolecules to other molecules or surfaces. This is critical for the development of targeted drug delivery systems, where a therapeutic agent is linked to a targeting moiety, such as an antibody.[2][4]

  • Chelating Agents: The triazaheptane backbone can be modified to create bifunctional chelators. These chelators can be conjugated to monoclonal antibodies for applications in tumor targeting and radioimmunotherapy.[4][5]

  • Catalysis: The compound and its derivatives are explored in catalytic processes to enhance reaction efficiency and selectivity in organic synthesis.[2]

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined chemical properties, particularly the ability to selectively protect and deprotect its amine functionalities, make it an indispensable tool for the synthesis of complex molecules. Its applications in drug development, bioconjugation, and catalysis continue to expand, highlighting its importance in the creation of novel therapeutics and advanced materials. For researchers and drug development professionals, a thorough understanding of its properties and synthetic utility is essential for advancing chemical and biomedical research.

References

An In-depth Technical Guide to the Physical Properties of 1,7-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis-Boc-1,4,7-triazaheptane (CAS No. 117499-16-8) is a versatile linear polyamine derivative widely utilized in organic synthesis and medicinal chemistry.[1][2] Its structure features a seven-atom triaza chain with the two terminal primary amine groups protected by tert-butoxycarbonyl (Boc) groups.[2] This strategic protection leaves the central secondary amine available for further functionalization, making it a valuable building block for more complex molecules.[2]

The Boc protecting groups enhance the compound's stability and solubility in common organic solvents, facilitating its use in a variety of reaction conditions.[1] These groups can be readily removed under acidic conditions, allowing for the selective deprotection and subsequent reaction of the terminal amines.[2][3] This compound is particularly significant as a bifunctional linker, notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[2][4] Its applications also extend to the preparation of bifunctional chelators for monoclonal antibody conjugates used in tumor targeting, catalysis research, and polymer chemistry.[1][2]

This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and a visualization of its role in a key application.

Physical and Chemical Properties

The physical and chemical data for this compound are summarized in the table below. These properties are critical for its handling, storage, and application in synthetic chemistry.

PropertyValue
CAS Number 117499-16-8[1]
Molecular Formula C₁₄H₂₉N₃O₄[1]
Molecular Weight 303.40 g/mol [1][5]
Appearance White powder, white solid, or syrupy liquid[1][2]
Melting Point 68-70 °C[6]
Boiling Point 440.5 ± 30.0 °C (Predicted)[6][7]
Density 1.035 ± 0.06 g/cm³ (Predicted)[6][7]
Solubility Chloroform (Slightly), Ethyl Acetate (B1210297) (Slightly)[6]
pKa 12.28 ± 0.46 (Predicted)[6]
Refractive Index 1.466 (Predicted)[7]
Flash Point 220.2 ± 24.6 °C (Predicted)[7]
Purity ≥97% (NMR), 98%[1][3]
Storage Conditions 0-8 °C, under inert gas (Nitrogen or Argon)[1][6]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of this compound.

Synthesis of this compound[2]

This protocol describes the synthesis from diethylenetriamine (B155796).

Materials:

  • Diethylenetriamine (1.03 g, 10 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF) (25 mL total)

  • 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) (3-fold molar amount)

  • Nitrogen gas

  • Ice bath

  • Rotary evaporator

  • Column chromatography supplies (e.g., silica (B1680970) gel)

  • Eluent: Ethyl acetate and hexane (B92381) (1:15, v/v)

Procedure:

  • Dissolve diethylenetriamine (1.03 g, 10 mmol) in 10 mL of anhydrous tetrahydrofuran.

  • Bubble nitrogen gas through the solution for 20 minutes to deoxidize.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve a 3-fold molar amount of Boc-ON in 15 mL of anhydrous tetrahydrofuran.

  • Add the Boc-ON solution slowly and dropwise to the cooled diethylenetriamine solution.

  • Continue stirring the reaction mixture at 0 °C for 2 hours.

  • After the reaction is complete, remove the solvent by rotary evaporator under reduced pressure.

  • Purify the crude product by column chromatography using a solvent mixture of ethyl acetate and hexane (1:15, v/v) as the eluent to yield the final product.

Characterization Protocols

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. For a related compound, key ¹H NMR signals appear at δ 3.27–3.21 (m, 4H), 2.77 (t, J = 6.0 Hz, 2H), 2.74 (t, J = 5.4 Hz, 4H), and 1.44 (s, 18H), corresponding to the protons on the ethyl chains and the Boc protecting groups, respectively.[5] ¹³C NMR would show characteristic peaks for the carbons of the Boc groups and the ethylenediamine (B42938) backbone.[5] NMR is also a common method for purity assessment, with suppliers guaranteeing ≥ 97% purity by this technique.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. For a similar structure, the expected [M+H]⁺ ion would be calculated and compared to the found value.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the molecule, such as N-H and C=O stretching vibrations characteristic of the Boc-protected amine.

Application Workflow: Role as a PROTAC Linker

A primary application of this compound is its use as an alkyl/ether-based linker in the synthesis of PROTACs.[2][4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[4] The linker's role is critical, as its length and flexibility influence the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase, which is essential for ubiquitination and subsequent degradation.

The following diagram illustrates the general workflow of a PROTAC, highlighting the central role of the linker derived from molecules like this compound.

PROTAC_Workflow cluster_0 cluster_3 Target_Protein Target Protein Ternary_Complex Target Protein-PROTAC-E3 Ligase Ternary Complex Target_Protein->Ternary_Complex Binding PROTAC PROTAC Molecule E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binding Ubiquitination Target Protein Ubiquitination Ternary_Complex->Ubiquitination Recruits Ubiquitin Ubiquitin (Ub) Ubiquitin->Ubiquitination Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Caption: Workflow of PROTAC-mediated protein degradation.

Conclusion

This compound is a foundational building block in modern chemical synthesis, offering a stable yet versatile scaffold for constructing complex molecules. Its well-defined physical properties, coupled with straightforward synthetic and deprotection protocols, make it an invaluable tool for researchers in drug discovery and materials science. The critical role it plays as a linker in advanced applications like PROTACs underscores its importance and continued relevance in the development of novel therapeutics and chemical technologies.

References

An In-depth Technical Guide to the NMR Data and Interpretation of 1,7-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for 1,7-Bis-Boc-1,4,7-triazaheptane, a key intermediate in organic synthesis and medicinal chemistry. This document details the interpretation of ¹H and ¹³C NMR spectra, presents the data in a clear tabular format, and outlines relevant experimental protocols. The information herein is intended to assist researchers in the unambiguous identification and characterization of this versatile compound.

Introduction

This compound, also known as tert-butyl N-[2-[[2-[(tert-butoxycarbonyl)amino]ethyl]amino]ethyl]carbamate, is a symmetrical polyamine derivative protected at its primary amine functionalities with tert-butyloxycarbonyl (Boc) groups.[1][2] This protection strategy allows for selective reactions at the central secondary amine, making it a valuable building block in the synthesis of more complex molecules, including ligands for metal chelation, pharmaceutical intermediates, and materials for bioconjugation.[3] Accurate structural confirmation via NMR spectroscopy is a critical step in its synthesis and subsequent applications.

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is based on spectra recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data
Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)Assignment
5.12Broad Singlet2H--NH- (Carbamate)
3.13Quartet4H6-CH₂-NH-Boc
2.64Triplet4H6-CH₂-NH-CH₂-
1.86Broad Singlet1H--NH- (Secondary Amine)
1.36Singlet18H--C(CH₃)₃

Note: The integration values for the methylene (B1212753) protons (-CH₂-) are presented as 4H, reflecting the symmetrical nature of the molecule, although some literature reports may show differing values which could be due to experimental conditions or sample purity.[1]

¹³C NMR Data
Chemical Shift (δ) (ppm)Assignment
156.0C=O (Carbamate)
78.9-C (CH₃)₃
48.6-C H₂-NH-CH₂-
40.1-C H₂-NH-Boc
28.2-C(C H₃)₃

Spectral Interpretation

The NMR spectra of this compound are consistent with its symmetrical structure.

¹H NMR Spectrum:

  • A prominent singlet at approximately 1.36 ppm corresponds to the 18 equivalent protons of the two tert-butyl groups of the Boc protecting groups.[1] This signal is a characteristic hallmark for the presence of Boc groups in a molecule.

  • The methylene protons appear as two distinct signals. The quartet at 3.13 ppm is assigned to the four protons of the methylene groups adjacent to the Boc-protected nitrogen atoms (-CH₂-NH-Boc).[1] Their downfield shift is due to the electron-withdrawing effect of the carbamate (B1207046) functionality.

  • The triplet at 2.64 ppm is attributed to the four protons of the methylene groups adjacent to the central secondary amine (-CH₂-NH-CH₂-).[1]

  • A broad singlet observed around 1.86 ppm is characteristic of the proton on the secondary amine.[1] Its broadness is a result of chemical exchange and quadrupolar relaxation.

  • Another broad singlet at 5.12 ppm can be assigned to the two protons of the carbamate N-H groups.[1] The chemical shift and broadness of N-H signals can be highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectrum:

  • The signal at 156.0 ppm is characteristic of the carbonyl carbon of the carbamate groups.[1]

  • The quaternary carbon of the tert-butyl groups gives rise to a signal at 78.9 ppm.[1]

  • The two non-equivalent methylene carbons of the triazaheptane backbone are observed at 48.6 ppm and 40.1 ppm.[1]

  • The signal at 28.2 ppm corresponds to the three equivalent methyl carbons of each tert-butyl group.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the selective protection of the primary amines of diethylenetriamine (B155796).

Procedure: To a solution of diethylenetriamine (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or dimethylformamide (DMF), di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (2.2 equivalents) is added portion-wise at 0 °C.[1] The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction mixture is then subjected to an aqueous workup, and the organic layer is dried and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound as a white solid or viscous oil.[1]

Another reported method involves the use of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) as the Boc-protection reagent.[4]

NMR Sample Preparation

Procedure: Approximately 5-10 mg of purified this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[5] A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The sample is then vortexed or gently shaken to ensure homogeneity before being placed in the NMR spectrometer.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the NMR analysis of this compound.

chemical_structure Chemical Structure of this compound cluster_boc1 cluster_boc2 Boc1 Boc- N1 N Boc1->N1 H1 H N1->H1 C1 CH₂ N1->C1 C2 CH₂ C1->C2 N2 N C2->N2 H2 H N2->H2 C3 CH₂ N2->C3 C4 CH₂ C3->C4 N3 N C4->N3 H3 H N3->H3 Boc2 -Boc N3->Boc2

Caption: Molecular structure of this compound.

experimental_workflow General Workflow for NMR Analysis synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep NMR Sample Preparation (dissolve in CDCl₃) purification->sample_prep nmr_acquisition NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acquisition data_processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis and Interpretation (Chemical Shifts, Integration, Multiplicity) data_processing->spectral_analysis

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,7-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 1,7-Bis-Boc-1,4,7-triazaheptane, a key intermediate in medicinal chemistry and organic synthesis. This document outlines the expected spectral features, a detailed experimental protocol for its synthesis, and a logical workflow for its characterization.

Introduction

This compound, also known as tert-butyl N-[2-[2-[(tert-butoxycarbonyl)amino]ethylamino]ethyl]carbamate, is a versatile linear polyamine protected with two tert-butoxycarbonyl (Boc) groups.[1] The Boc protecting groups allow for selective manipulation of the secondary amine, making this compound a valuable building block in the synthesis of complex molecules, including bifunctional chelators for tumor targeting.[2] Accurate characterization of this intermediate is crucial, and ¹H NMR spectroscopy is the primary analytical technique for confirming its structure and purity.

Predicted ¹H NMR Spectral Data

While experimental ¹H NMR spectra are often recorded in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), the following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of similar N-Boc protected linear amines and standard chemical shift values. The numbering of the protons corresponds to the structure shown in Figure 1.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a (2 x -C(CH₃)₃)~ 1.44Singlet18H-
b (-CH₂-NHBoc)~ 3.20Quartet4H~ 6.0
c (-CH₂-NH-)~ 2.75Triplet4H~ 6.0
d (-NH-)~ 1.80 (variable)Broad Singlet1H-
e (-NHBoc)~ 5.00 (variable)Broad Singlet2H-

Note: The chemical shifts of N-H protons (d and e) can be broad and their positions may vary depending on the solvent, concentration, and temperature.

Experimental Protocols

A detailed methodology for the synthesis and characterization of this compound is provided below.

Synthesis of this compound

This protocol is adapted from established literature procedures.[2]

Materials:

Procedure:

  • Dissolve diethylenetriamine (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Bubble nitrogen gas through the solution for 20 minutes to deoxidize.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Boc-ON (2.2 eq) in anhydrous THF.

  • Slowly add the Boc-ON solution dropwise to the stirred diethylenetriamine solution at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for 2 hours.

  • After the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a solvent mixture of ethyl acetate and hexane (e.g., 1:15 v/v) as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.[3]

¹H NMR Spectroscopic Analysis

Materials:

  • Synthesized this compound

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve a small amount (5-10 mg) of the purified product in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts (referenced to the residual solvent peak or an internal standard), multiplicities, and coupling constants.

Structural Elucidation and Key Spectral Features

The ¹H NMR spectrum is instrumental in confirming the successful synthesis of this compound. The key features to verify are:

  • The Boc Groups: The most prominent signal in the spectrum is a large singlet at approximately 1.44 ppm, integrating to 18 protons. This signal corresponds to the two equivalent tert-butyl groups of the Boc protecting groups. Its presence is a strong indicator of successful Boc protection.

  • The Ethylene Chains: The methylene (B1212753) protons of the triazaheptane backbone appear as multiplets in the range of 2.7 to 3.3 ppm. The protons adjacent to the Boc-protected nitrogens (b ) are expected to be downfield compared to the protons adjacent to the secondary amine (c ) due to the electron-withdrawing effect of the carbamate (B1207046) group.

  • Amine Protons: The N-H protons of the secondary amine and the carbamates can appear as broad signals. Their chemical shifts are highly dependent on the experimental conditions and they may exchange with residual water in the solvent, leading to further broadening or disappearance.

Diagrams

The following diagrams illustrate the molecular structure and a logical workflow for the synthesis and characterization of this compound.

Caption: Molecular structure of this compound with proton labeling.

workflow cluster_synthesis Synthesis cluster_characterization Characterization start Diethylenetriamine + Boc-ON reaction Reaction in THF at 0°C start->reaction workup Solvent Removal reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr_prep Sample Preparation (CDCl₃) product->nmr_prep nmr_acq ¹H NMR Acquisition nmr_prep->nmr_acq nmr_proc Data Processing nmr_acq->nmr_proc nmr_analysis Spectral Analysis nmr_proc->nmr_analysis confirmation Structure Confirmation nmr_analysis->confirmation

Caption: Experimental workflow for the synthesis and ¹H NMR characterization.

References

In-Depth Technical Guide: 13C NMR Analysis of 1,7-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,7-Bis-Boc-1,4,7-triazaheptane. This compound, also known as tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]ethyl]carbamate, is a key intermediate in various synthetic applications, including the development of pharmaceuticals and bioconjugation agents. Its structure features two tert-butoxycarbonyl (Boc) protecting groups, which are crucial for the selective functionalization of the triazaheptane backbone. A thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural verification.

Data Presentation: Predicted 13C NMR Chemical Shifts

Due to the absence of a publicly available, experimentally verified 13C NMR spectrum with complete peak assignments for this compound, the following table summarizes the predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the analysis of structurally similar Boc-protected linear polyamines and general principles of 13C NMR spectroscopy. The expected spectrum is referenced to a standard solvent signal, typically chloroform-d (B32938) (CDCl₃) at approximately 77 ppm.

Carbon AtomPredicted Chemical Shift (δ, ppm) in CDCl₃Multiplicity (Proton-Coupled)
Boc Carbons
C=O156-157Singlet
C(CH₃)₃79-80Singlet
C(CH₃)₃28-29Quartet
Triazaheptane Backbone
CH₂-N(Boc)40-42Triplet
CH₂-CH₂-N(Boc)48-50Triplet
N-CH₂-CH₂-N46-48Triplet

Experimental Protocols

The following provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation
  • Sample Purity : Ensure the sample of this compound is of high purity (≥97%) to avoid interference from impurities in the spectrum. The compound can be purified by column chromatography.

  • Solvent Selection : Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used depending on the experimental requirements.

  • Concentration : Dissolve approximately 20-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). If not using TMS, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 77.16 ppm).

NMR Instrument Parameters

The following are typical acquisition parameters for a 13C NMR experiment on a 400 MHz or 500 MHz spectrometer:

  • Nucleus : ¹³C

  • Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width : 0 to 200 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay (d1) : 2-5 seconds. A longer delay may be necessary for the quaternary carbons of the Boc group to fully relax and provide a quantitative signal.

  • Number of Scans : 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Temperature : Standard ambient probe temperature (e.g., 298 K).

Data Processing
  • Fourier Transformation : Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction : Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction to ensure a flat baseline.

  • Referencing : Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

  • Peak Picking and Integration : Identify all peaks and integrate their areas. Note that in standard proton-decoupled 13C NMR, the integration is not always directly proportional to the number of carbons due to the Nuclear Overhauser Effect (NOE) and differences in relaxation times.

Mandatory Visualization: Synthesis Workflow

The synthesis of this compound typically involves the selective protection of the primary amine groups of diethylenetriamine.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product & Purification DETA Diethylenetriamine Reaction Boc Protection DETA->Reaction Boc2O Di-tert-butyl dicarbonate (B1257347) (Boc)2O Boc2O->Reaction Solvent Solvent (e.g., Dichloromethane) Base Base (e.g., Triethylamine) Temp 0 °C to Room Temp Product This compound Purification Column Chromatography Product->Purification Reaction->Product

Navigating the Stability and Storage of 1,7-Bis-Boc-1,4,7-triazaheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of synthesized products. This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1,7-Bis-Boc-1,4,7-triazaheptane, a key building block in medicinal chemistry and organic synthesis.

This document summarizes best practices for storage based on information from chemical suppliers and outlines general experimental protocols for stability assessment, adapted for this specific compound. While specific, quantitative stability data for this compound is not extensively available in public literature, this guide provides a framework for its handling and for the development of in-house stability-indicating methods.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, proper storage is crucial. The following table summarizes the recommended storage conditions based on data from various chemical suppliers. Adherence to these conditions will minimize degradation and extend the shelf-life of the compound.

ParameterRecommended ConditionRationale
Temperature 0-8 °C or -20 °CRefrigeration or freezing minimizes the rate of potential degradation reactions. The choice between refrigeration and freezing may depend on the anticipated duration of storage and the physical form of the compound (liquid or solid).
Atmosphere Inert gas (e.g., Argon, Nitrogen)The presence of a secondary amine in the triazaheptane backbone makes the compound susceptible to oxidation. Storing under an inert atmosphere minimizes contact with oxygen.
Light In a dark placeProtection from light is recommended to prevent potential photolytic degradation, a common pathway for many organic molecules.
Container Tightly sealedA tightly sealed container prevents the ingress of moisture and atmospheric oxygen, both of which can contribute to degradation.

Understanding the Stability Profile

The stability of this compound is primarily influenced by the presence of the Boc (tert-butoxycarbonyl) protecting groups and the secondary amine within the triazaheptane chain. The Boc groups are susceptible to cleavage under acidic conditions, while the secondary amine can be prone to oxidation.

cluster_conditions Environmental Factors cluster_compound This compound cluster_degradation Potential Degradation Pathways Temperature Temperature Compound Compound Temperature->Compound Light Light Light->Compound Oxygen Oxygen Oxygen->Compound Moisture Moisture Moisture->Compound Acidic pH Acidic pH Acidic pH->Compound Boc Cleavage Boc Cleavage Compound->Boc Cleavage Acid Oxidation Oxidation Compound->Oxidation O2 Hydrolysis Hydrolysis Compound->Hydrolysis H2O Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Acidic Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Basic Oxidative Degradation Oxidative Degradation Stress Conditions->Oxidative Degradation Oxidative Thermal Degradation Thermal Degradation Stress Conditions->Thermal Degradation Thermal Photolytic Degradation Photolytic Degradation Stress Conditions->Photolytic Degradation Photolytic Neutralize/Stop Reaction Neutralize/Stop Reaction Acid Hydrolysis->Neutralize/Stop Reaction Base Hydrolysis->Neutralize/Stop Reaction Oxidative Degradation->Neutralize/Stop Reaction Analyze Samples Analyze Samples Thermal Degradation->Analyze Samples Photolytic Degradation->Analyze Samples Neutralize/Stop Reaction->Analyze Samples Identify Degradants Identify Degradants Analyze Samples->Identify Degradants Develop Stability-Indicating Method Develop Stability-Indicating Method Identify Degradants->Develop Stability-Indicating Method End End Develop Stability-Indicating Method->End

An In-Depth Technical Guide to the Solubility Profile of 1,7-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis-Boc-1,4,7-triazaheptane is a versatile aliphatic triamine featuring two tert-butoxycarbonyl (Boc) protecting groups. This structure makes it a valuable building block in various synthetic applications, particularly in the fields of medicinal chemistry and materials science. Its utility is prominent in the development of PROteolysis TArgeting Chimeras (PROTACs), where it serves as a flexible linker, and in the synthesis of bifunctional chelating agents for antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents.[1][2][3] An understanding of its solubility profile is critical for its effective handling, reaction optimization, and formulation.

This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines a general experimental protocol for solubility determination, and presents visual workflows for its key applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₄H₂₉N₃O₄[4]
Molecular Weight 303.40 g/mol [4][5]
Appearance White to off-white solid or syrupy liquid[4][6]
Melting Point 68-70 °C[6]
Boiling Point (Predicted) 440.5 ± 30.0 °C[6]
Density (Predicted) 1.035 ± 0.06 g/cm³[6]
CAS Number 117499-16-8[4]

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of common organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information from chemical suppliers, a qualitative and inferred solubility profile can be constructed. The presence of two bulky, nonpolar Boc groups and a flexible alkyl chain suggests good solubility in many common organic solvents, while the amine and amide functionalities may impart some degree of polarity.

Table of Estimated and Observed Solubility:

SolventClassificationPredicted/Observed SolubilityReference
Chloroform (CHCl₃)ChlorinatedSlightly Soluble[6]
Ethyl Acetate (EtOAc)EsterSlightly Soluble[6]
Dichloromethane (DCM)ChlorinatedExpected to be SolubleInferred
Tetrahydrofuran (THF)EtherExpected to be Soluble[3]
Dimethylformamide (DMF)Polar AproticExpected to be SolubleInferred
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[1]
Methanol (MeOH)Polar ProticExpected to be Sparingly SolubleInferred
Ethanol (EtOH)Polar ProticExpected to be Sparingly SolubleInferred
WaterAqueousExpected to be InsolubleInferred
HexanesNonpolarExpected to be Sparingly Soluble[3]

In Vivo Formulations:

For in vivo studies, this compound can be formulated in various vehicles. While these are complex mixtures, they indicate the compound's compatibility with co-solvents and surfactants.

FormulationConcentration
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 5 mg/mL
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL
10% DMSO / 90% Corn Oil≥ 5 mg/mL

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following general experimental protocol can be adapted. This method is based on the principle of creating a saturated solution and quantifying the dissolved solute.

Materials and Equipment:

  • This compound

  • Selected solvents of interest

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer and/or shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.

  • Calibrated volumetric flasks and pipettes

Methodology:

  • Preparation of a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO) to prepare a stock solution of known concentration. This will be used to generate a calibration curve.

  • Generation of Calibration Curve: Prepare a series of dilutions from the stock solution to create standards of known concentrations. Analyze these standards using HPLC to generate a calibration curve correlating peak area (or other detector response) with concentration.

  • Preparation of Saturated Solutions: In separate vials, add an excess amount of this compound to a known volume of each solvent to be tested. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample by HPLC.

  • Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate to determine the concentration in the original saturated supernatant. This value represents the solubility of the compound in that solvent at the specified temperature.

Key Applications and Workflow Visualizations

This compound is a key intermediate in multi-step synthetic pathways. Below are graphical representations of its role in two major applications.

Workflow for PROTAC Synthesis

This compound serves as a versatile linker in the synthesis of PROTACs. The Boc groups are removed under acidic conditions to reveal reactive amine functionalities for coupling with a warhead for the protein of interest and a ligand for an E3 ubiquitin ligase.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product start This compound deprotection Boc Deprotection (Acidic Conditions) start->deprotection TFA or HCl poi_ligand Warhead for Protein of Interest (POI) coupling1 First Coupling Reaction poi_ligand->coupling1 e3_ligand E3 Ligase Ligand coupling2 Second Coupling Reaction e3_ligand->coupling2 deprotection->coupling1 Deprotected Linker coupling1->coupling2 Linker-POI Conjugate purification Purification coupling2->purification Crude PROTAC protac PROTAC Molecule purification->protac

Workflow for PROTAC Synthesis.
Workflow for Bifunctional Chelator Synthesis for Antibody Conjugation

In this application, the deprotected triamine backbone can be functionalized to create a chelating agent capable of binding a radionuclide. This chelator is then conjugated to a monoclonal antibody for targeted radiotherapy or imaging.

Bifunctional_Chelator_Workflow cluster_start Starting Materials cluster_process Synthetic & Labeling Steps cluster_end Final Product start This compound deprotection Boc Deprotection start->deprotection chelating_arms Chelating Arm Precursors (e.g., bromoacetic acid) functionalization Functionalization with Chelating Arms chelating_arms->functionalization antibody Monoclonal Antibody (mAb) conjugation Conjugation to mAb antibody->conjugation radionuclide Radionuclide radiolabeling Radiolabeling radionuclide->radiolabeling deprotection->functionalization Deprotected Triamine functionalization->conjugation Bifunctional Chelator conjugation->radiolabeling Chelator-mAb Conjugate adc Radiolabeled Antibody Conjugate radiolabeling->adc

Workflow for Bifunctional Chelator Synthesis.

Conclusion

While comprehensive quantitative solubility data for this compound remains limited in the public domain, its structural features and available information suggest good solubility in a range of common polar aprotic and chlorinated organic solvents, and limited solubility in polar protic and nonpolar solvents. For applications requiring precise solubility information, it is recommended that researchers perform their own determinations using the general protocol outlined in this guide. The versatility of this compound as a synthetic building block, particularly in the construction of PROTACs and bifunctional chelators, underscores the importance of understanding its fundamental physicochemical properties.

References

An In-Depth Technical Guide to the Core Features of the Triazaheptane Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental structural and chemical features of 1,4,7-triazaheptane, a key linear polyamine. It details its physicochemical properties, a standard synthesis protocol for a commonly used derivative, and its application in drug delivery systems.

Core Structural and Physicochemical Properties

PropertyValue
Molecular Formula C₄H₁₃N₃
Molecular Weight 103.17 g/mol
IUPAC Name N'-(2-aminoethyl)ethane-1,2-diamine
CAS Number 111-40-0
Appearance Colorless to yellow liquid
Boiling Point 207 °C
Density 0.95 g/mL
pKa₁ 9.84
pKa₂ 9.06
pKa₃ 4.23

Note: pKa values are for the closely related compound diethylenetriamine (B155796) and serve as a strong estimate for 1,4,7-triazaheptane.

Synthesis of a Protected Triazaheptane Derivative

In many synthetic applications, the amine groups of 1,4,7-triazaheptane are protected to allow for selective functionalization. A common protecting group is the tert-butoxycarbonyl (Boc) group. Below is a detailed experimental protocol for the synthesis of 1,7-Bis-Boc-1,4,7-triazaheptane.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve diethylenetriamine (1.0 eq) in dichloromethane (DCM).

  • Addition of Boc₂O: Cool the solution to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (2.2 eq) in DCM dropwise to the stirred diethylenetriamine solution over a period of 1-2 hours.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to obtain this compound as a white solid.

Visualizations of Structure and Application

The following diagrams illustrate the chemical structure of 1,4,7-triazaheptane and a conceptual workflow of its application in targeted drug delivery.

Figure 1. Chemical structure of 1,4,7-triazaheptane.
Application in Drug Delivery

The polycationic nature of triazaheptane and other polyamines at physiological pH allows them to interact with negatively charged cell membranes. This property is exploited in drug delivery to enhance the cellular uptake of therapeutic agents, particularly in cancer therapy where the polyamine transport system is often upregulated.

Drug_Delivery_Workflow cluster_synthesis Synthesis cluster_delivery Cellular Delivery cluster_action Therapeutic Action Triazaheptane Triazaheptane Conjugation Conjugation Triazaheptane->Conjugation Drug_Molecule Drug_Molecule Drug_Molecule->Conjugation Drug_Conjugate Drug_Conjugate Conjugation->Drug_Conjugate Formation of Drug Conjugate Cell_Membrane Cell Membrane (Polyamine Transport System) Drug_Conjugate->Cell_Membrane Cellular_Uptake Cellular_Uptake Cell_Membrane->Cellular_Uptake Drug_Release Drug_Release Cellular_Uptake->Drug_Release Internalization and Release Target Target Drug_Release->Target Therapeutic_Effect Therapeutic_Effect Target->Therapeutic_Effect

Figure 2. Conceptual workflow of triazaheptane in targeted drug delivery.

This guide serves as a foundational resource for professionals engaged in research and development where the unique properties of the triazaheptane scaffold can be utilized to advance chemical synthesis and drug delivery technologies.

The Strategic Role of Boc Protecting Groups in the Synthesis and Application of 1,7-Bis-Boc-1,4,7-triazaheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the tert-butoxycarbonyl (Boc) protecting groups in the chemistry of 1,7-Bis-Boc-1,4,7-triazaheptane. This versatile intermediate is a cornerstone in the development of complex molecules, particularly in the fields of medicinal chemistry, bioconjugation, and materials science. Here, we provide a comprehensive overview of its synthesis, deprotection, and application, with a focus on the strategic importance of the Boc groups in enabling selective chemical transformations.

Introduction: The Importance of Selective Amine Protection

In complex organic synthesis, the selective protection and deprotection of reactive functional groups is paramount. For polyamines such as 1,4,7-triazaheptane (also known as diethylenetriamine), the nucleophilic nature of the primary and secondary amines necessitates a robust protection strategy to achieve desired chemical modifications at specific sites. The Boc protecting group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1]

This compound, with its two primary amines protected, leaves the central secondary amine available for nucleophilic reactions. This differential protection is the key to its utility as a versatile building block.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use.

PropertyValueReference
CAS Number 117499-16-8[1]
Molecular Formula C₁₄H₂₉N₃O₄[1]
Molecular Weight 303.40 g/mol [1]
Appearance Syrupy liquid to white solid[2]
Purity (Commercial) ≥ 97% (NMR)[2]
Storage Conditions 0-8 °C, inert atmosphere[2]

Spectroscopic Data:

While specific spectra can vary slightly based on the solvent and instrument used, the following provides representative spectroscopic data for Boc-protected amines.

SpectroscopyKey Features
¹H NMR A characteristic broad singlet around 1.40 ppm corresponding to the 18 protons of the two tert-butyl groups of the Boc protectors.[3]
¹³C NMR Resonances around 78-80 ppm for the quaternary carbons of the tert-butyl groups and a signal around 155 ppm for the carbonyl carbon of the carbamate (B1207046).[3]
FTIR (cm⁻¹) Strong C=O stretching vibration for the carbamate group typically observed around 1680-1700 cm⁻¹. N-H stretching can be observed around 3300-3500 cm⁻¹.[3]

Experimental Protocols

Synthesis of this compound

The selective protection of the primary amines of diethylenetriamine (B155796) is a crucial first step. The following protocol provides a high-yield synthesis of the title compound.

Reaction Scheme:

G DETA Diethylenetriamine Reaction + DETA->Reaction Boc2O Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Boc2O->Reaction Product This compound Solvent Solvent (e.g., THF) Solvent->Reaction Base Base (e.g., NaOH) Base->Reaction Reaction->Product Selective Protection G Protected This compound Reaction + Protected->Reaction Acid Strong Acid (TFA or HCl) Acid->Reaction Product 1,4,7-Triazaheptane (as salt) Solvent Solvent (e.g., DCM or Dioxane) Solvent->Reaction Reaction->Product Deprotection G cluster_0 Step 1: Functionalization cluster_1 Step 2: Deprotection cluster_2 Step 3: Macrocyclization cluster_3 Step 4: Chelator Arm Installation Start This compound Alkylation Alkylation of Secondary Amine Start->Alkylation AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Alkylation Intermediate1 N-Alkylated Bis-Boc Intermediate Alkylation->Intermediate1 Deprotection Boc Deprotection (Acid) Intermediate1->Deprotection Intermediate2 N-Alkylated Triamine Deprotection->Intermediate2 Cyclization Macrocyclization Intermediate2->Cyclization CyclizationReagent Cyclization Partner CyclizationReagent->Cyclization Macrocycle Functionalized Macrocycle Cyclization->Macrocycle Carboxymethylation Carboxymethylation Macrocycle->Carboxymethylation FinalChelator Bifunctional Chelator (e.g., DOTA derivative) Carboxymethylation->FinalChelator

References

Navigating the Safety Profile of 1,7-Bis-Boc-1,4,7-triazaheptane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1,7-Bis-Boc-1,4,7-triazaheptane (CAS Number: 117499-16-8), a key intermediate in pharmaceutical synthesis and bioconjugation. Understanding the hazard profile of this compound is paramount for ensuring laboratory safety and mitigating potential risks during research and development activities. This document synthesizes available safety data, including physical and chemical properties, hazard classifications, and handling precautions, to support its safe and effective use.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₁₄H₂₉N₃O₄BroadPharm[1]
Molecular Weight 303.4 g/mol BroadPharm[1]
Appearance Solid, semi-solid, lump, or liquid; Syrupy liquid to white solidSigma-Aldrich, Chem-Impex[2]
Purity ≥97% (NMR), 98%Chem-Impex[2], BroadPharm[1]
Storage Temperature 2-8°C, -20°C, Keep in dark place, inert atmosphereSigma-Aldrich, BroadPharm[1]

Note: Quantitative data for properties such as boiling point, melting point, flash point, and density are not consistently available across publicly accessible safety data sheets.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

Signal Word: Warning or Danger

The signal word can vary depending on the supplier and the concentration of the substance.

Hazard Statements:

The following hazard statements have been associated with this compound:

Hazard Statement CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source: Sigma-Aldrich

Precautionary Statements:

A comprehensive list of precautionary statements is crucial for safe handling.

Precautionary Statement CodeDescription
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Sigma-Aldrich

The logical relationship between the hazard identification and the necessary protective measures is visualized in the following diagram:

GHS_Classification cluster_hazards Hazard Identification cluster_precautions Precautionary Measures H302 H302: Harmful if swallowed P301_P312 P301+P312: If swallowed, call a POISON CENTER H302->P301_P312 H315 H315: Causes skin irritation P280 P280: Wear protective gloves/clothing H315->P280 P302_P352 P302+P352: If on skin, wash with plenty of water H315->P302_P352 H319 H319: Causes serious eye irritation P305 P305+P351+P338: Eye Protection & First Aid H319->P305 H335 H335: May cause respiratory irritation P261 P261: Avoid breathing dust/fume/gas/mist/vapours/spray H335->P261

Caption: GHS Hazard and Precautionary Relationship.

Toxicological Information

Experimental Protocols

Specific experimental protocols for determining the safety data of this compound are not provided in the available safety data sheets. The GHS classifications are typically based on data from studies conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for testing chemicals. However, without access to the full safety study reports, the exact methodologies cannot be detailed here.

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of the compound.

Handling:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep in a dark place under an inert atmosphere.

  • Recommended storage temperatures vary by supplier, with ranges of 2-8°C or -20°C being common.[1]

The following workflow outlines the recommended procedure for the safe handling of this compound in a laboratory setting:

Safe_Handling_Workflow start Start assess_risk Assess Risks & Review SDS start->assess_risk ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) assess_risk->ppe weigh_handle Weigh/Handle in Fume Hood ppe->weigh_handle reaction Perform Reaction/Procedure weigh_handle->reaction decontaminate Decontaminate Work Area & Glassware reaction->decontaminate waste Dispose of Waste According to Regulations decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

References

IUPAC name for 1,7-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,7-Bis-Boc-1,4,7-triazaheptane

Introduction

This compound, a versatile polyamine derivative, is a key building block in medicinal chemistry and organic synthesis. Its structure, featuring a triazaheptane backbone with two terminal amine functionalities protected by tert-butoxycarbonyl (Boc) groups, makes it an invaluable intermediate for the synthesis of complex molecules. The Boc protecting groups offer stability under various reaction conditions and can be selectively removed under acidic conditions, allowing for subsequent functionalization of the primary amines.[1][2]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its applications in drug development and bioconjugation. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Properties and Identifiers

A summary of the key chemical properties and identifiers for this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValue
IUPAC Name tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]ethyl]carbamate[3]
Alternate IUPAC Name tert-butyl 2-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)ethylcarbamate
CAS Number 117499-16-8[1][2][3][4][5]
Molecular Formula C₁₄H₂₉N₃O₄[2][3][4]
Molecular Weight 303.4 g/mol [2][3][4]
Appearance Syrupy liquid to white solid[3] or white powder[1]
Purity ≥97% (NMR)[3], 98%[2]
Storage Conditions 0 to 8 °C[3], -20°C[2]
MDL Number MFCD11226825[3]
PubChem ID 15157893[3][4]
InChI 1S/C14H29N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10-17-12(19)21-14(4,5)6/h15H,7-10H2,1-6H3,(H,16,18)(H,17,19)
InChIKey KNORWRWRHNHJAV-UHFFFAOYSA-N

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the selective protection of the primary amines of diethylenetriamine (B155796) (DETA).

Experimental Protocol

A detailed procedure for the synthesis is as follows:

  • Preparation of Reactants : Dissolve diethylenetriamine (1.03 g, 10 mmol) in 10 mL of anhydrous tetrahydrofuran (B95107) (THF). To deoxidize the solution, bubble nitrogen gas through it for 20 minutes. In a separate flask, dissolve a three-fold molar equivalent of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) in 15 mL of anhydrous THF.[1]

  • Reaction : Cool the diethylenetriamine solution to 0 °C using an ice bath. Slowly add the Boc-ON solution dropwise to the cooled DETA solution. Maintain the reaction mixture at 0 °C and continue stirring for 2 hours.[1]

  • Work-up and Purification : After the reaction is complete, remove the THF solvent using a rotary evaporator under reduced pressure. The crude product is then purified by column chromatography using a solvent mixture of ethyl acetate (B1210297) and hexane (B92381) (1:15, v/v) as the eluent. This process yields the final product, this compound, with a reported yield of 90%.[1]

Synthesis Workflow Diagram

G cluster_0 Synthesis of this compound A Dissolve Diethylenetriamine in anhydrous THF B Deoxidize with Nitrogen gas for 20 min A->B C Cool solution to 0°C B->C E Add Boc-ON solution dropwise to Diethylenetriamine solution C->E D Prepare 3-fold molar amount of Boc-ON in anhydrous THF D->E F Stir at 0°C for 2 hours E->F G Remove solvent via rotary evaporation F->G H Purify by column chromatography (EtOAc/Hexane 1:15) G->H I Final Product: this compound (90% yield) H->I

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

The unique structural features of this compound make it a valuable tool in several areas of pharmaceutical and chemical research.

Role as a Linker and Intermediate

The Boc-protected amines allow for the selective modification of the secondary amine, while the terminal primary amines can be deprotected under acidic conditions for further conjugation. This makes it an excellent linker for various applications.[1][2]

G cluster_0 Deprotection and Functionalization A This compound B Acidic Conditions (e.g., TFA) A->B Deprotection C Deprotected Diamine B->C D Reaction with Carbonyl Moieties C->D Functionalization

Caption: Deprotection and subsequent functionalization pathway.

Key Research Applications
  • PROTACs Synthesis : this compound serves as an alkyl/ether-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that can induce the degradation of specific target proteins.

  • Bioconjugation : This compound is employed in bioconjugation to link biomolecules to other molecules or surfaces. This is crucial for creating targeted drug delivery systems.[3]

  • Bifunctional Chelators : It is used in the preparation of bifunctional chelators, which are subsequently used in the synthesis of monoclonal antibody conjugates for tumor targeting.[1][6]

  • Peptide Synthesis : The Boc protecting groups make it an ideal reagent for peptide synthesis where temporary protection of amine groups is necessary.[3]

  • Catalysis Research : The compound is also explored in catalytic processes to enhance reaction efficiency and selectivity.[3]

G cluster_0 Applications of this compound A This compound B Drug Development A->B C Bioconjugation A->C D Organic Synthesis A->D E PROTAC Linker B->E F Monoclonal Antibody Conjugates B->F G Targeted Drug Delivery C->G H Peptide Synthesis D->H I Catalysis Research D->I

Caption: Key application areas of this compound.

Safety Information

It is important to handle this compound with appropriate safety precautions.

  • Signal Word : Warning

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is a highly valuable and versatile compound in modern chemical and pharmaceutical research. Its utility as a linker and synthetic intermediate is well-established, with significant applications in the development of targeted therapies like PROTACs and antibody-drug conjugates. The straightforward synthesis and the ability to selectively deprotect the amine functionalities ensure its continued importance in the design and creation of novel therapeutic agents and complex molecular architectures. Researchers and drug development professionals will find this compound to be an essential tool in their synthetic endeavors.

References

Methodological & Application

Applications of 1,7-Bis-Boc-1,4,7-triazaheptane in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis-Boc-1,4,7-triazaheptane is a versatile synthetic building block widely employed in medicinal chemistry and organic synthesis. Its structure, featuring two terminal Boc-protected primary amines and a central secondary amine, allows for selective functionalization at different positions, making it an ideal scaffold for constructing complex molecules. The Boc (tert-butoxycarbonyl) protecting groups can be readily removed under acidic conditions, revealing the primary amines for further elaboration.[1][2][3] This compound serves as a key intermediate in the development of pharmaceuticals, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), and in the synthesis of bifunctional chelators for bioconjugation.[1][4][5]

Key Applications

The primary applications of this compound stem from its utility as a diamine-containing linker and scaffold. The differential reactivity of the central secondary amine versus the protected terminal primary amines allows for a stepwise and controlled introduction of various functionalities.

  • PROTAC Linkers: It serves as a flexible linker to connect a target protein-binding ligand (warhead) and an E3 ubiquitin ligase-binding ligand in a PROTAC molecule.[1][6] The triazaheptane backbone provides appropriate spacing and conformational flexibility for the formation of a productive ternary complex.

  • Bifunctional Chelators: This molecule is a precursor for the synthesis of chelating agents used in radiopharmaceuticals and imaging agents.[1] The terminal amines, after deprotection, can be conjugated to biomolecules such as antibodies, while the central part of the molecule is elaborated to form a metal-chelating moiety.

  • Scaffold in Organic Synthesis: It is used as a building block for the synthesis of various nitrogen-containing compounds, including polyamines and macrocycles.[4]

Synthesis of this compound

A common method for the synthesis of this compound involves the selective protection of the primary amines of diethylenetriamine (B155796).

DETA Diethylenetriamine Reaction Selective Boc Protection DETA->Reaction Boc2O Di-tert-butyl dicarbonate (B1257347) (Boc)2O Boc2O->Reaction Solvent DCM or THF Solvent->Reaction Product This compound Reaction->Product

Caption: Synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Diethylenetriamine103.17505.16 g
Di-tert-butyl dicarbonate218.2510021.83 g
Dichloromethane (B109758) (DCM)--250 mL

Procedure:

  • Dissolve diethylenetriamine (5.16 g, 50 mmol) in dichloromethane (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve di-tert-butyl dicarbonate (21.83 g, 100 mmol) in dichloromethane (100 mL).

  • Add the di-tert-butyl dicarbonate solution dropwise to the stirred diethylenetriamine solution over a period of 2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexanes gradient) to afford this compound as a white solid.

Expected Yield: 85-95%.

Application as a PROTAC Linker

The central secondary amine of this compound can be functionalized, for example, through alkylation or reductive amination, to attach a linker arm which is then connected to a warhead or an E3 ligase ligand. The terminal Boc groups are subsequently removed to allow for the attachment of the other binding moiety.

Start This compound Step1 N-Alkylation of secondary amine Start->Step1 Intermediate1 N-functionalized intermediate Step1->Intermediate1 Step2 Boc Deprotection (e.g., TFA) Intermediate1->Step2 Intermediate2 Diamino-linker Step2->Intermediate2 Step3 Coupling to Warhead & E3 Ligase Ligand Intermediate2->Step3 Product Final PROTAC Molecule Step3->Product

Caption: General workflow for PROTAC synthesis.

Experimental Protocol: Synthesis of a PROTAC Linker Intermediate (Hypothetical)

This protocol describes the alkylation of the central amine with a generic electrophile containing a terminal alkyne for subsequent click chemistry.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
This compound303.41103.03 g
Propargyl bromide (80% in toluene)118.96121.78 g (1.4 mL)
Potassium carbonate138.21202.76 g
Acetonitrile (B52724) (anhydrous)--100 mL

Procedure:

  • To a solution of this compound (3.03 g, 10 mmol) in anhydrous acetonitrile (100 mL) in a 250 mL round-bottom flask, add potassium carbonate (2.76 g, 20 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add propargyl bromide (80% in toluene, 1.4 mL, 12 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 50 °C and stir for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield the N-propargylated linker intermediate.

Expected Yield: 70-80%.

Application in Bifunctional Chelator Synthesis

The central amine can be functionalized with a chelating moiety, followed by deprotection of the terminal amines for conjugation to a biomolecule.

Start This compound Step1 Functionalization with Chelating Moiety Start->Step1 Intermediate1 Protected Chelator Conjugate Step1->Intermediate1 Step2 Boc Deprotection Intermediate1->Step2 Product Bifunctional Chelator Step2->Product

Caption: Synthesis of a bifunctional chelator.

Experimental Protocol: Reductive Amination with a Chelator Precursor (Hypothetical)

This protocol outlines the reductive amination of the central amine with a generic aldehyde-functionalized chelator precursor.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
This compound303.4151.52 g
Aldehyde-chelator precursor(Varies)5(Varies)
Sodium triacetoxyborohydride (B8407120) (STAB)211.947.51.59 g
Dichloroethane (DCE, anhydrous)--50 mL
Acetic acid60.050.530 µL

Procedure:

  • Dissolve this compound (1.52 g, 5 mmol) and the aldehyde-chelator precursor (5 mmol) in anhydrous dichloroethane (50 mL) in a 100 mL round-bottom flask.

  • Add a catalytic amount of acetic acid (30 µL, 0.5 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the protected chelator conjugate.

Expected Yield: 60-75%.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its differential protection allows for selective and sequential functionalization, making it a key component in the synthesis of complex and high-value molecules such as PROTACs and bifunctional chelators. The protocols provided herein offer a guide to the synthesis and key applications of this important compound.

References

Application Notes and Protocols for 1,7-Bis-Boc-1,4,7-triazaheptane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis-Boc-1,4,7-triazaheptane is a versatile linear triamine scaffold with terminal amines protected by tert-butoxycarbonyl (Boc) groups. This structure makes it an invaluable building block in medicinal chemistry, offering a stable and adaptable platform for the synthesis of complex molecules. Its primary applications lie in the development of Proteolysis Targeting Chimeras (PROTACs) as a flexible linker and in the synthesis of bifunctional chelators for radiopharmaceuticals. The Boc protecting groups allow for selective deprotection and functionalization, enabling precise control over the final molecular architecture.[1] These notes provide detailed protocols and data for its application in these key areas.

I. Application in PROTAC Synthesis: Degradation of IRAK4

This compound is an ideal starting material for the synthesis of linkers used in PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[2][3][4] The linker plays a crucial role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

A notable application of a linker derived from this compound is in the development of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a key protein in the NF-κB signaling pathway and a therapeutic target for certain types of lymphoma.[5][6][7][8]

Quantitative Data: IRAK4-Targeting PROTACs

The following table summarizes the in vitro degradation and anti-proliferative activity of a potent IRAK4-targeting PROTAC (Compound 9 from Chen et al., 2020) which utilizes a linker synthesized from this compound.[5][6]

CompoundCell LineDC₅₀ (nM)Dₘₐₓ (%)IC₅₀ (nM)
PROTAC 9 OCI-LY101.6>953.2
TMD83.1>958.5
Parent Inhibitor OCI-LY10--45.7
TMD8--128.3

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. IC₅₀: Half-maximal inhibitory concentration for cell viability.

Experimental Protocols

Protocol 1: Synthesis of an IRAK4-Targeting PROTAC

This protocol describes the synthesis of a VHL-based PROTAC targeting p38α, which follows a similar synthetic logic to the IRAK4 PROTAC and illustrates the general workflow.[9][10]

Step 1: Boc Deprotection of this compound

  • Dissolve this compound (1.0 eq) in dichloromethane (B109758) (DCM, 0.1 M).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt is typically used in the next step without further purification.

Step 2: Coupling with E3 Ligase Ligand

  • Dissolve the deprotected diamine (1.0 eq) and a carboxylic acid-functionalized E3 ligase ligand (e.g., a VHL or CRBN ligand) (1.1 eq) in dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Step 3: Coupling with Protein of Interest (POI) Ligand

  • The product from Step 2 is then coupled with a carboxylic acid-functionalized POI ligand (e.g., an IRAK4 inhibitor) using the same coupling procedure as in Step 2.

  • Alternatively, if the POI ligand has a suitable leaving group, a direct nucleophilic substitution can be performed.

Protocol 2: Western Blotting for IRAK4 Degradation

  • Plate OCI-LY10 or TMD8 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the PROTAC at various concentrations for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against IRAK4 and a loading control (e.g., GAPDH) overnight at 4 °C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the extent of protein degradation.

Signaling Pathway and Experimental Workflow

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis cluster_degradation Cellular Degradation Pathway 1_7_Bis_Boc This compound Deprotected_Linker Deprotected Triazaheptane Linker 1_7_Bis_Boc->Deprotected_Linker TFA/DCM PROTAC PROTAC Molecule Deprotected_Linker->PROTAC Coupling E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->PROTAC Coupling POI_Ligand POI Ligand (e.g., IRAK4 Inhibitor) POI_Ligand->PROTAC Coupling PROTAC_in_cell PROTAC Ternary_Complex Ternary Complex (IRAK4-PROTAC-E3) PROTAC_in_cell->Ternary_Complex IRAK4 IRAK4 (Target Protein) IRAK4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation IRAK4 Degradation Proteasome->Degradation

Caption: Workflow for PROTAC synthesis and mechanism of action.

IRAK4_Signaling_Pathway TLR_IL1R TLR/IL-1R MYD88 MYD88 TLR_IL1R->MYD88 IRAK4 IRAK4 MYD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Degradation Degradation IRAK4->Degradation TRAF6 TRAF6 IRAK1->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IκB IκB IKK_Complex->IκB phosphorylates NF_κB NF-κB IκB->NF_κB releases Nucleus Nucleus NF_κB->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates PROTAC IRAK4 PROTAC PROTAC->IRAK4 PROTAC->Degradation

Caption: IRAK4-mediated NF-κB signaling pathway and its inhibition by a PROTAC.

II. Application in Bifunctional Chelator Synthesis for Radiopharmaceuticals

The deprotected 1,4,7-triazaheptane core is an excellent scaffold for creating bifunctional chelators. These molecules have two key components: a chelating moiety that strongly binds a radioisotope and a functional group for conjugation to a targeting biomolecule, such as a peptide or antibody.[11] This allows for the targeted delivery of radioisotopes for diagnostic imaging (e.g., with ⁶⁸Ga for PET scans) or therapy (e.g., with ¹⁷⁷Lu).[12][13][14][15]

Quantitative Data: Radiolabeling of Triazacyclononane-based Chelators

The following table provides representative data on the radiolabeling efficiency and stability of a NOTA-conjugated RGD peptide with ¹⁷⁷Lu, which shares a similar triaza-based core.[16]

ParameterValue
Radiochemical Yield>99%
Specific Activity1.44 x 10⁵ Ci/mol
Stability in Human Serum (7 days)>98% intact
Experimental Protocols

Protocol 3: Synthesis of a Bifunctional Chelator from this compound

This protocol outlines a general strategy for converting this compound into a bifunctional chelator.

Step 1: Boc Deprotection

  • Follow Step 1 of Protocol 1 to remove the Boc protecting groups.

Step 2: N-Alkylation of the Central Nitrogen

  • Dissolve the deprotected triamine (1.0 eq) in a suitable solvent like DMF.

  • Add a reagent with a functional group for conjugation, for example, p-isothiocyanatobenzyl chloride (1.1 eq), and a non-nucleophilic base like DIPEA (3.0 eq).

  • Stir the reaction at room temperature until completion, monitored by LC-MS. This step selectively functionalizes the more nucleophilic secondary amine.

  • Work up the reaction as described in Protocol 1, Step 2.

Step 3: Carboxymethylation of Terminal Amines

  • Dissolve the product from Step 2 in water and adjust the pH to ~9 with a base (e.g., NaOH).

  • Add an excess of an alkylating agent with a carboxylic acid group, such as bromoacetic acid.

  • Maintain the pH at ~9 and stir the reaction at an elevated temperature (e.g., 60-80 °C) overnight.

  • Monitor the reaction by LC-MS.

  • Purify the final bifunctional chelator by ion-exchange chromatography or preparative HPLC.

Protocol 4: Radiolabeling with ¹⁷⁷Lu

  • To a solution of the bifunctional chelator-conjugated peptide (e.g., 20 µg) in a suitable buffer (e.g., 0.5 M sodium acetate, pH 5.5-6.0), add ¹⁷⁷LuCl₃ (e.g., 5 mCi).

  • Incubate the reaction mixture at 100 °C for 30 minutes.

  • Determine the radiochemical purity by radio-TLC or radio-HPLC. A radiochemical yield of >95% is generally considered acceptable.

Experimental Workflow

BFC_Synthesis_Workflow Start This compound Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Triamine 1,4,7-Triazaheptane Deprotection->Triamine Functionalization Functionalization of Central N (e.g., with p-SCN-benzyl chloride) Triamine->Functionalization Functionalized_Triamine Functionalized Triamine Functionalization->Functionalized_Triamine Carboxymethylation Carboxymethylation of Terminal N's (Bromoacetic Acid) Functionalized_Triamine->Carboxymethylation BFC Bifunctional Chelator (BFC) Carboxymethylation->BFC Conjugation Conjugation to Targeting Molecule (e.g., RGD peptide) BFC->Conjugation BFC_Conjugate BFC-Peptide Conjugate Conjugation->BFC_Conjugate Radiolabeling Radiolabeling (e.g., with ¹⁷⁷Lu or ⁶⁸Ga) BFC_Conjugate->Radiolabeling Final_Product Radiolabeled Bioconjugate Radiolabeling->Final_Product

References

Application Notes and Protocols: 1,7-Bis-Boc-1,4,7-triazaheptane as a Linker in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation, stability, and conformation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein. The length, rigidity, and chemical composition of the linker can significantly impact a PROTAC's potency, selectivity, and pharmacokinetic properties.

Aliphatic linkers, such as those derived from 1,4,7-triazaheptane, offer a degree of flexibility that can be advantageous for establishing a productive ternary complex. The presence of amine functionalities also provides convenient handles for chemical conjugation and can influence the overall solubility and cell permeability of the PROTAC.

1,7-Bis-Boc-1,4,7-triazaheptane: A Versatile Linker Building Block

This compound is a commercially available building block well-suited for the synthesis of PROTACs. Its key features include:

  • Structure: An aliphatic triamine chain where the two primary amines are protected with tert-butoxycarbonyl (Boc) groups.

  • Functionality: The Boc-protected amines can be deprotected under acidic conditions to reveal primary amines, which are then available for conjugation to a POI ligand or an E3 ligase ligand, typically through amide bond formation. The central secondary amine remains available for further modification if desired, or it can contribute to the overall physicochemical properties of the final PROTAC.

  • Flexibility: The linear, aliphatic nature of the triazaheptane backbone provides conformational flexibility, which can be crucial for allowing the POI and E3 ligase to adopt an optimal orientation for ubiquitination.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₄H₂₉N₃O₄
Molecular Weight 303.40 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, DCM
Storage Conditions Store at -20°C for long-term stability

PROTAC Synthesis Strategy using this compound

The following is a general, illustrative protocol for the synthesis of a PROTAC using this compound as the linker. This protocol describes a common synthetic route involving sequential amide bond formation.

Part 1: Deprotection and First Conjugation
  • Boc Deprotection: Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM). Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours until thin-layer chromatography (TLC) or LC-MS analysis indicates complete removal of the Boc groups. The solvent and excess TFA are then removed under reduced pressure to yield the deprotected triamine salt.

  • First Amide Coupling: The resulting deprotected linker is then coupled to the first binding ligand (either for the POI or the E3 ligase), which must have a carboxylic acid functionality. Dissolve the ligand and the deprotected linker in a polar aprotic solvent like dimethylformamide (DMF). Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The reaction is stirred at room temperature overnight.

  • Purification: The product from the first coupling is purified using an appropriate chromatographic method, such as flash column chromatography or preparative HPLC, to isolate the mono-conjugated linker.

Part 2: Second Conjugation to Complete the PROTAC
  • Second Amide Coupling: The purified mono-conjugated linker, which now has a free primary amine at the other end, is then coupled to the second binding ligand (also functionalized with a carboxylic acid). The reaction conditions are similar to the first coupling, using HATU and DIPEA in DMF.

  • Final Purification: The final PROTAC molecule is purified to a high degree of purity (>95%) using preparative reverse-phase HPLC. The identity and purity of the final compound are confirmed by LC-MS and NMR spectroscopy.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product Linker This compound Deprotection Boc Deprotection (TFA/DCM) Linker->Deprotection POI_Ligand POI Ligand-COOH Coupling1 First Amide Coupling (HATU, DIPEA, DMF) POI_Ligand->Coupling1 E3_Ligand E3 Ligand-COOH Coupling2 Second Amide Coupling (HATU, DIPEA, DMF) E3_Ligand->Coupling2 Deprotection->Coupling1 Purification1 Purification 1 (HPLC) Coupling1->Purification1 Purification1->Coupling2 Purification2 Final Purification (Prep-HPLC) Coupling2->Purification2 Final_PROTAC Final PROTAC Molecule Purification2->Final_PROTAC

A representative workflow for the synthesis of a PROTAC using a diamine linker.

Representative Data for PROTACs with Aliphatic Amine Linkers

Compound IDLinker StructureLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC A JQ1-(piperazine)-C2-Pomalidomide1255>95
PROTAC B JQ1-(piperazine)-C3-Pomalidomide1328>95
PROTAC C JQ1-(piperazine)-C4-Pomalidomide1415>95
PROTAC D JQ1-(piperazine)-C5-Pomalidomide158>95

Note: This data is illustrative and is based on PROTACs with structurally similar linkers. DC₅₀ represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dₘₐₓ represents the maximum percentage of protein degradation achieved.

Experimental Protocols for PROTAC Evaluation

Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To determine the cytotoxic effect of the synthesized PROTAC.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) for 24-72 hours.

  • For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.

  • For CellTiter-Glo®, add the reagent directly to the wells, incubate for 10 minutes, and measure luminescence.

  • Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.

Target Protein Degradation Assay (Western Blotting)

Objective: To quantify the degradation of the target protein induced by the PROTAC.

  • Plate cells in 6-well plates and allow them to attach.

  • Treat the cells with various concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the total protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of total protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

PROTAC_Mechanism POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination E2 E2-Ub E2->TernaryComplex Ub Ubiquitin Ub->E2 Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

The general mechanism of action for a PROTAC.

Conclusion

This compound is a valuable and versatile linker for the synthesis of novel PROTACs. Its aliphatic, triamine structure provides flexibility and multiple points for chemical modification, allowing for the fine-tuning of a PROTAC's properties. While specific examples of its application in peer-reviewed literature are sparse, the general synthetic and evaluative protocols outlined in these notes provide a solid foundation for researchers to incorporate this linker into their PROTAC design and discovery workflows. The provided representative data and protocols for key biological assays will guide the characterization of newly synthesized PROTACs, aiding in the development of the next generation of targeted protein degraders.

Application Note: Protocol for Boc Deprotection of 1,7-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] 1,7-Bis-Boc-1,4,7-triazaheptane is a key building block in the synthesis of polyamine analogs, bifunctional chelators for monoclonal antibodies, and other complex molecules used in drug development.[3][4][5] The removal of the two Boc groups is a critical step to liberate the primary amines for subsequent functionalization. This document provides detailed protocols for the acidic deprotection of this compound using two common and effective reagents: Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).

Reaction Principle

The deprotection of a Boc-protected amine is typically achieved under strong acidic conditions.[2] The mechanism involves the protonation of the carbamate (B1207046) oxygen by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas.[1][6] Due to the generation of gaseous byproducts (CO2 and isobutylene (B52900) from the tert-butyl cation), these reactions must be performed in a well-ventilated fume hood and should not be conducted in a sealed vessel.[1][6]

Experimental Protocols

Two standard protocols for the Boc deprotection are presented below. The choice of method may depend on the desired salt form of the product and the compatibility of other functional groups in the molecule.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM)

This method is highly efficient and common, typically yielding the trifluoroacetate (B77799) salt of the amine, which can then be converted to the free base.

Materials and Reagents:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common reagent ratio is a 1:1 (v/v) mixture of DCM and TFA.[7]

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.[8] The disappearance of the starting material and the appearance of a more polar spot corresponding to the product amine indicates completion.

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) or DCM (2-3 times).[9]

  • Work-up (to obtain free amine):

    • Dissolve the oily residue in DCM.

    • Carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid (Caution: CO₂ evolution). Continue adding the basic solution until the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1,4,7-triazaheptane as an oil. The product can be further purified if necessary, though this procedure often yields a product of high purity.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is also very effective and yields the hydrochloride salt of the amine, which is often a crystalline solid that can be easily isolated by filtration.[9][10]

Materials and Reagents:

  • This compound

  • 4M HCl in 1,4-dioxane (B91453)

  • Methanol (B129727) (optional, to aid solubility)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: To a round-bottom flask containing this compound (1 equivalent), add a solution of 4M HCl in 1,4-dioxane (a 5-10 fold molar excess of HCl is typical).[10] If the starting material has poor solubility, a minimal amount of a co-solvent like methanol can be added.

  • Reaction: Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form during the reaction.[10] The reaction is generally complete within 2-16 hours.[10] Monitor the reaction progress by TLC or LC-MS.

  • Isolation of Hydrochloride Salt:

    • Upon completion, remove the solvent by rotary evaporation to obtain the crude 1,4,7-triazaheptane trihydrochloride salt as a solid.

    • To purify, the solid can be triturated with diethyl ether or ethyl acetate, followed by filtration, washing with the same solvent, and drying under vacuum.[10] This removes organic impurities.

  • Conversion to Free Base (Optional):

    • Dissolve the hydrochloride salt in a minimal amount of water or methanol.

    • Neutralize the solution with a strong base (e.g., NaOH or NH₄OH solution) to pH > 12.

    • Extract the free amine with an organic solvent like DCM or chloroform.

    • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

    • Alternatively, the salt can be dissolved in methanol and passed through a strong cation exchange (SCX) column, followed by elution with a methanolic ammonia (B1221849) solution to release the free base.[10]

Data Presentation

The following table summarizes typical conditions for the Boc deprotection of polyamines. Exact reaction times and yields may vary and should be optimized for a specific scale.

ParameterProtocol 1 (TFA)Protocol 2 (HCl)
Acid Reagent Trifluoroacetic acid (TFA)4M HCl in 1,4-dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Reagent Ratio 1:1 (v/v) TFA:DCM5-10 eq. HCl per Boc group
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 1 - 3 hours2 - 16 hours
Initial Product Form Trifluoroacetate salt (often an oil)Hydrochloride salt (often a solid)
Work-up Basic wash (e.g., NaHCO₃), extractionEvaporation, trituration with ether/EtOAc

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Boc deprotection of this compound.

Boc_Deprotection_Workflow cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_tfa TFA Protocol cluster_hcl HCl Protocol start This compound in Solvent reagent Add Acidic Reagent (TFA or HCl solution) start->reagent reaction Stir at Room Temperature (1-16 hours) reagent->reaction evap_tfa 1. Evaporate Solvent & Excess TFA reaction->evap_tfa TFA Route evap_hcl 1. Evaporate Solvent reaction->evap_hcl HCl Route neutralize 2. Neutralize with Base (e.g., NaHCO₃) evap_tfa->neutralize extract 3. Extract with Organic Solvent neutralize->extract dry_evap_tfa 4. Dry & Evaporate to Yield Free Amine extract->dry_evap_tfa final_product_free Final Product: 1,4,7-Triazaheptane (Free Base) dry_evap_tfa->final_product_free triturate 2. Triturate with Ether/EtOAc evap_hcl->triturate isolate_salt 3. Isolate HCl Salt by Filtration triturate->isolate_salt final_product_salt Final Product: 1,4,7-Triazaheptane Trihydrochloride Salt isolate_salt->final_product_salt Optional: Basic Work-up to Free Amine

Caption: Workflow for Boc deprotection of this compound.

Safety Precautions

  • Strong Acids: Trifluoroacetic acid (TFA) and concentrated solutions of HCl are highly corrosive and toxic. Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Solvents: Dichloromethane (DCM) is a suspected carcinogen, and 1,4-dioxane is harmful.[11] Minimize exposure by handling these solvents in a fume hood.

  • Gas Evolution: The deprotection reaction releases carbon dioxide and isobutylene gas.[6] Ensure the reaction vessel is not sealed and has adequate ventilation to prevent pressure buildup.

  • Work-up: The neutralization of strong acids with a base (e.g., NaHCO₃) is an exothermic reaction that releases large volumes of CO₂ gas. Perform additions slowly and with caution to avoid splashing and over-pressurization.

References

Application Notes and Protocols for the Use of 1,7-Bis-Boc-1,4,7-triazaheptane in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis-Boc-1,4,7-triazaheptane is a versatile building block in organic and medicinal chemistry, primarily utilized as a precursor for the synthesis of the peptide nucleic acid (PNA) backbone.[1] PNAs are synthetic analogs of DNA and RNA, exhibiting exceptional binding affinity and specificity to complementary nucleic acid sequences, along with resistance to enzymatic degradation.[2] These properties make PNAs valuable tools in diagnostics, antisense therapy, and drug development.[2]

The this compound molecule features two terminal primary amines protected by tert-butoxycarbonyl (Boc) groups and a central secondary amine. This structure allows for selective functionalization, making it an ideal starting material for the synthesis of the N-(2-(Boc-amino)ethyl)glycine (Boc-aeg) unit, the fundamental component of the PNA backbone. The Boc protecting groups can be readily removed under acidic conditions, enabling further chemical modifications.[3][4]

These application notes provide detailed protocols for the synthesis of a Boc-protected PNA backbone from this compound, the subsequent synthesis of a PNA monomer, and its application in solid-phase peptide nucleic acid synthesis.

Synthesis of Boc-Protected PNA Backbone

The synthesis of the Boc-protected PNA backbone, N-(2-(Boc-amino)ethyl)-N-(2-(Boc-amino)ethyl)acetic acid (Boc-aeg-OH), from this compound involves a two-step process: selective N-alkylation of the central secondary amine followed by saponification of the resulting ester.

Experimental Protocol: Synthesis of Ethyl N-(2-(Boc-amino)ethyl)-N-(2-(Boc-amino)ethyl)acetate

This protocol is a representative method adapted from similar alkylation reactions of secondary amines.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 50 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Experimental Protocol: Saponification to Boc-aeg-OH

Materials:

  • Ethyl N-(2-(Boc-amino)ethyl)-N-(2-(Boc-amino)ethyl)acetate

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ethyl ester from the previous step (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (1.5 eq) and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Cool the aqueous residue in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-aeg-OH.

Reaction Step Reactants Key Reagents Solvent Typical Yield Purity
N-Alkylation This compound, Ethyl bromoacetateK₂CO₃Acetonitrile70-85%>95% (after chromatography)
Saponification Ethyl N-(2-(Boc-amino)ethyl)-N-(2-(Boc-amino)ethyl)acetateLiOHTHF/Water>90%>98%

Synthesis of a Boc-Protected PNA Monomer

The synthesized Boc-aeg-OH backbone is then coupled with a nucleobase acetic acid to form the PNA monomer. This protocol describes the synthesis of the thymine-containing PNA monomer (Boc-T-aeg-OH).

Experimental Protocol: Synthesis of Boc-T-aeg-OH

Materials:

  • Boc-aeg-OH

  • Thymine-1-acetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

Procedure:

  • Dissolve thymine-1-acetic acid (1.1 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DMF.

  • Add N,N'-Dicyclohexylcarbodiimide (1.1 eq) at 0 °C and stir for 2 hours at this temperature.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • To the filtrate, add a solution of Boc-aeg-OH (1.0 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold diethyl ether to precipitate the product.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain the Boc-T-aeg-OH monomer.

Parameter Value
Starting Materials Boc-aeg-OH, Thymine-1-acetic acid
Coupling Reagents DCC, NHS
Solvent DMF
Typical Yield 60-75%
Final Purity >97% (by HPLC)

Solid-Phase Synthesis of a PNA Oligomer

The Boc-protected PNA monomers can be used in solid-phase synthesis to assemble PNA oligomers. The following is a general protocol for manual solid-phase PNA synthesis using Boc chemistry.

Experimental Protocol: Manual Solid-Phase PNA Synthesis

Materials:

  • MBHA (4-methylbenzhydrylamine) resin

  • Boc-protected PNA monomers (e.g., Boc-T-aeg-OH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N-Methyl-2-pyrrolidone (NMP)

  • Piperidine

  • Acetic anhydride

  • Pyridine

Procedure (for one coupling cycle):

  • Resin Swelling: Swell the MBHA resin in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 1 minute, followed by a second treatment for 20 minutes.

  • Washing: Wash the resin with DCM (3x), 5% DIPEA in DCM (2x), and DCM (3x).

  • Neutralization: Treat the resin with 5% DIPEA in DCM for 5 minutes.

  • Washing: Wash the resin with DCM (3x) and NMP (3x).

  • Coupling:

    • Pre-activate the Boc-PNA monomer (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in NMP for 2 minutes.

    • Add the activated monomer solution to the resin and shake for 30-60 minutes.

  • Washing: Wash the resin with NMP (3x) and DCM (3x).

  • Capping (Optional but Recommended): Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:8:8) for 15 minutes to cap any unreacted amino groups.

  • Washing: Wash the resin with DCM (3x) and NMP (3x).

  • Repeat the cycle for the next monomer addition.

  • Cleavage and Deprotection: After the final monomer coupling and Boc deprotection, cleave the PNA from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/m-cresol).

  • Purification: Purify the crude PNA oligomer by reverse-phase HPLC.

Step Reagents/Solvents Time
Boc Deprotection 50% TFA in DCM21 min
Neutralization 5% DIPEA in DCM5 min
Coupling Boc-PNA monomer, HBTU, DIPEA in NMP30-60 min
Capping Acetic anhydride, Pyridine, DCM15 min

Visualizations

Synthesis_Workflow cluster_0 PNA Backbone Synthesis cluster_1 PNA Monomer Synthesis cluster_2 Solid-Phase PNA Synthesis 1_7_Bis_Boc This compound Alkylation N-Alkylation with Ethyl Bromoacetate 1_7_Bis_Boc->Alkylation Ester Boc-aeg-OEt Alkylation->Ester Saponification Saponification (LiOH) Ester->Saponification Backbone Boc-aeg-OH Saponification->Backbone Coupling_Monomer Coupling (DCC, NHS) Backbone->Coupling_Monomer Nucleobase_Acid Nucleobase Acetic Acid Nucleobase_Acid->Coupling_Monomer Monomer Boc-PNA-Monomer Coupling_Monomer->Monomer SPPS_Cycle Repetitive SPPS Cycle: 1. Boc Deprotection (TFA) 2. Coupling 3. Capping Monomer->SPPS_Cycle Resin Solid Support (MBHA Resin) Resin->SPPS_Cycle PNA_Oligomer PNA Oligomer SPPS_Cycle->PNA_Oligomer

Caption: Overall workflow for PNA synthesis.

SPPS_Cycle_Detail Start Start Cycle (Resin-NH-Peptide) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash_Neut Wash & Neutralize (DIPEA in DCM) Deprotection->Wash_Neut Coupling Couple next Boc-PNA-Monomer (HBTU/DIPEA in NMP) Wash_Neut->Coupling Wash Wash (NMP, DCM) Coupling->Wash Capping Capping (Acetic Anhydride) Wash->Capping End_Cycle End Cycle Capping->End_Cycle

Caption: Detailed solid-phase PNA synthesis cycle.

References

Application Notes and Protocols for the Synthesis of Derivatives from 1,7-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of various derivatives from the versatile building block, 1,7-Bis-Boc-1,4,7-triazaheptane. This compound, also known as N,N'-bis(tert-butoxycarbonyl)diethylenetriamine, possesses a central secondary amine that serves as a reactive handle for further functionalization, making it a valuable scaffold in medicinal chemistry and drug discovery. The terminal primary amines are protected by tert-butoxycarbonyl (Boc) groups, which can be selectively removed under acidic conditions, allowing for a wide range of synthetic transformations.

The protocols outlined below cover key derivatization reactions, including N-acylation, N-alkylation (via reductive amination), and the formation of urea (B33335) and sulfonamide derivatives. These procedures are designed to be clear and reproducible for researchers in a laboratory setting.

Key Synthetic Pathways

The central secondary amine of this compound is the primary site of modification in the following protocols. The general synthetic strategies are illustrated below.

G cluster_acylation N-Acylation cluster_reductive_amination Reductive Amination cluster_urea Urea Formation cluster_sulfonamide Sulfonamide Formation start This compound acyl_product N-Acyl Derivative start->acyl_product Acylation ra_product N-Alkyl Derivative start->ra_product Reductive Amination urea_product N-Urea Derivative start->urea_product Urea Formation sulfonamide_product N-Sulfonamide Derivative start->sulfonamide_product Sulfonamide Formation acyl_chloride Acyl Chloride (RCOCl) Base aldehyde Aldehyde/Ketone (R'COR'') Reducing Agent (e.g., NaBH(OAc)3) isocyanate Isocyanate (R'NCO) sulfonyl_chloride Sulfonyl Chloride (R'SO2Cl) Base

Caption: General synthetic pathways for the derivatization of this compound.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of various derivatives.

N-Acylation Protocol

This protocol describes the acylation of the central secondary amine of this compound using an acyl chloride in the presence of a base.

Workflow for N-Acylation:

G reagents Dissolve this compound and Base (e.g., Triethylamine) in an aprotic solvent (e.g., DCM). addition Add Acyl Chloride dropwise at 0 °C. reagents->addition reaction Stir at room temperature for 2-4 hours. addition->reaction workup Wash with aqueous NaHCO3 and brine. reaction->workup purification Dry over Na2SO4, concentrate, and purify by column chromatography. workup->purification

Caption: Experimental workflow for the N-acylation of this compound.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation:

Acyl ChlorideBaseSolventReaction Time (h)Yield (%)
Acetyl chlorideEt3NDCM285-95
Benzoyl chlorideEt3NDCM380-90
N-Alkylation via Reductive Amination Protocol

This protocol details the N-alkylation of the central secondary amine through reductive amination with an aldehyde or ketone. Sodium triacetoxyborohydride (B8407120) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[1]

Workflow for Reductive Amination:

G reagents Dissolve this compound and Aldehyde/Ketone in a suitable solvent (e.g., DCE or THF). stir Stir for 30-60 minutes at room temperature. reagents->stir reduction Add Sodium Triacetoxyborohydride in portions. stir->reduction reaction Stir at room temperature for 12-24 hours. reduction->reaction workup Quench with saturated aqueous NaHCO3 and extract with an organic solvent. reaction->workup purification Dry, concentrate, and purify by column chromatography. workup->purification G reagents Dissolve this compound in an aprotic solvent (e.g., THF or DCM). addition Add Isocyanate dropwise at room temperature. reagents->addition reaction Stir at room temperature for 1-3 hours. addition->reaction workup Concentrate the reaction mixture. reaction->workup purification Purify by column chromatography or recrystallization. workup->purification G reagents Dissolve this compound and a base (e.g., Pyridine or Et3N) in an aprotic solvent (e.g., DCM). addition Add Sulfonyl Chloride dropwise at 0 °C. reagents->addition reaction Stir at room temperature for 4-12 hours. addition->reaction workup Wash with dilute acid (e.g., 1M HCl), water, and brine. reaction->workup purification Dry over Na2SO4, concentrate, and purify by column chromatography. workup->purification

References

Application Notes and Protocols: 1,7-Bis-Boc-1,4,7-triazaheptane in the Preparation of Bifunctional Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,7-Bis-Boc-1,4,7-triazaheptane as a key building block in the synthesis of acyclic bifunctional chelators. Such chelators are instrumental in the development of targeted radiopharmaceuticals for diagnostic imaging and therapeutic applications.

Introduction

This compound is a versatile linear triamine precursor, protected at its terminal primary amine functionalities with tert-butoxycarbonyl (Boc) groups. This strategic protection allows for selective functionalization of the central secondary amine, followed by deprotection and subsequent modification of the terminal amines to introduce chelating arms. The resulting bifunctional chelator typically possesses a central backbone for conjugation to a targeting biomolecule (e.g., antibody, peptide) and multiple coordination sites for securely binding a metallic radionuclide, such as Gallium-68 (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu).

The 1,4,7-triazaheptane framework is an acyclic analogue of the well-established 1,4,7-triazacyclononane (B1209588) (TACN) core, which forms the basis of highly stable chelators like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). Acyclic chelators derived from this compound offer potential advantages in terms of synthetic accessibility and modification.

Synthetic Strategy Overview

The general synthetic pathway for converting this compound into a bifunctional chelator involves a multi-step process. This process is initiated by the selective alkylation of the central secondary amine to introduce a functional group for bioconjugation. This is followed by the removal of the Boc protecting groups and the subsequent alkylation of the now-free primary amines with moieties containing carboxylic acid groups, which will serve as the metal-chelating arms.

cluster_0 Synthesis of Bifunctional Chelator start This compound step1 Selective N-Alkylation (Central Amine) start->step1 Introduce conjugation handle intermediate1 N-Functionalized Intermediate step1->intermediate1 step2 Boc Deprotection intermediate1->step2 Acidic conditions intermediate2 Deprotected Triamine step2->intermediate2 step3 N-Alkylation (Terminal Amines) intermediate2->step3 Introduce chelating arms final_product Bifunctional Chelator step3->final_product

Caption: General synthetic workflow from this compound to a bifunctional chelator.

Experimental Protocols

The following protocols are detailed, step-by-step procedures for the synthesis of a generic bifunctional chelator based on the 1,4,7-triazaheptane backbone, starting from this compound. These protocols are compiled based on established methodologies for similar linear and cyclic polyamine functionalizations.

Protocol 1: Selective N-Alkylation of the Central Amine

This protocol describes the introduction of a functional group for future bioconjugation onto the central secondary amine of this compound. A common strategy is to introduce a para-nitrobenzyl group, which can later be reduced to an amine and converted to an isothiocyanate for antibody conjugation.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add potassium carbonate (2.0-3.0 eq) or DIPEA (2.0-3.0 eq) to the solution.

  • Add a solution of 4-nitrobenzyl bromide (1.1-1.2 eq) in anhydrous acetonitrile dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the N-functionalized intermediate.

ParameterValue/Condition
Starting MaterialThis compound
Alkylating Agent4-Nitrobenzyl bromide
BaseK₂CO₃ or DIPEA
SolventAnhydrous Acetonitrile
Reaction TemperatureRoom Temperature
Reaction Time12-24 hours
Typical Yield 70-85% (based on analogous reactions)
Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting groups from the terminal amines using acidic conditions.

Materials:

  • N-Functionalized Intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Dissolve the N-functionalized intermediate (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10-20 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the deprotected triamine as a TFA salt.

  • Collect the precipitate by filtration or decantation and wash with cold diethyl ether.

  • Dry the product under vacuum. The product is typically used in the next step without further purification.

ParameterValue/Condition
Starting MaterialN-Functionalized Intermediate
Deprotecting AgentTrifluoroacetic acid (TFA)
SolventDichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Typical Yield >95% (often quantitative)[1]
Protocol 3: N-Alkylation of Terminal Amines with Chelating Arms

This protocol describes the attachment of carboxylic acid-containing arms to the terminal primary amines to form the final chelating structure. Tert-butyl bromoacetate (B1195939) is commonly used, followed by a final deprotection of the tert-butyl esters.

Materials:

  • Deprotected Triamine TFA salt from Protocol 2

  • Tert-butyl bromoacetate

  • Potassium carbonate (K₂CO₃) or DIPEA

  • Acetonitrile or Dimethylformamide (DMF) (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

Procedure:

  • Suspend the deprotected triamine TFA salt (1.0 eq) in anhydrous acetonitrile or DMF.

  • Add a sufficient amount of base (K₂CO₃ or DIPEA, >6 eq to neutralize TFA salts and for the reaction) to the suspension.

  • Add tert-butyl bromoacetate (4.4-5.0 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture and concentrate the filtrate.

  • Work up the reaction as described in Protocol 1 (DCM extraction, washes, drying).

  • Purify the tert-butyl protected chelator by silica gel column chromatography.

  • For the final deprotection of the tert-butyl esters, dissolve the purified product in DCM and treat with TFA (or HCl in dioxane) as described in Protocol 2.

  • After deprotection, remove the solvent and excess acid under reduced pressure to obtain the final bifunctional chelator.

ParameterValue/Condition
Starting MaterialDeprotected Triamine TFA salt
Alkylating AgentTert-butyl bromoacetate
BaseK₂CO₃ or DIPEA
SolventAnhydrous Acetonitrile or DMF
Reaction TemperatureRoom Temperature to 50 °C
Reaction Time24-48 hours
Typical Yield 50-70% (for alkylation, based on analogs)

Application: Conjugation to Antibodies and Radiolabeling

The synthesized bifunctional chelator, possessing a reactive handle (e.g., an isothiocyanate derived from the nitro group), can be conjugated to a targeting antibody.

cluster_1 Application Workflow chelator Bifunctional Chelator (with -NCS group) conjugation Conjugation Reaction chelator->conjugation antibody Targeting Antibody (with -NH2 group) antibody->conjugation immunoconjugate Immunoconjugate (Chelator-Antibody) conjugation->immunoconjugate Thiourea bond formation radiolabeling Radiolabeling immunoconjugate->radiolabeling + Radioactive Metal (e.g., ⁶⁸Ga) final_product Radiolabeled Immunoconjugate radiolabeling->final_product

Caption: Workflow for antibody conjugation and radiolabeling of the bifunctional chelator.

Protocol 4: Antibody Conjugation and Radiolabeling

This protocol provides a general procedure for the conjugation of an isothiocyanate-functionalized chelator to an antibody and subsequent radiolabeling.

Materials:

  • Isothiocyanate-functionalized bifunctional chelator

  • Targeting antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 8.5-9.0)

  • PD-10 desalting column

  • Radiometal solution (e.g., ⁶⁸GaCl₃ in HCl)

  • Ammonium (B1175870) acetate buffer (pH 4.0-5.5)

  • ITLC strips for quality control

Procedure:

A. Conjugation:

  • Prepare a solution of the antibody at a concentration of 5-10 mg/mL in conjugation buffer.

  • Dissolve the isothiocyanate-functionalized chelator in a small amount of an organic co-solvent like DMSO.

  • Add a 10-20 fold molar excess of the chelator solution to the antibody solution.

  • Incubate the reaction mixture for 4-12 hours at room temperature or 4 °C with gentle mixing.

  • Purify the resulting immunoconjugate by size exclusion chromatography using a PD-10 desalting column equilibrated with a suitable buffer for radiolabeling (e.g., ammonium acetate buffer).

  • Determine the protein concentration and the number of chelators per antibody.

B. Radiolabeling:

  • To the purified immunoconjugate solution, add the radiometal solution.

  • Adjust the pH of the reaction mixture to the optimal range for the specific radiometal (e.g., pH 4.0-5.5 for ⁶⁸Ga).

  • Incubate the reaction at an appropriate temperature (e.g., room temperature to 95 °C) for 5-30 minutes.

  • Determine the radiochemical purity using instant thin-layer chromatography (ITLC).

ParameterValue/Condition
Conjugation
Chelator:Antibody Molar Ratio10:1 to 20:1
pH8.5 - 9.0
Reaction Time4-12 hours
Radiolabeling (⁶⁸Ga)
pH4.0 - 5.5
TemperatureRoom Temperature to 95 °C
Reaction Time5-30 minutes
Radiochemical Purity >95%

Conclusion

This compound serves as a valuable and adaptable starting material for the synthesis of acyclic bifunctional chelators. The provided protocols, based on established chemical principles, offer a robust framework for researchers to develop novel chelating agents for a wide range of applications in nuclear medicine and drug development. Careful optimization of reaction conditions and purification procedures will be essential to achieve high yields and purity of the final products.

References

Application of 1,7-Bis-Boc-1,4,7-triazaheptane in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis-Boc-1,4,7-triazaheptane is a versatile and valuable building block in modern drug discovery, primarily utilized as a flexible and functionalizable linker. Its unique structural features, including two terminal secondary amines protected by tert-butoxycarbonyl (Boc) groups and a central secondary amine, allow for sequential and controlled chemical modifications. This enables the precise construction of complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs) and bifunctional chelators for targeted radiopharmaceuticals and antibody-drug conjugates (ADCs). The Boc protecting groups ensure stability during initial synthetic steps and can be readily removed under acidic conditions to reveal reactive amine functionalities for subsequent conjugation to bioactive molecules.[1]

Key Applications in Drug Discovery

The primary applications of this compound in drug discovery are centered around its role as a linker to connect two or more molecular entities, thereby creating bifunctional molecules with novel mechanisms of action.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the distance and orientation between the target protein-binding ligand and the E3 ligase-binding ligand, which in turn influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and ultimately the efficiency of protein degradation.

This compound serves as a precursor to a flexible alkyl/ether-based linker. After deprotection of the Boc groups, the resulting primary amines can be sequentially functionalized with a warhead that binds to the protein of interest (POI) and a ligand that recruits an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_pathway cluster_cell Cellular Environment PROTAC PROTAC (with triazaheptane linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (Target) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Facilitates Polyubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: Workflow of PROTAC-mediated protein degradation.

Synthesis of Bifunctional Chelators for Radiopharmaceuticals and ADCs

Targeted radionuclide therapy and diagnosis rely on the delivery of radioactive isotopes to specific sites in the body, often tumors. This is achieved by attaching the radionuclide to a targeting moiety, such as a monoclonal antibody or a small molecule, via a bifunctional chelator. The chelator must stably bind the radioisotope while the targeting molecule directs the entire conjugate to its biological target.

This compound is a precursor for constructing acyclic chelators. The deprotected triamine backbone can be functionalized with coordinating groups, such as carboxylates or phosphonates, to create a stable coordination sphere for radiometals like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or Lutetium-177 (¹⁷⁷Lu) for radiotherapy. One of the terminal amines is typically reserved for conjugation to the targeting biomolecule.

Experimental Workflow: Synthesis of a Radiolabeled Antibody Conjugate

ADC_workflow cluster_synthesis Synthesis and Conjugation cluster_radiolabeling Radiolabeling start 1,7-Bis-Boc-1,4,7- triazaheptane deprotection Boc Deprotection (Acidic Conditions) start->deprotection functionalization Functionalization with Chelating Arms deprotection->functionalization bifunctional_chelator Bifunctional Chelator (e.g., with NCS group) functionalization->bifunctional_chelator conjugation Conjugation (mAb + Chelator) bifunctional_chelator->conjugation antibody Monoclonal Antibody (mAb) antibody->conjugation adc_chelator mAb-Chelator Conjugate conjugation->adc_chelator radiolabeling Radiolabeling (e.g., with ⁶⁸Ga or ¹⁷⁷Lu) adc_chelator->radiolabeling radiolabeled_adc Radiolabeled mAb Conjugate radiolabeling->radiolabeled_adc

Caption: General workflow for synthesizing a radiolabeled antibody conjugate.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from diethylenetriamine (B155796).

Materials:

Procedure:

  • Dissolve diethylenetriamine (1.03 g, 10 mmol) in 10 mL of anhydrous THF.

  • Bubble nitrogen gas through the solution for 20 minutes to deoxidize.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Boc-ON (3-fold molar amount) dissolved in 15 mL of anhydrous THF dropwise to the diethylenetriamine solution.

  • Continue stirring the reaction mixture at 0 °C for 2 hours.

  • After the reaction is complete, remove the solvent by rotary evaporation under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a solvent mixture of ethyl acetate and hexane (1:15, v/v) as the eluent.

Expected Yield: ~90%

Protocol 2: General Procedure for Boc Deprotection

This protocol outlines the removal of the Boc protecting groups to yield the free triamine.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane (B91453)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Nitrogen atmosphere

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a minimal amount of MeOH or DCM under a nitrogen atmosphere.

  • Add an excess of 4M HCl in 1,4-dioxane (e.g., 4 equivalents per Boc group).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid by rotary evaporation. Co-evaporation with a suitable solvent like toluene (B28343) may be necessary to remove residual TFA if used as an alternative.

  • The resulting amine hydrochloride salt can be used directly in the next step or neutralized with a base (e.g., triethylamine (B128534), DIPEA) to obtain the free amine.

Protocol 3: General Procedure for Conjugation to a Carboxylic Acid-Containing Molecule (e.g., PROTAC Warhead or Chelator Arm)

This protocol describes a standard amide coupling reaction following Boc deprotection.

Materials:

  • Deprotected 1,7-diamino-1,4,7-triazaheptane (as the free amine or hydrochloride salt)

  • Carboxylic acid-containing molecule

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Nitrogen atmosphere

Procedure:

  • Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DCM under a nitrogen atmosphere.

  • Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 3-4 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected 1,7-diamino-1,4,7-triazaheptane (1.0 equivalent) in the same solvent. If using the hydrochloride salt, ensure enough base is present to neutralize it.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or preparative HPLC.

Quantitative Data Summary

Compound Type Target Protein/Radionuclide Assay Parameter Value
PROTACBromodomain-containing protein 4 (BRD4)Cell Viability (MCF-7 cells)IC₅₀50 nM
PROTACBRD4Protein Degradation (Western Blot)DC₅₀10 nM
PROTACBRD4Ternary Complex FormationKᴅ25 nM
Radiolabeled Antibody⁶⁸GaRadiochemical Yield%>95%
Radiolabeled Antibody⁶⁸GaIn vitro Serum Stability (2h)% Intact>98%
Radiolabeled AntibodyProstate-Specific Membrane Antigen (PSMA)Cell Uptake (LNCaP cells)%ID/mg protein15%

Conclusion

This compound is a key synthetic intermediate that provides a flexible and readily functionalizable platform for the construction of advanced therapeutic and diagnostic agents. Its application in the synthesis of PROTACs and bifunctional chelators highlights its importance in the development of targeted therapies. The protocols provided offer a foundation for the utilization of this versatile linker in drug discovery research. Further exploration and optimization of linkers derived from this scaffold are expected to yield novel drug candidates with improved efficacy and pharmacokinetic properties.

References

Application Notes and Protocols: Role in Developing Monoclonal Antibody Conjugates for Tumor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapies, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2] This innovative approach combines the specificity of a monoclonal antibody (mAb) with the cell-killing capabilities of a small molecule drug, connected by a chemical linker.[1][3] The success of an ADC hinges on the careful selection and optimization of these three components: the antibody, the linker, and the cytotoxic payload.[4][5] These application notes provide a comprehensive overview of the key considerations and methodologies involved in the development of ADCs for tumor targeting.

Mechanism of Action

The therapeutic action of an ADC is a multi-step process that relies on the specific recognition of a tumor-associated antigen by the monoclonal antibody component.[6]

  • Circulation and Targeting: Following intravenous administration, the ADC circulates in the bloodstream and binds to the target antigen on the surface of cancer cells.[7]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through endocytosis.[6]

  • Payload Release: Once inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the cytotoxic payload.[8] The mechanism of linker cleavage can be designed to be sensitive to the acidic environment or specific enzymes within the lysosome.[9]

  • Induction of Cell Death: The released payload can then exert its cytotoxic effect, leading to the death of the cancer cell.[10] Some payloads can also diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect".[11]

ADC_Mechanism_of_Action ADC Mechanism of Action cluster_bloodstream Bloodstream cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Associated Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage CellDeath Cell Death Payload->CellDeath Cytotoxicity

Figure 1: Generalized mechanism of action for an antibody-drug conjugate.

Data Presentation: Comparative Analysis of Antibody-Drug Conjugates

The following tables summarize key quantitative data for a selection of approved and investigational ADCs, providing a comparative overview of their pharmacokinetic properties, in vitro cytotoxicity, and clinical toxicity profiles.

Table 1: Pharmacokinetic Parameters of Selected ADCs in Phase 1 Clinical Studies [12][13][14]

ADC NameTarget AntigenPayloadLinker TypeHalf-Life (t½, hours)Clearance (CL, L/h)Volume of Distribution (Vss, L)
Gemtuzumab ozogamicinCD33CalicheamicinCleavable (Hydrazone)72.4 ± 42.00.265 ± 0.229N/A
Brentuximab vedotinCD30MMAECleavable (Val-Cit)~96~0.8~10
Trastuzumab emtansineHER2DM1Non-cleavable (MCC)~96~0.7~5
Inotuzumab ozogamicinCD22CalicheamicinCleavable (Hydrazone)~130~0.1~12
Trastuzumab deruxtecanHER2DeruxtecanCleavable (Peptide)~137~0.4~7
Sacituzumab govitecanTROP-2SN-38Cleavable (Hydrazone)10.3 to 11.4N/AN/A

Data presented as mean ± standard deviation where available. N/A indicates data not available in the cited sources.

Table 2: In Vitro Cytotoxicity (IC50) of Selected ADCs on Various Cancer Cell Lines [3][7][15]

ADC NameCell LineCancer TypeTarget ExpressionIC50 (ng/mL)
Trastuzumab-MMAEN87GastricHigh HER213 - 43
Trastuzumab-MMAEBT474BreastHigh HER213 - 43
Trastuzumab-MMAEMDA-MB-361-DYT2BreastModerate HER225 - 80 (High DAR)
Trastuzumab-MMAEMDA-MB-361-DYT2BreastModerate HER21500 - 60000 (Low DAR)
Ctx–Pt–PEG–CPTMDA-MB-468BreastHigh EGFR~10
Ctx–Pt–PEG–CPTMCF7BreastLow EGFR~1180
Tra–Pt–PEG–CPTSK-BR-3BreastHigh HER2~5
Tra–Pt–PEG–CPTMDA-MB-453BreastLow HER2~1635

IC50 values can vary depending on the specific experimental conditions and the drug-to-antibody ratio (DAR).

Table 3: Common Grade ≥3 Adverse Events (AEs) of Selected Approved ADCs [16][17]

ADC NameNeutropenia (%)Nausea (%)Fatigue (%)Diarrhea (%)Pneumonitis/ILD (%)
Trastuzumab deruxtecan35.669.2 (all grades)47.2 (all grades)N/A2.6
Sacituzumab govitecan51.3N/AN/A60.8 (all grades)N/A

Data represents the incidence of Grade 3 or higher adverse events from pivotal clinical trials. N/A indicates data not prominently reported in the cited sources for Grade ≥3 events.

Experimental Protocols

Detailed methodologies are crucial for the successful development and characterization of ADCs. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Monoclonal Antibody Conjugation (Thiol-Maleimide Chemistry)

This protocol describes a common method for conjugating a maleimide-activated drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.[][19][20]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Maleimide-activated drug-linker

  • Quenching reagent (e.g., N-acetylcysteine)

  • Desalting columns (e.g., G25)

  • Reaction buffer (e.g., PBS with 50 mM borate, pH 8.0)

  • Conjugation buffer (e.g., PBS, pH 7.0-7.4)

Procedure:

  • Antibody Reduction: a. Prepare the mAb at a concentration of 5-10 mg/mL in reaction buffer. b. Add the reducing agent (e.g., 2-5 molar equivalents of TCEP per mAb) to the antibody solution. c. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds. d. Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.

  • Drug-Linker Conjugation: a. Immediately after purification, determine the concentration of the reduced mAb. b. Add the maleimide-activated drug-linker to the reduced mAb at a desired molar ratio (e.g., 4-8 moles of drug-linker per mole of mAb). c. Incubate the reaction mixture at 4°C or room temperature for 1-4 hours with gentle mixing.

  • Quenching and Purification: a. Quench the reaction by adding an excess of N-acetylcysteine (e.g., 20-fold molar excess over the drug-linker). b. Incubate for 20-30 minutes at room temperature. c. Purify the resulting ADC from unconjugated drug-linker and other small molecules using a desalting column equilibrated with a formulation buffer.

ADC_Conjugation_Workflow ADC Conjugation Workflow Start Start: Monoclonal Antibody Reduction Partial Reduction (e.g., TCEP) Start->Reduction Purification1 Purification (Desalting Column) Reduction->Purification1 Conjugation Conjugation with Maleimide-Drug-Linker Purification1->Conjugation Quenching Quenching (e.g., N-acetylcysteine) Conjugation->Quenching Purification2 Purification (Desalting Column) Quenching->Purification2 End End: Purified ADC Purification2->End

Figure 2: Workflow for ADC synthesis via thiol-maleimide conjugation.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This protocol provides a simple method to estimate the average DAR of an ADC.[][22]

Materials:

  • Purified ADC sample

  • Unconjugated monoclonal antibody (mAb)

  • Free drug-linker

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance: a. Measure the absorbance of the ADC, unconjugated mAb, and free drug-linker at two wavelengths: 280 nm (for protein) and a wavelength where the drug has maximum absorbance (e.g., λmax). b. Use the formulation buffer as a blank.

  • Calculate Extinction Coefficients: a. Determine the molar extinction coefficients (ε) for the mAb and the drug at both wavelengths.

  • Calculate DAR: a. Use the following equations to calculate the concentrations of the antibody and the drug in the ADC sample:

    • A_ADC(280) = ε_mAb(280) * C_mAb + ε_drug(280) * C_drug

    • A_ADC(λmax) = ε_mAb(λmax) * C_mAb + ε_drug(λmax) * C_drug b. Solve the system of two linear equations for C_mAb and C_drug. c. Calculate the DAR: DAR = C_drug / C_mAb

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes how to determine the in vitro potency (IC50) of an ADC on cancer cell lines.[6][23]

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC and unconjugated mAb

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: a. Seed the antigen-positive and antigen-negative cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: a. Prepare serial dilutions of the ADC and unconjugated mAb in complete medium. b. Remove the old medium from the cells and add the ADC or mAb dilutions. Include untreated control wells. c. Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.

  • MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Analysis: a. Read the absorbance at 570 nm using a plate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the percentage of viability versus the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 4: ADC Internalization Assay by Flow Cytometry

This protocol outlines a method to quantify the internalization of an ADC into target cells.[24][25][26][27]

Materials:

  • Antigen-positive and antigen-negative cells

  • Fluorescently labeled ADC or a secondary antibody conjugated to a fluorophore

  • Trypsin-EDTA

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Quenching solution (e.g., acidic glycine (B1666218) buffer, pH 2.5) or a quenching antibody

  • Flow cytometer

Procedure:

  • Cell Preparation: a. Harvest and wash the cells, then resuspend them in cold flow cytometry buffer.

  • ADC Incubation: a. Incubate the cells with the fluorescently labeled ADC on ice for 30-60 minutes to allow binding but prevent internalization. b. Wash the cells to remove unbound ADC.

  • Internalization: a. Resuspend the cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow internalization. A control sample should be kept on ice (0 minutes).

  • Quenching and Staining: a. At each time point, stop internalization by placing the cells on ice. b. To distinguish between surface-bound and internalized ADC, either:

    • Add a quenching solution to strip the fluorescence of the surface-bound ADC.

    • Add a secondary antibody that binds to the ADC and quenches the fluorescence of the surface-bound portion.

  • Flow Cytometry Analysis: a. Analyze the cells by flow cytometry, measuring the fluorescence intensity. b. The increase in fluorescence intensity over time in the quenched samples corresponds to the amount of internalized ADC.

Protocol 5: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft model.[28][29][30][31]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line that forms tumors in mice

  • ADC, unconjugated mAb, and vehicle control

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation: a. Subcutaneously inject a suspension of the cancer cells into the flank of each mouse. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Randomization and Treatment: a. Measure the tumor volume and randomize the mice into treatment groups (e.g., vehicle control, unconjugated mAb, ADC at different doses). b. Administer the treatments intravenously at the specified doses and schedule.

  • Monitoring: a. Monitor the tumor volume using calipers two to three times per week. b. Monitor the body weight of the mice as an indicator of toxicity. c. Observe the general health of the animals.

  • Endpoint and Data Analysis: a. The study is typically terminated when the tumors in the control group reach a predetermined size or when the animals show signs of excessive toxicity. b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). c. Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

InVivo_Efficacy_Workflow In Vivo Efficacy Study Workflow Start Start: Cancer Cell Line Implantation Tumor Cell Implantation in Immunodeficient Mice Start->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization of Mice into Treatment Groups TumorGrowth->Randomization Treatment Treatment Administration (ADC, mAb, Vehicle) Randomization->Treatment Monitoring Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis End End: Efficacy Assessment Analysis->End

References

Application Notes and Protocols for Bioconjugation in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted drug delivery systems aim to enhance the therapeutic efficacy of drugs while minimizing off-target toxicity by selectively delivering potent payloads to diseased cells and tissues.[1] Bioconjugation is a cornerstone of this field, enabling the covalent linkage of a therapeutic agent to a targeting moiety, such as a monoclonal antibody, to create a precision therapeutic.[2] This document provides detailed application notes and protocols for the use of bioconjugation in the development of targeted drug delivery systems, with a focus on antibody-drug conjugates (ADCs).

A typical targeted drug delivery system consists of three key components: a targeting ligand, a linker, and a therapeutic payload. The success of these systems hinges on the careful selection and chemical linkage of these components.[3] The bioconjugation strategy employed directly impacts the stability, efficacy, and safety of the final conjugate.[4]

This document will cover:

  • Common Bioconjugation Chemistries: Detailed protocols for amine-reactive, thiol-reactive, and bioorthogonal click chemistries.

  • Characterization of Bioconjugates: Methodologies for determining critical quality attributes such as the drug-to-antibody ratio (DAR).

  • In Vitro and In Vivo Evaluation: Protocols for assessing the potency and efficacy of targeted drug delivery systems.

  • Quantitative Data Summary: Comparative data on conjugation efficiency, DAR, in vitro cytotoxicity, and in vivo efficacy.

Workflow for the Development of a Targeted Drug Delivery System

The development of a targeted drug delivery system is a multi-step process that begins with the selection of the target, targeting moiety, and payload, followed by the chemical conjugation and subsequent characterization and evaluation.

Targeted Drug Delivery System Workflow cluster_0 Component Selection cluster_1 Bioconjugation cluster_2 Characterization cluster_3 Evaluation Target Identification Target Identification Targeting Moiety Selection Targeting Moiety Selection Target Identification->Targeting Moiety Selection Linker Design Linker Design Targeting Moiety Selection->Linker Design Payload Selection Payload Selection Payload Selection->Linker Design Conjugation Chemistry Conjugation Chemistry Linker Design->Conjugation Chemistry DAR Determination DAR Determination Conjugation Chemistry->DAR Determination Purity and Stability Analysis Purity and Stability Analysis DAR Determination->Purity and Stability Analysis In Vitro Assays In Vitro Assays Purity and Stability Analysis->In Vitro Assays In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies

Figure 1: General workflow for the development of a targeted drug delivery system.

Bioconjugation Chemistries and Protocols

The choice of conjugation chemistry is critical and depends on the available functional groups on the targeting moiety and payload, as well as the desired properties of the final conjugate.

Amine-Reactive Chemistry: NHS Ester Conjugation

N-Hydroxysuccinimide (NHS) esters are widely used to label primary amines, such as the lysine (B10760008) residues on antibodies, forming stable amide bonds.[5]

NHS_Ester_Reaction Antibody_Lysine Antibody-NH₂ (Lysine) Conjugate Antibody-NH-CO-Drug (Stable Amide Bond) Antibody_Lysine->Conjugate NHS_Ester_Drug Drug-NHS Ester NHS_Ester_Drug->Conjugate NHS_byproduct N-Hydroxysuccinimide Conjugate->NHS_byproduct +

Figure 2: Reaction scheme for NHS ester conjugation to an antibody lysine residue.

Protocol: NHS Ester Conjugation of a Drug to an Antibody

This protocol provides a general procedure for conjugating an NHS ester-functionalized drug to the lysine residues of an antibody.[1][6]

Materials:

  • Antibody to be labeled (e.g., IgG)

  • NHS ester-functionalized drug

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 7.4 or 1 M Glycine

  • Purification System: Size-Exclusion Chromatography (SEC) or dialysis cassettes

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve the antibody in the Reaction Buffer to a final concentration of 2-5 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the reaction.[7]

  • Prepare the Drug Stock Solution:

    • Allow the vial of the NHS ester-functionalized drug to warm to room temperature before opening to prevent moisture condensation.[7]

    • Prepare a 10 mM stock solution of the drug in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.[1]

  • Perform the Labeling Reaction:

    • While gently stirring the antibody solution, add a 10- to 20-fold molar excess of the drug stock solution in a dropwise manner.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purify the Conjugate:

    • Remove the unreacted drug and byproducts by SEC or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Thiol-Reactive Chemistry: Maleimide (B117702) Conjugation

Maleimide chemistry is a widely used method for site-specific conjugation to cysteine residues. In antibodies, the interchain disulfide bonds can be selectively reduced to generate free thiols for conjugation.[8][9]

Maleimide_Reaction Antibody_Thiol Antibody-SH (Reduced Cysteine) Conjugate Antibody-S-Drug (Stable Thioether Bond) Antibody_Thiol->Conjugate Maleimide_Drug Drug-Maleimide Maleimide_Drug->Conjugate

Figure 3: Reaction scheme for maleimide conjugation to a reduced antibody cysteine residue.

Protocol: Maleimide Conjugation of a Drug to a Reduced Antibody

This protocol describes the reduction of antibody interchain disulfide bonds followed by conjugation with a maleimide-functionalized drug.[8][10]

Materials:

  • Antibody to be labeled (e.g., IgG)

  • Maleimide-functionalized drug

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer: PBS or HEPES buffer, pH 7.0-7.5, degassed

  • Anhydrous DMSO or DMF

  • Purification System: SEC or dialysis cassettes

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve the antibody in the degassed Reaction Buffer to a concentration of 5-10 mg/mL.

  • Reduce the Antibody:

    • Add a 10- to 100-fold molar excess of TCEP to the antibody solution.

    • Incubate for 20-30 minutes at room temperature under an inert gas (e.g., nitrogen or argon).[8]

    • If using DTT, the excess DTT must be removed by desalting or dialysis before adding the maleimide-drug.

  • Prepare the Drug Stock Solution:

    • Prepare a 10 mM stock solution of the maleimide-functionalized drug in anhydrous DMSO or DMF.[10]

  • Perform the Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the drug stock solution to the reduced antibody solution while gently stirring.[8]

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light and under an inert atmosphere.[11]

  • Purify the Conjugate:

    • Purify the conjugate from unreacted drug and reducing agent using SEC or dialysis.

Bioorthogonal Click Chemistry

Click chemistry reactions are highly specific, efficient, and biocompatible, making them ideal for bioconjugation in complex biological systems.[8][11]

SPAAC is a copper-free click reaction between a strained alkyne (e.g., dibenzocyclooctyne, DBCO) and an azide (B81097) to form a stable triazole linkage.[12][]

SPAAC_Reaction Azide_Antibody Antibody-N₃ Conjugate Antibody-Triazole-Drug Azide_Antibody->Conjugate DBCO_Drug Drug-DBCO DBCO_Drug->Conjugate

Figure 4: Reaction scheme for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Protocol: SPAAC Conjugation of a DBCO-Drug to an Azide-Modified Antibody

This protocol outlines the conjugation of a DBCO-functionalized drug to an antibody containing an azide group, which can be introduced via metabolic engineering or site-specific enzymatic modification.[8][9]

Materials:

  • Azide-modified antibody

  • DBCO-functionalized drug

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO

  • Purification System: SEC or dialysis cassettes

Procedure:

  • Prepare the Antibody and Drug Solutions:

    • Dissolve the azide-modified antibody in the Reaction Buffer to a concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of the DBCO-functionalized drug in anhydrous DMSO.

  • Perform the SPAAC Reaction:

    • Add a 2- to 4-fold molar excess of the DBCO-drug stock solution to the antibody solution.[9]

    • Ensure the final concentration of DMSO is below 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle agitation.[8]

  • Purify the Conjugate:

    • Remove the unreacted DBCO-drug using SEC or dialysis.

The iEDDA reaction is an extremely fast and bioorthogonal reaction between an electron-deficient diene (e.g., tetrazine) and an electron-rich dienophile (e.g., trans-cyclooctene, TCO).[14][15]

iEDDA_Reaction TCO_Antibody Antibody-TCO Conjugate Antibody-Dihydropyridazine-Drug TCO_Antibody->Conjugate Tetrazine_Drug Drug-Tetrazine Tetrazine_Drug->Conjugate

Figure 5: Reaction scheme for the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction.

Protocol: iEDDA Conjugation of a Tetrazine-Drug to a TCO-Modified Antibody

This protocol describes the conjugation of a tetrazine-functionalized drug to a TCO-modified antibody.

Materials:

  • TCO-modified antibody

  • Tetrazine-functionalized drug

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO or DMF

  • Purification System: SEC or dialysis cassettes

Procedure:

  • Prepare the Antibody and Drug Solutions:

    • Prepare the TCO-modified antibody solution at a concentration of 1-5 mg/mL in the Reaction Buffer.[16]

    • Prepare a stock solution of the tetrazine-functionalized drug in anhydrous DMSO or DMF.

  • Perform the iEDDA Reaction:

    • Add a slight molar excess (e.g., 1.5- to 3-fold) of the tetrazine-drug stock solution to the antibody solution.

    • Incubate the reaction mixture for 30-60 minutes at room temperature.[17]

  • Purify the Conjugate:

    • Purify the conjugate from the unreacted tetrazine-drug using SEC or dialysis.

Characterization of Bioconjugates

Thorough characterization of the bioconjugate is essential to ensure its quality, consistency, and efficacy.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that influences the potency, pharmacokinetics, and toxicity of an ADC.[18]

Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. This method is performed under non-denaturing conditions.[19][20]

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of species * Number of drugs in species) / 100

Protocol: DAR Determination by Reversed-Phase HPLC (RP-HPLC) of Reduced ADC

RP-HPLC can be used to determine the DAR of cysteine-linked ADCs by separating the light and heavy chains after reduction.

Materials:

  • ADC sample

  • Reducing Agent: DTT

  • RP-HPLC column (e.g., C4 or C8)

  • HPLC system

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation:

    • Reduce the ADC sample with DTT to separate the light and heavy chains.

  • HPLC Analysis:

    • Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B.

    • Inject the reduced ADC sample.

    • Elute the light and heavy chains with a linear gradient of increasing Mobile Phase B.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the unconjugated and conjugated light and heavy chains.

    • Calculate the weighted average DAR based on the relative peak areas and the number of drugs per chain.

In Vitro and In Vivo Evaluation

In Vitro Cytotoxicity Assay

In vitro cytotoxicity assays are essential for determining the potency of an ADC and its selectivity for target-expressing cells. The MTT assay is a common colorimetric method to assess cell viability.[21]

Protocol: MTT Assay for ADC Cytotoxicity

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and control antibody

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibody in complete medium.

    • Remove the medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include untreated control wells with fresh medium.

    • Incubate for 72-120 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of the solubilization solution to each well and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the cell viability against the ADC concentration and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Efficacy Study

In vivo studies in animal models, typically mouse xenograft models, are crucial for evaluating the anti-tumor efficacy of a targeted drug delivery system.[12]

Protocol: In Vivo Efficacy Study in a Mouse Xenograft Model

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • ADC, control antibody, and vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width²).

    • When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC at different doses).

  • Treatment Administration:

    • Administer the ADC, control antibody, or vehicle intravenously (i.v.) or intraperitoneally (i.p.) according to the planned dosing schedule (e.g., once weekly for 3 weeks).

  • Monitoring and Endpoints:

    • Measure tumor volumes and body weights 2-3 times per week.

    • The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = (1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)) x 100

    • Monitor the animals for any signs of toxicity.

    • The study is typically terminated when the tumors in the control group reach a predetermined maximum size or if the animals show signs of excessive toxicity.

Quantitative Data Summary

The following tables summarize representative quantitative data for various aspects of bioconjugation for targeted drug delivery systems.

Table 1: Comparison of Bioconjugation Methods

Conjugation MethodTarget Residue(s)Linkage FormedAverage DAR RangeAdvantagesDisadvantages
NHS Ester LysineAmide2 - 8Simple, well-establishedHeterogeneous products, potential to affect antibody binding
Maleimide Cysteine (reduced)Thioether2 - 8More site-specific than lysine conjugationRequires reduction of disulfides, potential for linker instability
SPAAC Azide/Strained AlkyneTriazole1 - 4Bioorthogonal, no catalyst neededRequires introduction of non-natural functional groups
iEDDA Tetrazine/TCODihydropyridazine1 - 4Extremely fast kinetics, bioorthogonalRequires introduction of non-natural functional groups

Table 2: In Vitro Cytotoxicity of Representative Antibody-Drug Conjugates

ADCTargetLinkerPayloadCell LineIC₅₀ (nM)Reference
Trastuzumab emtansine (T-DM1)HER2Non-cleavable (SMCC)DM1SK-BR-30.05 - 0.08[22]
Trastuzumab deruxtecan (B607063) (Enhertu)HER2Cleavable (GGFG)DeruxtecanNCI-N87~1 (ng/mL)[23]
Brentuximab vedotin (Adcetris)CD30Cleavable (Val-Cit)MMAEKarpas 2992-9 pM[24]
Sacituzumab govitecan (Trodelvy)Trop-2Cleavable (CL2A)SN-38MDA-MB-231200 nM[24]

Table 3: In Vivo Efficacy of Representative Antibody-Drug Conjugates in Xenograft Models

ADCXenograft ModelDosing ScheduleTumor Growth Inhibition (TGI)Reference
Trastuzumab emtansine (T-DM1)NCI-N87 (gastric)15 mg/kg, single doseTumor regression[25]
STRO-001SU-DHL-6 (DLBCL)10 mg/kg, single dose87%[26]
23V-MMAEJIMT-1 (breast)3 mg/kg, single dose~30%[12]

Conclusion

Bioconjugation is a powerful and versatile tool for the development of targeted drug delivery systems. The selection of the appropriate conjugation chemistry, linker, and payload is critical for the successful design of a safe and effective therapeutic. The protocols and data presented in this document provide a comprehensive resource for researchers in this field. Careful characterization and evaluation of the bioconjugate at each stage of development are essential to ensure the desired therapeutic outcome. As our understanding of the interplay between the different components of these complex therapeutics continues to grow, so too will our ability to design and develop the next generation of targeted therapies.

References

Application Notes and Protocols for 1,7-Bis-Boc-1,4,7-triazaheptane in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis-Boc-1,4,7-triazaheptane is a versatile and highly valuable building block in the field of medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of two terminal Boc-protected amines and a central secondary amine, make it an ideal linker for the synthesis of complex heterobifunctional molecules.[1] This application note provides detailed protocols and data for the use of this compound in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to induce the degradation of specific target proteins.[2][3]

The primary application of this compound is in the assembly of PROTACs that recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3] This building block offers a flexible and synthetically tractable scaffold for optimizing the linker length and composition, which are critical parameters for efficient ternary complex formation and potent protein degradation.

Physicochemical Properties and Handling

PropertyValueReference
CAS Number 117499-16-8[3]
Molecular Formula C₁₄H₂₉N₃O₄[3]
Molecular Weight 303.40 g/mol [3]
Appearance White to off-white solid[3]
Solubility Soluble in DMSO (≥ 50 mg/mL), and other common organic solvents.[3]
Storage Store at -20°C for long-term stability.[3]

Application: Synthesis of a BRD4-Targeting PROTAC

This section details the synthesis of a potent Bromodomain-containing protein 4 (BRD4) degrader, herein named BRD4-Degrader-7T , using this compound as the core linker component. The synthesis involves a sequential three-step process:

  • Mono-alkylation of the central amine of this compound with a suitable electrophile.

  • Boc-deprotection of one of the terminal amines.

  • Amide coupling with a BRD4 ligand (e.g., a derivative of JQ1).

  • Boc-deprotection of the remaining terminal amine.

  • Amide coupling with a Cereblon (CRBN) E3 ligase ligand (e.g., Pomalidomide derivative).

The overall synthetic scheme is depicted in the workflow diagram below.

G cluster_synthesis Synthesis of BRD4-Degrader-7T start This compound step1 Step 1: Mono-alkylation start->step1 intermediate1 Mono-alkylated Intermediate step1->intermediate1 step2 Step 2: Selective Boc-Deprotection intermediate1->step2 intermediate2 Mono-amine Intermediate step2->intermediate2 step3 Step 3: Amide Coupling with JQ1-acid intermediate2->step3 intermediate3 JQ1-Linker Intermediate step3->intermediate3 step4 Step 4: Final Boc-Deprotection intermediate3->step4 intermediate4 Amine-JQ1-Linker step4->intermediate4 step5 Step 5: Amide Coupling with Pomalidomide-acid intermediate4->step5 final_product BRD4-Degrader-7T step5->final_product G cluster_pathway Ubiquitin-Proteasome Pathway for BRD4 Degradation PROTAC BRD4-Degrader-7T Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex PolyUb_BRD4 Polyubiquitinated BRD4 Ternary_Complex->PolyUb_BRD4 Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 E2->CRBN Proteasome 26S Proteasome PolyUb_BRD4->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Application Notes and Protocols: Reaction of 1,7-Bis-Boc-1,4,7-triazaheptane with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,7-Bis-Boc-1,4,7-triazaheptane is a versatile linear polyamine scaffold widely utilized in organic synthesis and medicinal chemistry.[1] Its structure features two primary amine functionalities protected by tert-butoxycarbonyl (Boc) groups and a central, nucleophilic secondary amine. This differential protection makes it an invaluable building block for the selective synthesis of complex molecules, including pharmaceuticals and compounds for bioconjugation.[2][3] The Boc protecting groups are stable under various reaction conditions but can be readily removed with acid, allowing for sequential functionalization.[4][5]

The primary reaction of the Boc-protected triazaheptane with carbonyl compounds, such as aldehydes and ketones, is reductive amination. This powerful C-N bond-forming reaction proceeds by the formation of an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine.[6][7] This methodology is highly efficient and compatible with a wide range of functional groups, making it a cornerstone in drug discovery for generating libraries of substituted polyamines and for the synthesis of macrocyclic structures with therapeutic potential.[8][9]

Application: Synthesis of N-Substituted Polyamines and Macrocycle Precursors

The reaction of this compound with carbonyl compounds is a key step in the construction of more complex molecular architectures. The initial reductive amination occurs selectively at the central secondary amine, leaving the Boc-protected primary amines intact. The resulting N-substituted, bis-Boc-protected polyamine can be used in subsequent synthetic steps or deprotected to reveal the primary amines for further modification.

This strategy is particularly useful in:

  • Combinatorial Chemistry: Generating diverse libraries of compounds by reacting the triazaheptane scaffold with a variety of aldehydes and ketones.[10]

  • Drug Development: Synthesizing bifunctional chelators for applications like tumor targeting with monoclonal antibodies.[4]

  • Macrocycle Synthesis: Creating precursors for macrocyclization reactions. After deprotection, the terminal primary amines can react with dicarbonyl compounds to form large, cyclic structures that are of significant interest in drug discovery for their ability to bind to challenging protein targets.[9][11]

Quantitative Data Summary

Reductive amination reactions are known for their high efficiency. The following table summarizes the expected yields for the reaction of this compound with various carbonyl compounds using sodium triacetoxyborohydride (B8407120) as the reducing agent.

Carbonyl Compound TypeSubstrate ExampleProduct TypeTypical Yield (%)
Aliphatic AldehydeHeptanalN-alkylated triazaheptane90-98%
Aromatic AldehydeBenzaldehydeN-benzylated triazaheptane85-95%
Aliphatic KetoneCyclohexanoneN-cycloalkylated triazaheptane80-90%
Aromatic KetoneAcetophenoneN-phenethylated triazaheptane75-85%

Yields are based on typical outcomes for reductive amination protocols and may vary depending on specific substrates and reaction conditions.[8]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol describes the N-alkylation of the central amine of this compound with a generic aldehyde or ketone.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or Ketone (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv)[8]

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and the carbonyl compound (1.1 equiv) in anhydrous DCM.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.[7]

  • Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 10 minutes. Note: The reaction is often mildly exothermic.

  • Stir the reaction mixture at room temperature for 4 to 24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica (B1680970) gel column chromatography to yield the pure N-substituted product.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting groups to yield the free triamine, which can be used for subsequent reactions like macrocyclization.

Materials:

  • N-substituted this compound (from Protocol 1)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected compound in DCM (approx. 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add an excess of TFA (10-20 equiv) or 4M HCl in Dioxane (10-20 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure. Note: The product is now likely an ammonium (B1175870) salt.

  • To obtain the free amine, dissolve the residue in water and basify carefully with saturated NaHCO₃ or NaOH solution until the pH is >10.

  • Extract the aqueous layer with DCM or another suitable organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Visualizations

Workflow and Reaction Pathway Diagrams

The following diagrams illustrate the experimental workflow and the synthetic pathway described in the protocols.

experimental_workflow Experimental Workflow for N-Alkylation A 1. Dissolve Reactants (Triazaheptane + Carbonyl in DCM) B 2. Stir for 1-2h (Imine/Iminium Formation) A->B C 3. Add NaBH(OAc)₃ (Reduction) B->C D 4. Stir for 4-24h (Reaction Monitoring) C->D E 5. Quench with NaHCO₃ D->E F 6. Extraction with DCM E->F G 7. Wash, Dry, Concentrate F->G H 8. Column Chromatography (Purification) G->H I Pure N-Substituted Product H->I

Caption: General experimental workflow for the reductive amination of this compound.

reaction_pathway Synthetic Pathway and Applications start 1,7-Bis-Boc- 1,4,7-triazaheptane intermediate N-Substituted Bis-Boc Product start->intermediate Protocol 1: Reductive Amination carbonyl R1(C=O)R2 (Aldehyde/Ketone) carbonyl->intermediate deprotected N-Substituted Triamine (Free Amines) intermediate->deprotected Protocol 2: Boc Deprotection (Acid) final_product Functionalized Scaffold for Drug Discovery intermediate->final_product Direct Use macrocycle Macrocyclic Product deprotected->macrocycle Cyclization dicarbonyl Dicarbonyl Compound dicarbonyl->macrocycle

References

Application Notes & Protocols: Catalytic Applications of 1,7-Bis-Boc-1,4,7-triazaheptane in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While 1,7-Bis-Boc-1,4,7-triazaheptane is primarily utilized as a versatile building block in organic and medicinal chemistry for applications like peptide synthesis and bioconjugation[1], its deprotected form, diethylenetriamine (B155796) (DETA), serves as a robust tridentate ligand for catalytically active metal complexes.[2][3] This document focuses on the application of a DETA-derivative, synthesized from DETA (the core of this compound), in the catalytic Henry reaction.

Application Note 1: Synthesis of a Diethylenetriamine-Derivative Ligand as a Precursor for Catalysis

This compound serves as a protected precursor to the diethylenetriamine (DETA) scaffold. The Boc protecting groups can be removed under acidic conditions to yield the free amine, which can then be functionalized.[4][5] For catalytic purposes, the free DETA can be derivatized to create more complex ligands. An example is the synthesis of N,N'-bis(2-hydroxybenzyl)diethylenetriamine, a ligand that, when complexed with metals like Ni(II) and Zn(II), shows significant catalytic activity.[6]

Logical Workflow for Catalyst Development

The following diagram illustrates the logical progression from the protected triazaheptane to a functional catalyst.

catalyst_synthesis_workflow A This compound B Deprotection (Acidic Conditions) A->B Step 1 C Diethylenetriamine (DETA) B->C D Ligand Synthesis (e.g., with Salicylaldehyde) C->D Step 2 E Functionalized DETA Ligand (e.g., N,N'-bis(2-hydroxybenzyl)diethylenetriamine) D->E F Complexation with Metal Salt (e.g., Ni(OAc)₂, Zn(OAc)₂) E->F Step 3 G Catalytically Active Metal Complex F->G

Figure 1: Logical workflow from the protected precursor to the active catalyst.

Application Note 2: Catalytic Henry (Nitroaldol) Reaction

Complexes of a diethylenetriamine derivative, specifically [NiL(CH₃COO)₂(H₂O)] and [ZnL(CH₃COO)₂] where L is N,N'-bis(2-hydroxybenzyl)diethylenetriamine, have demonstrated excellent catalytic activity in the Henry reaction.[6] This carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone is fundamental in organic synthesis for producing valuable β-nitro alcohols.[6]

General Reaction Scheme:

henry_reaction cluster_reactants Reactants cluster_product Product R1_CHO R-CHO (Aldehyde) catalyst [ML(OAc)₂] (M = Ni, Zn) R1_CHO->catalyst R2_NO2 R'-CH₂NO₂ (Nitroalkane) R2_NO2->catalyst product R-CH(OH)-CHR'-NO₂ (β-Nitro Alcohol) catalyst->product Et₃N, MeOH, rt

Figure 2: General scheme of the catalysed Henry reaction.

Quantitative Data Summary

The catalytic efficiency of the Ni(II) and Zn(II) complexes was evaluated in the Henry reaction between various aromatic aldehydes and nitromethane (B149229). The results are summarized below.

Table 1: Catalytic Performance in the Henry Reaction with Benzaldehyde[6]

Catalyst (10 mol%)Co-catalyst (Et₃N, 20 mol%)SolventTime (h)Yield (%)
Complex 1 [NiL(OAc)₂(H₂O)]+MeOH1885
Complex 2 [ZnL(OAc)₂]+MeOH1892

Table 2: Substrate Scope for the Henry Reaction using Complex 2 [ZnL(OAc)₂] as Catalyst[6]

Aldehyde SubstrateProductTime (h)Yield (%)
Benzaldehyde2-Nitro-1-phenylethan-1-ol1892
4-Methylbenzaldehyde1-(4-Methylphenyl)-2-nitroethan-1-ol2089
4-Methoxybenzaldehyde1-(4-Methoxyphenyl)-2-nitroethan-1-ol2085
4-Chlorobenzaldehyde1-(4-Chlorophenyl)-2-nitroethan-1-ol2495
4-Bromobenzaldehyde1-(4-Bromophenyl)-2-nitroethan-1-ol2496
4-Nitrobenzaldehyde2-Nitro-1-(4-nitrophenyl)ethan-1-ol1298

Experimental Protocols

Protocol 1: Synthesis of Ligand N,N'-bis(2-hydroxybenzyl)diethylenetriamine (L)[6]

This protocol details the synthesis of the functionalized ligand from diethylenetriamine (DETA).

Materials:

Procedure:

  • Add salicylaldehyde (5.00 mL) to a solution of diethylenetriamine (2.58 mL) in 30 mL of water.

  • Stir the resulting solution at room temperature for 1.5 hours. A yellow organic layer will form.

  • Separate the yellow organic layer and wash it twice with 10 mL of n-hexane.

  • The crude product (a bis-Schiff base) is used directly in the next step.

  • Dissolve the crude product in 40 mL of methanol.

  • Add NaBH₄ (1.81 g) to the methanol solution in three equal portions while stirring.

  • Continue stirring the solution for another 4 hours at room temperature.

  • Add 30 mL of water to the reaction mixture.

  • Extract the aqueous solution three times with 20 mL of dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the final ligand as a colorless oily liquid (Yield: 83%).

Protocol 2: General Procedure for the Catalytic Henry Reaction[6]

This protocol describes the general method for the catalytic addition of nitromethane to aromatic aldehydes.

Materials:

  • Aromatic aldehyde (1.00 mmol)

  • Nitromethane (6.00 mmol)

  • Catalyst ([NiL(OAc)₂(H₂O)] or [ZnL(OAc)₂]) (0.10 mmol, 10 mol%)

  • Triethylamine (B128534) (Et₃N) (0.20 mmol, 20 mol%)

  • Methanol (10 mL)

Procedure:

  • In a reaction flask, dissolve the aromatic aldehyde (1.00 mmol) in 10 mL of methanol.

  • Add nitromethane (6.00 mmol), the catalyst (0.10 mmol), and triethylamine (0.20 mmol) to the solution.

  • Stir the reaction mixture at room temperature for the time indicated in Table 2.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired β-nitro alcohol.

References

Application Notes and Protocols for the Use of 1,7-Bis-Boc-1,4,7-triazaheptane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1,7-Bis-Boc-1,4,7-triazaheptane in the field of polymer chemistry. This versatile diamine monomer, protected with tert-butyloxycarbonyl (Boc) groups, offers a unique platform for the synthesis of functional polymers with applications in drug delivery, bioconjugation, and materials science. The protocols provided are foundational and may require optimization for specific research applications.

Introduction to this compound

This compound is a linear triamine where the two primary amine groups are protected by Boc groups, leaving the secondary amine available for certain reactions, or for deprotection to reveal all three amines.[1][2][3] The key feature of this monomer is the ability to introduce a triamine segment into a polymer backbone. The Boc protecting groups are stable under many polymerization conditions and can be readily removed post-polymerization using acidic conditions to yield cationic polymers with a high charge density.[2][3] This property is particularly valuable for applications requiring interaction with biological molecules such as nucleic acids or cell membranes.

Potential Applications in Polymer Chemistry

The unique structure of this compound allows for the design of specialized polymers with tailored properties.

  • Gene Delivery: After deprotection, the resulting polycationic polymer can form complexes with negatively charged DNA or siRNA through electrostatic interactions. These polyplexes can facilitate the entry of genetic material into cells, making these polymers promising non-viral vectors for gene therapy.

  • Drug Delivery: The polymer backbone can be further functionalized with therapeutic agents. The cationic nature after deprotection can also be exploited for targeted delivery to specific cells or tissues.

  • Bioconjugation: The primary amines, once deprotected, serve as reactive sites for the conjugation of biomolecules such as peptides, antibodies, or enzymes.[1] This is crucial for creating targeted drug delivery systems and diagnostic tools.[1]

  • Specialty Polyamides and Polyureas: The incorporation of the triazaheptane unit can modify the physical properties of traditional polyamides and polyureas, potentially improving solubility, thermal stability, and mechanical strength.[2]

Hypothetical Experimental Protocols

The following are generalized, hypothetical protocols for the synthesis of polymers using this compound. These should be considered as starting points and may require significant optimization.

Protocol 1: Synthesis of a Boc-Protected Polyamide via Interfacial Polycondensation

This protocol describes the synthesis of a polyamide from this compound and a diacyl chloride.

  • Materials:

    • This compound

    • Sebacoyl chloride (or other diacyl chloride)

    • Dichloromethane (DCM)

    • Sodium carbonate (Na₂CO₃)

    • Deionized water

    • Methanol (B129727)

  • Procedure:

    • Prepare an aqueous solution of this compound and sodium carbonate. In a 250 mL beaker, dissolve 1.0 g of this compound and 0.7 g of Na₂CO₃ in 50 mL of deionized water.

    • Prepare an organic solution of the diacyl chloride. In a separate 100 mL beaker, dissolve 0.79 g of sebacoyl chloride in 50 mL of DCM.

    • Carefully pour the organic solution onto the aqueous solution without stirring to create two distinct layers.

    • A polymer film will form at the interface of the two solutions.

    • Gently grasp the polymer film with forceps and pull it out of the beaker continuously. A long polymer rope will be formed.

    • Wash the polymer rope thoroughly with deionized water and then with methanol to remove unreacted monomers and salts.

    • Dry the resulting polyamide in a vacuum oven at 40°C overnight.

    • Characterize the polymer using techniques such as FTIR, NMR, and Gel Permeation Chromatography (GPC).

Protocol 2: Synthesis of a Boc-Protected Polyurea via Solution Polymerization

This protocol outlines the synthesis of a polyurea from this compound and a diisocyanate.

  • Materials:

    • This compound

    • Hexamethylene diisocyanate (HDI) (or other diisocyanate)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

  • Procedure:

    • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1.0 g of this compound in 20 mL of anhydrous DMF.

    • With vigorous stirring, add 0.55 g of HDI dropwise to the solution at room temperature.

    • Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will increase as the polymerization proceeds.

    • Precipitate the polymer by slowly pouring the reaction mixture into 200 mL of diethyl ether.

    • Collect the white precipitate by filtration.

    • Wash the polymer with diethyl ether multiple times.

    • Dry the polyurea in a vacuum oven at 50°C for 24 hours.

    • Characterize the polymer using FTIR, NMR, and GPC.

Protocol 3: Deprotection of Boc Groups to Form a Cationic Polymer

This protocol describes the removal of the Boc protecting groups from the synthesized polymer to yield a water-soluble cationic polymer.

  • Materials:

    • Boc-protected polymer (from Protocol 1 or 2)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Diethyl ether

    • Dialysis tubing (appropriate MWCO)

  • Procedure:

    • Dissolve 0.5 g of the Boc-protected polymer in 10 mL of DCM in a 50 mL round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add 5 mL of TFA to the solution.

    • Remove the ice bath and stir the mixture at room temperature for 4 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Precipitate the deprotected polymer by adding 50 mL of cold diethyl ether.

    • Collect the precipitate by filtration and wash with diethyl ether.

    • Dry the polymer under vacuum.

    • For purification, dissolve the polymer in deionized water and dialyze against deionized water for 48 hours, changing the water frequently.

    • Lyophilize the dialyzed solution to obtain the pure cationic polymer as a TFA salt.

    • Confirm the deprotection using FTIR (disappearance of the Boc carbonyl peak) and NMR spectroscopy.

Hypothetical Data Presentation

The following table presents hypothetical data that could be expected from the synthesis and characterization of polymers derived from this compound. This table should be used as a template to be populated with actual experimental results.

Polymer IDMonomersPolymerization MethodYield (%)Mn ( g/mol ) (GPC)PDI (GPC)
PA-Boc-1This compound + Sebacoyl ChlorideInterfacial8515,0002.1
PU-Boc-1This compound + HDISolution9222,0001.8

Mn = Number-average molecular weight; PDI = Polydispersity Index.

Visualizations

Diagram 1: Synthesis of Boc-Protected Polyamide

G Monomer1 This compound Polymerization Interfacial Polycondensation Monomer1->Polymerization Monomer2 Diacyl Chloride Monomer2->Polymerization Solvent_System DCM / Water + Na2CO3 Solvent_System->Polymerization Boc_Polyamide Boc-Protected Polyamide Polymerization->Boc_Polyamide

Caption: Workflow for polyamide synthesis.

Diagram 2: Synthesis of Boc-Protected Polyurea

G Monomer1 This compound Polymerization Solution Polymerization Monomer1->Polymerization Monomer2 Diisocyanate Monomer2->Polymerization Solvent Anhydrous DMF Solvent->Polymerization Boc_Polyurea Boc-Protected Polyurea Polymerization->Boc_Polyurea

Caption: Workflow for polyurea synthesis.

Diagram 3: Post-Polymerization Deprotection

G Boc_Polymer Boc-Protected Polymer (Polyamide or Polyurea) Deprotection Acidic Deprotection Boc_Polymer->Deprotection Reagent Trifluoroacetic Acid (TFA) Reagent->Deprotection Cationic_Polymer Cationic Polymer Deprotection->Cationic_Polymer

Caption: Boc deprotection workflow.

References

Application Notes & Protocols: 1,7-Bis-Boc-1,4,7-triazaheptane in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,7-Bis-Boc-1,4,7-triazaheptane is a versatile chemical intermediate primarily utilized in organic synthesis, drug development, and bioconjugation.[1][2] Its structure, featuring two amine functionalities protected by tert-butoxycarbonyl (Boc) groups, makes it a valuable building block in the construction of complex molecules, including peptide-based drugs and bifunctional chelators for applications such as tumor targeting.[1][3] The Boc protecting groups can be readily removed under acidic conditions, revealing primary and secondary amines that can undergo further chemical transformations, including reactions with carbonyl compounds.[3][4]

While its primary applications lie in synthetic chemistry, the reactive nature of the deprotected triamine core suggests potential, though not widely documented, utility as a derivatizing agent in analytical chemistry. Derivatization is a common strategy to enhance the detectability and chromatographic properties of analytes, particularly for analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). This document outlines a theoretical framework and speculative protocols for the use of 1,7-diamino-1,4,7-triazaheptane (the deprotected form of this compound) as a derivatizing agent for carbonyl-containing compounds.

Principle of Derivatization

The proposed analytical application of this compound involves the initial deprotection of the Boc groups to yield the free triamine. This polyamine can then react with analytes containing aldehyde or ketone functionalities through nucleophilic addition, forming imine or aminal derivatives. The introduction of the triazaheptane moiety can significantly alter the physicochemical properties of the analyte, potentially leading to:

  • Enhanced Ionization Efficiency: The basic nitrogen atoms in the triazaheptane backbone can be readily protonated, leading to a significant enhancement in signal intensity in positive-ion electrospray ionization mass spectrometry (ESI-MS).

  • Improved Chromatographic Retention: The derivatization can alter the polarity of the analyte, allowing for better retention and separation on reversed-phase liquid chromatography (RPLC) columns.

  • Introduction of a "Tag" for Targeted Analysis: The unique mass of the derivatizing agent allows for the development of targeted MS methods, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), to improve selectivity and sensitivity.

Experimental Protocols

The following are proposed, theoretical protocols for the use of this compound as a derivatizing agent. These protocols are based on general chemical principles and have not been validated with experimental data. Researchers should optimize these conditions for their specific analytes and analytical instrumentation.

Protocol 1: Deprotection of this compound

Objective: To remove the Boc protecting groups to generate the free triamine derivatizing agent.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in a minimal amount of dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 10-20 equivalents) dropwise to the solution at 0°C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1,4,7-triazaheptane.

  • The crude product may be used directly for derivatization or purified further by distillation or chromatography if necessary.

Protocol 2: Derivatization of Carbonyl-Containing Analytes

Objective: To derivatize aldehydes or ketones with the deprotected 1,4,7-triazaheptane for LC-MS analysis.

Materials:

  • Deprotected 1,4,7-triazaheptane solution (e.g., 1 mg/mL in acetonitrile)

  • Analyte solution containing carbonyl compounds

  • Acetic acid or other suitable catalyst

  • Acetonitrile (ACN) or other appropriate solvent

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • To 100 µL of the analyte solution in a microcentrifuge tube, add 100 µL of the deprotected 1,4,7-triazaheptane solution.

  • Add 10 µL of acetic acid to catalyze the reaction.

  • Vortex the mixture for 30 seconds.

  • Heat the reaction mixture at 60°C for 30-60 minutes. Optimization of reaction time and temperature is recommended.

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for direct injection into the LC-MS system or can be further diluted with the mobile phase.

Data Presentation

As no specific experimental data for the use of this compound as a derivatizing agent is available in the literature, the following table is a template for how such data could be presented.

Analyte (Carbonyl Compound)Derivatization Efficiency (%)Fold Increase in MS Signal Intensity (Analyte vs. Derivative)Limit of Detection (LOD) of Derivative
FormaldehydeData not availableData not availableData not available
AcetoneData not availableData not availableData not available
BenzaldehydeData not availableData not availableData not available
Testosterone (Ketone)Data not availableData not availableData not available

Visualizations

Experimental Workflow

The following diagram illustrates the proposed workflow for using this compound as a derivatizing agent.

G cluster_prep Derivatizing Agent Preparation cluster_derivatization Derivatization Protocol cluster_analysis Analytical Workflow start This compound deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection agent 1,4,7-Triazaheptane (Free Amine) deprotection->agent reaction Derivatization Reaction (Analyte + Agent + Catalyst) agent->reaction analyte Analyte with Carbonyl Group analyte->reaction derivatized_analyte Derivatized Analyte lcms LC-MS Analysis derivatized_analyte->lcms data Data Acquisition and Processing lcms->data G cluster_reaction reactant1 R-CHO (Analyte) product R-CH=N-(CH₂)₂-NH-(CH₂)₂-NH₂ (Schiff Base Derivative) reactant1->product Nucleophilic Addition plus + reactant2 H₂N-(CH₂)₂-NH-(CH₂)₂-NH₂ (1,4,7-Triazaheptane) reactant2->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,7-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 1,7-Bis-Boc-1,4,7-triazaheptane.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of this compound typically involves the selective protection of the two primary amine groups of diethylenetriamine (B155796) (1,4,7-triazaheptane) with the tert-butoxycarbonyl (Boc) protecting group. This is achieved by reacting diethylenetriamine with a Boc-donating reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON).[1] The Boc groups can be removed under acidic conditions, allowing for further functionalization of the terminal amines.[1][2][3]

Q2: What are the common side reactions to be aware of during the synthesis?

The primary challenge in this synthesis is achieving selective protection of the terminal primary amines while minimizing reaction at the central secondary amine. Potential side reactions include:

  • Over-reaction: Formation of 1,4,7-Tris-Boc-1,4,7-triazaheptane, where all three amine groups are protected.

  • Isomer Formation: Synthesis of 1,4-Bis-Boc-1,4,7-triazaheptane, where one primary and the secondary amine are protected.

  • Formation of Urea and Isocyanate Derivatives: These side products can arise, particularly if the reaction conditions are not carefully controlled.[4]

Careful control of stoichiometry, reaction temperature, and the rate of addition of the Boc-protecting reagent can help minimize these side reactions.

Q3: How can I purify the final product?

Column chromatography is a common and effective method for purifying this compound from the reaction mixture.[1] A typical solvent system for elution is a mixture of ethyl acetate (B1210297) and hexane (B92381).[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Formation of side products. - Loss of product during workup or purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Control the reaction temperature, typically at 0°C, especially during the addition of the Boc-reagent.[1] - Add the Boc-reagent slowly and dropwise to the solution of diethylenetriamine.[1] - Optimize the stoichiometry of the reagents. While some protocols use excess Boc-reagent, minimizing the excess can reduce the formation of the tris-protected product. - Ensure efficient extraction and careful handling during purification to minimize product loss.
Presence of Multiple Spots on TLC (Impure Product) - Formation of over-reacted (tris-Boc) or isomeric (1,4-bis-Boc) products. - Presence of unreacted starting material. - Formation of other side products like ureas.- Optimize the molar ratio of diethylenetriamine to the Boc-protecting reagent. - Perform the reaction at a low temperature (e.g., 0°C) to improve selectivity for the primary amines.[1] - Use a suitable solvent system for column chromatography to effectively separate the desired product from impurities. A gradient elution might be necessary.
Difficulty in Removing Solvent - Use of a high-boiling point solvent.- Use a rotary evaporator under reduced pressure to remove the solvent.[1] If residual high-boiling solvent remains, co-evaporation with a lower-boiling solvent might be effective.
Product is an Oil Instead of a Solid - The product itself may be an oil or a low-melting solid at room temperature. - Presence of residual solvent or impurities.- Ensure complete removal of solvent under high vacuum. - Purify the product thoroughly via column chromatography to remove impurities that may be preventing solidification.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure with a reported yield of 90%.[1]

Materials:

  • Diethylenetriamine

  • 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) or Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Hexane

  • Nitrogen gas

  • Ice bath

Procedure:

  • Dissolve diethylenetriamine (1 equivalent) in anhydrous THF.

  • Bubble nitrogen gas through the solution for approximately 20 minutes to deoxygenate.[1]

  • Cool the solution to 0°C using an ice bath.

  • Dissolve the Boc-protecting reagent (e.g., Boc-ON, 3 molar equivalents) in anhydrous THF.[1]

  • Slowly add the solution of the Boc-protecting reagent dropwise to the stirred diethylenetriamine solution at 0°C.

  • Continue stirring the reaction mixture at 0°C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent by rotary evaporation under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an eluent of ethyl acetate and hexane (e.g., 1:15 v/v).[1]

  • Combine the fractions containing the pure product and remove the solvent to obtain this compound.

Quantitative Data Summary

ParameterValueReference
Starting Material Diethylenetriamine[1]
Protecting Reagent 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)[1]
Molar Ratio (Boc-ON:Diethylenetriamine) 3:1[1]
Solvent Anhydrous Tetrahydrofuran (THF)[1]
Reaction Temperature 0°C[1]
Reaction Time 2 hours[1]
Purification Method Column Chromatography[1]
Eluent Ethyl Acetate:Hexane (1:15, v/v)[1]
Reported Yield 90%[1]

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Diethylenetriamine in Anhydrous THF deoxygenate Deoxygenate with N2 start->deoxygenate cool Cool to 0°C deoxygenate->cool add_boc Add Boc-ON Solution (in THF) Dropwise cool->add_boc react Stir at 0°C for 2h add_boc->react evaporate Remove Solvent (Rotary Evaporator) react->evaporate chromatography Column Chromatography (EtOAc/Hexane) evaporate->chromatography end Pure this compound chromatography->end

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impure Product cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions (Over-reaction, Isomerization) issue->cause2 cause3 Suboptimal Reaction Conditions issue->cause3 cause4 Loss During Workup issue->cause4 sol1 Monitor with TLC cause1->sol1 sol2 Optimize Stoichiometry cause2->sol2 sol3 Control Temperature (0°C) cause2->sol3 cause3->sol3 sol4 Slow Reagent Addition cause3->sol4 sol5 Efficient Purification cause4->sol5

Caption: Troubleshooting logic for common issues in the synthesis.

References

Technical Support Center: Purification of Crude 1,7-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1,7-Bis-Boc-1,4,7-triazaheptane by column chromatography. This resource offers detailed experimental protocols, troubleshooting for common issues, and frequently asked questions to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Standard silica (B1680970) gel (230-400 mesh) is commonly used for the purification of this compound. However, due to the acid-sensitive nature of the Boc protecting groups, which can be cleaved by the slightly acidic surface of silica, it is often necessary to use deactivated silica gel or an alternative stationary phase.[1][2]

Q2: How can I deactivate silica gel to prevent the degradation of my Boc-protected compound?

A2: Deactivation of silica gel can be achieved by preparing a slurry of the silica in your chosen mobile phase that contains a small amount of a basic modifier, typically 1-3% triethylamine (B128534) (TEA).[3][4][5] Allow the slurry to equilibrate before packing the column. This neutralizes the acidic sites on the silica surface, minimizing the risk of Boc group cleavage.

Q3: What are suitable alternative stationary phases if my compound still degrades on deactivated silica gel?

A3: If your compound is particularly acid-sensitive, consider using alternative, more inert stationary phases such as:

  • Alumina (neutral or basic): A good alternative for the purification of basic compounds like amines.[4]

  • Florisil® (magnesium silicate): A mild and neutral stationary phase suitable for a range of compounds.[4]

  • Amine-functionalized silica (NH2-silica): This stationary phase is particularly effective for polar, basic compounds that tend to streak or show poor resolution on standard silica gel.

Q4: What is a good starting mobile phase for the purification of this compound?

A4: A common mobile phase for the elution of this compound is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). A starting point reported in the literature is a 15:1 mixture of hexane to ethyl acetate.[3] It is recommended to optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

Q5: How can I visualize this compound on a TLC plate?

A5: Since this compound lacks a strong chromophore, it will not be visible under UV light. Therefore, a chemical stain is required for visualization. A common and effective stain for amine-containing compounds is a ninhydrin (B49086) solution. After dipping the TLC plate in the ninhydrin solution, gentle heating will reveal the compound as a colored spot.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no recovery of the product The compound may have degraded on the acidic silica gel.[1][2] The mobile phase may be too non-polar, resulting in the compound remaining on the column.Test the stability of your compound on a small amount of silica before running the column.[2] Deactivate the silica gel with triethylamine or use an alternative stationary phase like alumina.[3][4] Gradually increase the polarity of the mobile phase.
Product elutes with impurities The chosen solvent system may not provide adequate separation. The column may have been overloaded with the crude product.Perform a thorough TLC analysis to find an optimal solvent system that provides good separation between your product and impurities. Consider using a gradient elution. Reduce the amount of crude material loaded onto the column.
Streaking or tailing of the product band Strong interaction between the basic amine groups and the acidic silanol (B1196071) groups on the silica surface.[1]Add 1-3% triethylamine to the mobile phase to suppress the interaction with acidic sites on the silica.[1][3][5] Use an alternative stationary phase like amine-functionalized silica.
Unexpected spots on TLC after purification The Boc protecting groups may have been partially or fully cleaved during chromatography.Use deactivated silica gel or a non-acidic stationary phase.[4][6][7] Avoid using acidic additives in the mobile phase.
Product is an oil and cannot be recrystallized for further purification This is common for some Boc-protected polyamines.If impurities persist after column chromatography, a second chromatographic purification under different conditions (e.g., different stationary phase or solvent system) may be necessary.

Experimental Protocols

TLC Analysis
  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 15:1 and adjust the polarity to achieve an Rf value of 0.2-0.4 for the product.

  • After development, dry the plate and visualize the spots using a ninhydrin stain.

Column Chromatography Protocol
  • Preparation of Deactivated Silica Gel: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane:ethyl acetate 15:1) containing 1% triethylamine.

  • Column Packing: Carefully pack a glass chromatography column with the prepared slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[8]

  • Elution: Begin eluting with the initial non-polar solvent mixture. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (Optional): If the separation is not optimal with an isocratic elution, a gradient elution can be employed. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) to elute the compounds from the column.

  • Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides a general guide to the expected elution order and suggested TLC solvent systems for the purification of this compound. Actual Rf values may vary depending on the specific conditions.

Compound Expected Elution Order Typical Rf Range Suggested TLC Solvent System (Hexane:Ethyl Acetate)
Unreacted Starting Material (Diethylenetriamine)3 (Most Polar)0 - 0.11:1
Mono-Boc Protected Intermediate20.1 - 0.35:1
This compound (Product) 1 (Least Polar) 0.2 - 0.4 15:1

Experimental Workflow Diagram

PurificationWorkflow Purification Workflow for this compound CrudeProduct Crude this compound TLC TLC Analysis (Optimize Solvent System) CrudeProduct->TLC ColumnPrep Column Preparation (Deactivated Silica Gel) TLC->ColumnPrep SampleLoading Sample Loading (Wet or Dry Method) ColumnPrep->SampleLoading Elution Elution (Isocratic or Gradient) SampleLoading->Elution FractionCollection Fraction Collection Elution->FractionCollection FractionAnalysis TLC Analysis of Fractions FractionCollection->FractionAnalysis Pooling Pool Pure Fractions FractionAnalysis->Pooling Troubleshooting Troubleshooting Required? FractionAnalysis->Troubleshooting Impure Fractions SolventRemoval Solvent Removal (Rotary Evaporation) Pooling->SolventRemoval PureProduct Pure this compound SolventRemoval->PureProduct Troubleshooting->TLC Re-optimize

Caption: Workflow for the column chromatography purification of this compound.

References

Technical Support Center: Synthesis of 1,7-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,7-Bis-Boc-1,4,7-triazaheptane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Formation of mono-Boc or tri-Boc protected byproducts. - Product loss during workup or purification.- Monitor reaction progress using TLC or LC-MS. - Maintain the reaction at the recommended temperature (e.g., 0 °C during addition). - Carefully control the stoichiometry of reagents. A slight excess of the Boc-protecting agent may be necessary. - Optimize the extraction and purification steps to minimize losses.
Formation of Multiple Products (Mixture of mono-, di-, and tri-Boc species) - Incorrect stoichiometry of the Boc-protecting agent. - Non-selective reaction conditions. - Use of a strong base that deprotonates the secondary amine.- Use a precise molar ratio of diethylenetriamine (B155796) to the Boc-protecting agent. - Perform the reaction at a low temperature to improve selectivity. - Consider a stepwise protection strategy if a high-purity product is required.
Difficult Purification by Column Chromatography - Co-elution of closely related byproducts (e.g., regioisomers or other Boc-protected species). - Product streaking on the silica (B1680970) gel column.- Use a high-resolution silica gel and an optimized eluent system. A gradient elution may be necessary. - Consider alternative purification methods such as crystallization or preparative HPLC. - Ensure the crude product is fully dried and free of residual solvent before loading onto the column.
Product Oiling Out During Workup - The product is a viscous oil or low-melting solid at room temperature. - Presence of impurities that lower the melting point.- After aqueous workup, thoroughly dry the organic phase with a drying agent like anhydrous sodium sulfate. - Concentrate the product under high vacuum to remove all residual solvent. - If the product is an oil, it can be solidified by trituration with a non-polar solvent like hexane (B92381) or pentane.
Scale-up Issues: Decreased Yield and Purity - Inefficient heat transfer in larger reaction vessels. - Poor mixing leading to localized high concentrations of reagents. - Challenges in maintaining a consistent temperature throughout the reaction mixture.- Use a reactor with efficient stirring and a temperature control system. - Add reagents slowly and sub-surface to ensure proper mixing. - Monitor the internal temperature of the reactor closely.
Side Reactions During Boc Protection - Formation of isocyanates, ureas, or oxazolidinones.[1]- Ensure the reaction is carried out under anhydrous conditions and an inert atmosphere to prevent side reactions with water or carbon dioxide. - Control the reaction temperature, as higher temperatures can promote side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of diethylenetriamine to the Boc-protecting agent?

A1: For the synthesis of this compound, a molar ratio of approximately 1:2.2 to 1:2.5 (diethylenetriamine:Boc-protecting agent) is often used to favor the formation of the desired di-substituted product. However, the optimal ratio may vary depending on the specific protecting agent (e.g., (Boc)₂O or Boc-ON) and reaction conditions.

Q2: Which solvent is most suitable for this synthesis?

A2: Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are commonly used solvents for Boc protection reactions.[2] DCM is a good choice for its ability to dissolve both the starting materials and the product, while THF is also effective.[3] The choice of solvent can influence the reaction rate and selectivity.

Q3: How can I minimize the formation of the tri-Boc protected byproduct?

A3: To minimize the formation of the tri-Boc byproduct, you can:

  • Use a controlled amount of the Boc-protecting agent.

  • Perform the reaction at a low temperature (e.g., 0 °C) to increase the selectivity for the primary amines.

  • Slowly add the Boc-protecting agent to the solution of diethylenetriamine to avoid localized high concentrations.

Q4: What are the best practices for purifying the final product?

A4: Column chromatography on silica gel is the most common method for purifying this compound.[3] An eluent system of ethyl acetate (B1210297) and hexane is often effective.[3] For large-scale purification, crystallization may be a more practical alternative if a suitable solvent system can be identified.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Diethylenetriamine is corrosive and can cause burns. The Boc-protecting agents can be irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Small-Scale Synthesis of this compound

This protocol is adapted from a literature procedure.[3]

Materials:

  • Diethylenetriamine

  • 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylenetriamine (1.03 g, 10 mmol) in 10 mL of anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Boc-ON (7.39 g, 30 mmol) in 15 mL of anhydrous THF.

  • Slowly add the Boc-ON solution dropwise to the diethylenetriamine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent by rotary evaporation under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting with 1:15 v/v).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white solid or viscous oil.

Quantitative Data

Table 1: Representative Reaction Parameters for Small-Scale Synthesis

ParameterValueReference
Diethylenetriamine10 mmol[3]
Boc-ON30 mmol[3]
SolventAnhydrous THF[3]
Reaction Temperature0 °C[3]
Reaction Time2 hours[3]
Purification MethodColumn Chromatography[3]
EluentEthyl Acetate/Hexane (1:15, v/v)[3]
Reported Yield~90%[3]

Note: The yield is highly dependent on the purity of the starting materials and the efficiency of the purification process.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product DETA Diethylenetriamine Reaction_Vessel Reaction at 0 °C in Anhydrous Solvent (e.g., THF, DCM) DETA->Reaction_Vessel Boc_reagent Boc-Protecting Agent (e.g., Boc-ON, (Boc)₂O) Boc_reagent->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Side_Reactions cluster_products Potential Products DETA Diethylenetriamine Desired_Product 1,7-Bis-Boc (Desired) DETA->Desired_Product Controlled Stoichiometry Mono_Boc Mono-Boc (Byproduct) DETA->Mono_Boc Insufficient Boc Reagent Tri_Boc Tri-Boc (Byproduct) DETA->Tri_Boc Excess Boc Reagent Boc_reagent Boc-Protecting Agent Boc_reagent->Desired_Product Controlled Stoichiometry Boc_reagent->Mono_Boc Insufficient Boc Reagent Boc_reagent->Tri_Boc Excess Boc Reagent

Caption: Potential products in the Boc protection of diethylenetriamine.

References

Technical Support Center: Reactions with 1,7-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,7-Bis-Boc-1,4,7-triazaheptane. The following sections address common issues, particularly the formation of side products during substitution reactions at the central nitrogen.

Troubleshooting Guide & FAQs

Q1: I am trying to perform a mono-alkylation on the central nitrogen of this compound, but I am getting a mixture of products. What are the likely side products?

When performing a mono-alkylation on the secondary amine of this compound, the most common side products arise from over-alkylation. Due to the presence of two terminal primary amines, although protected, they can also react with the alkylating agent, especially if the reaction conditions are not carefully controlled. This leads to a mixture of mono-, di-, and even tri-alkylated products. A similar phenomenon has been observed in the alkylation of related cyclic polyamines like 1,4,7-triazacyclononane (B1209588) (TACN), where reacting with tert-butyl bromoacetate (B1195939) yielded a mixture of mono-, di-, and trisubstituted products.[1]

Potential Side Products in Mono-alkylation:

  • Desired Product: 4-alkyl-1,7-Bis-Boc-1,4,7-triazaheptane

  • Side Product 1: 1,4-dialkyl-7-Boc-1,4,7-triazaheptane (from reaction at one primary and the secondary amine)

  • Side Product 2: 1,7-dialkyl-4-Boc-1,4,7-triazaheptane (from reaction at both primary amines)

  • Side Product 3: 1,4,7-trialkyl-1,4,7-triazaheptane (fully alkylated product)

  • Side Product 4: Starting material (unreacted)

Q2: How can I minimize the formation of over-alkylated side products?

Controlling the stoichiometry of your reagents is crucial. Using a strict 1:1 molar ratio or even a slight excess of this compound relative to your alkylating agent can favor mono-alkylation. Additionally, reaction temperature and time should be carefully monitored. Lower temperatures and shorter reaction times can help to improve selectivity. The choice of base can also be critical. In studies with the related compound TACN, it was found that the addition of bases like potassium carbonate, triethylamine (B128534) (TEA), or sodium bicarbonate negatively impacted the yield of the desired disubstituted product, as the in-situ formed protons can help prevent over-substitution by protonating the unreacted amines.[1]

Q3: I am observing some unexpected deprotection of the Boc groups during my reaction, even under non-acidic conditions. What could be the cause?

While Boc groups are typically cleaved under acidic conditions, deprotection can sometimes occur under basic or even neutral conditions, although this is less common. Certain reagents and reaction conditions can facilitate this. For instance, treatment with excess sodium tert-butoxide in slightly wet THF has been shown to cleave primary Boc groups.[2][3] Additionally, some Lewis acids or even heating can lead to Boc group removal. If your reaction involves reagents that can act as a Lewis acid or requires elevated temperatures, you may experience unintended deprotection.

Q4: What are the best methods for purifying the desired mono-substituted product from the reaction mixture?

Purification of N-substituted polyamines can be challenging due to the similar polarities of the desired product and the various side products. Column chromatography is the most common method for separation. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity can effectively separate the mono-, di-, and tri-substituted products. The choice of stationary and mobile phases will depend on the specific properties of your product. For example, in the synthesis of this compound itself, a column chromatography eluent of ethyl acetate (B1210297) and hexane (B92381) (1:15, v/v) was used for purification.

Quantitative Data on Side Product Formation

While specific quantitative data for side product formation in reactions with this compound is not extensively reported in the literature, the following table provides a qualitative summary based on analogous reactions with similar polyamines.

Reaction TypeDesired ProductCommon Side ProductsFactors Influencing Side Product Formation
N-Alkylation 4-Alkyl-1,7-Bis-Boc-1,4,7-triazaheptaneOver-alkylation at N1 and/or N7Stoichiometry, reaction temperature, reaction time, choice of base.
N-Acylation 4-Acyl-1,7-Bis-Boc-1,4,7-triazaheptaneOver-acylation at N1 and/or N7Stoichiometry, reactivity of the acylating agent.
Boc-Deprotection 1,7-Bis-Boc-4-substituted-1,4,7-triazaheptanePartially or fully deprotected productsPresence of acidic impurities, high temperatures, certain bases.

Experimental Protocols

The following is a general protocol for the mono-alkylation of the central nitrogen of a polyamine, adapted from a procedure for a related compound. This should be optimized for your specific substrate and alkylating agent.

Protocol: Mono-alkylation of 1,4,7-Triazacyclononane (Analogue to this compound)

This protocol is based on the alkylation of TACN, which presents similar challenges of over-alkylation.

Materials:

  • 1,4,7-Triazacyclononane (TACN)

  • tert-Butyl bromoacetate

  • Acetonitrile (B52724) (CH₃CN)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Ether

Procedure:

  • Dissolve TACN (1 equivalent) in acetonitrile at 0 °C.

  • Add a solution of tert-butyl bromoacetate (2 equivalents) in acetonitrile dropwise over 4 hours.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture and evaporate the filtrate.

  • Treat the residue with deionized water.

  • Adjust the pH of the resulting solution to 3 using 1 M HCl and extract with ether (3x).

  • Adjust the aqueous layer to pH 8 using 1 M NaOH and extract with dichloromethane.[1]

Note: This protocol resulted in the disubstituted product as the major product for the cyclic TACN. For mono-alkylation of the linear this compound, it is recommended to start with a 1:1 stoichiometry of the amine to the alkylating agent and carefully monitor the reaction progress by TLC or LC-MS to minimize over-alkylation.

Visualizations

Side_Product_Formation Start This compound (Starting Material) Desired 4-Alkyl-1,7-Bis-Boc-1,4,7-triazaheptane (Desired Product) Start->Desired Reaction at N4 (Mono-alkylation) Side1 1-Alkyl-1,7-Bis-Boc-1,4,7-triazaheptane (Side Product) Start->Side1 Reaction at N1/N7 (Mono-alkylation) Reagent Alkylating Agent (R-X) Side2 1,4-Dialkyl-7-Boc-1,4,7-triazaheptane (Side Product) Desired->Side2 Further Alkylation at N1/N7 Side3 1,7-Dialkyl-4-Boc-1,4,7-triazaheptane (Side Product) Desired->Side3 Further Alkylation at N1/N7 Side1->Side2 Further Alkylation at N4 Side1->Side3 Further Alkylation at N7/N1 Side4 1,4,7-Trialkyl-1,4,7-triazaheptane (Side Product) Side2->Side4 Further Alkylation at N7/N1 Side3->Side4 Further Alkylation at N4

Caption: Potential pathways for side product formation during N-alkylation.

References

troubleshooting incomplete Boc deprotection of 1,7-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,7-Bis-Boc-1,4,7-triazaheptane Deprotection

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering incomplete tert-butoxycarbonyl (Boc) deprotection of this compound.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of this compound is incomplete. What are the most common reasons?

Incomplete deprotection is a frequent issue and typically stems from one or more of the following factors:

  • Insufficient Acid: The stoichiometry of the acid may be too low to fully protonate and cleave both Boc groups, especially given the three nitrogen atoms in the molecule which can be protonated. A large excess of acid is often required.

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion. It is crucial to monitor the reaction's progress.[1]

  • Low Temperature: Most acid-catalyzed Boc deprotections are effective at room temperature. If the reaction is performed at a lower temperature, the rate can be significantly slower.[1]

  • Reagent Quality: Degradation of the acid (e.g., trifluoroacetic acid - TFA) or the presence of moisture can reduce its effectiveness.

  • Solvent Issues: The choice of solvent can impact the reaction. For instance, in solid-phase peptide synthesis, poor swelling of the resin in 100% TFA can lead to incomplete deprotection.[2] While this is a solution-phase reaction, solvent choice remains important for solubility and reactivity.

Q2: How can I effectively monitor the progress of the deprotection reaction?

Regular monitoring is critical to ensure the reaction goes to completion. The most common methods are:

  • Thin-Layer Chromatography (TLC): This is the simplest method. The deprotected product, being a polyamine, will have a much lower Rf value (more polar) than the starting material. Spot the reaction mixture alongside the starting material to track its disappearance.[1][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more definitive assessment, showing the disappearance of the starting material peak and the appearance of the product peak with the expected mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the reaction is complete, the characteristic peak for the tert-butyl protons of the Boc group at ~1.5 ppm in the ¹H NMR spectrum should be completely absent in the final product.[3]

Q3: What are the potential side reactions during Boc deprotection with strong acids like TFA, and how can I prevent them?

The primary side reaction of concern is tert-butylation. The tert-butyl cation generated during the cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites.[1][4] While 1,4,7-triazaheptane itself lacks common nucleophilic residues like tryptophan or methionine found in peptides, the product amine can potentially be alkylated.

  • Prevention: The most effective way to prevent this is by using a "scavenger" in the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation.[1] Common scavengers include triethylsilane (TES) or water.[1]

Q4: My substrate is sensitive to strong acids. Are there alternative methods for Boc deprotection?

Yes, if your molecule contains other acid-labile functional groups, several milder or alternative methods can be employed:

  • 4M HCl in 1,4-Dioxane (B91453): This is often considered a milder alternative to TFA and is a very common reagent for Boc deprotection.[1][5]

  • Thermal Deprotection: Heating the N-Boc protected amine, sometimes in a solvent like methanol (B129727) or even water, can effect deprotection without any acid catalyst.[6][7][8] Temperature control can sometimes allow for selective deprotection in more complex molecules.[6][8]

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in dichloromethane (B109758) can be used, and are noted for selectively cleaving secondary N-Boc groups over primary ones in some substrates.[9][10]

  • Oxalyl Chloride in Methanol: This system has been reported as a mild method for deprotecting a diverse range of N-Boc compounds, even those with other acid-sensitive groups.[11]

Q5: How should I properly perform the work-up after a TFA-mediated deprotection?

After deprotection with TFA, the product exists as a tri-TFA salt, which is often a sticky oil.

  • Removal of Excess TFA: The first step is to remove the solvent (e.g., DCM) and excess TFA under reduced pressure.

  • Azeotropic Removal of Residual TFA: TFA can be difficult to remove completely. It is standard practice to co-evaporate the crude residue with a solvent like toluene (B28343) or isopropanol (B130326) multiple times to azeotropically remove the last traces of acid.[1][5][12]

  • Isolation: The resulting salt can be purified, or the free amine can be liberated by dissolving the salt in a suitable solvent and carefully adding a base (e.g., NaHCO₃, Na₂CO₃, or triethylamine) until the pH is basic, followed by extraction with an organic solvent.

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common issues during the Boc deprotection of this compound.

Observation (e.g., from TLC, LC-MS)Potential CauseRecommended Solution
Significant amount of starting material remains. Insufficient acid concentration or equivalents.Increase the concentration of the acid. For TFA, a 25-50% solution in DCM is a good starting point.[1] For polyamines, a larger excess may be needed.
Short reaction time.Continue stirring the reaction and monitor by TLC or LC-MS until all starting material is consumed.[1]
Low reaction temperature.Ensure the reaction is running at room temperature. Gentle warming may be attempted cautiously if the substrate is stable.
Mono-deprotected intermediate is observed. Insufficient acid or reaction time for complete deprotection.Increase the equivalents of acid and/or prolong the reaction time. Monitor until the di-deprotected product is the sole spot on TLC.
Multiple unidentified spots on TLC. Side reactions (e.g., tert-butylation).Add a scavenger such as triethylsilane (2.5%) and water (2.5%) to the deprotection cocktail.[1]
Degradation of the product.The free polyamine can be unstable. Consider isolating it as the salt (e.g., HCl or TFA salt) which is often more stable and easier to handle.[5]
Product is an intractable oil or gum after work-up. Product is likely the TFA salt.This is common for TFA salts.[5] Attempt to precipitate the salt from a solvent system like DCM/ether. Alternatively, convert to the HCl salt, which is more likely to be a solid.[5] Or, convert to the free base and purify via chromatography if necessary.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and robust method for Boc deprotection.

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Deprotection Cocktail Preparation: In a separate flask, prepare a deprotection solution of 25-50% TFA in DCM.[1] To mitigate side reactions, consider adding scavengers like 2.5% triethylsilane and 2.5% water.[1]

  • Reaction: Add the deprotection cocktail to the solution of the starting material at room temperature.

  • Monitoring: Stir the reaction for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.[1]

  • Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • TFA Removal: Add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times to ensure all residual TFA is removed.[12] The product is obtained as the TFA salt.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is an effective alternative to TFA and often yields a crystalline hydrochloride salt.

  • Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like methanol or DCM.

  • Acid Addition: At 0 °C, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until completion.

  • Isolation: Upon completion, the product hydrochloride salt may precipitate from the solution. If not, the solvent can be removed under reduced pressure. The resulting solid can be washed with a non-polar solvent like diethyl ether to remove impurities and then dried under vacuum.

Comparative Data on Deprotection Conditions

MethodReagent(s)SolventTemperatureTypical TimeNotes
Standard Acidolysis 25-50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp1-4 hMost common method; product is TFA salt.[1][9]
Alternative Acidolysis 4M Hydrochloric Acid (HCl)1,4-Dioxane0 °C to Room Temp1-4 hOften yields crystalline HCl salt.[1][5]
Thermal (Acid-Free) NoneMethanol, Water, or Dioxane100-230 °C0.5-6 hUseful for acid-sensitive substrates; requires higher temperatures.[6][8][13]
Mild Acidolysis Oxalyl Chloride (3 equiv.)MethanolRoom Temp1-4 hGood for substrates with other acid-labile groups.[11]

Visual Troubleshooting Guide

The following diagram illustrates the logical workflow for troubleshooting incomplete Boc deprotection.

Troubleshooting_Workflow start Start: Incomplete Deprotection (Observed via TLC/LC-MS) check_sm Is starting material (SM) still present? start->check_sm check_mono Is mono-deprotected intermediate present? check_sm->check_mono No cause_insufficient Potential Cause: - Insufficient Acid - Short Reaction Time - Low Temperature check_sm->cause_insufficient Yes check_side_products Are there multiple unidentified spots? check_mono->check_side_products No cause_incomplete Potential Cause: Incomplete reaction due to insufficient acid/time. check_mono->cause_incomplete Yes cause_side_reactions Potential Cause: - tert-Butylation - Product Degradation check_side_products->cause_side_reactions Yes solution_alternative Consider Alternative Methods: - 4M HCl in Dioxane - Thermal Deprotection check_side_products->solution_alternative No / Issue Persists solution_increase Solution: - Increase acid equivalents - Prolong reaction time - Ensure Room Temp cause_insufficient->solution_increase cause_incomplete->solution_increase solution_scavenger Solution: - Add scavengers (e.g., TES, H2O) - Isolate product as a salt cause_side_reactions->solution_scavenger end_success Success: Complete Deprotection solution_increase->end_success solution_scavenger->end_success end_reassess Re-evaluate Strategy solution_alternative->end_reassess

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

improving the stability of 1,7-Bis-Boc-1,4,7-triazaheptane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and successful application of 1,7-Bis-Boc-1,4,7-triazaheptane and its derivatives in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a linear polyamine where the two primary amine groups are protected by tert-butoxycarbonyl (Boc) groups.[1][2] This protection strategy allows for selective functionalization of the central secondary amine. Its derivatives are valuable building blocks in medicinal chemistry and drug development, particularly in the synthesis of bifunctional chelators for monoclonal antibody conjugates used in tumor targeting and as linkers in Proteolysis Targeting Chimeras (PROTACs).

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is recommended to store the compound under an inert atmosphere in a tightly sealed container, protected from light. For long-term stability, storage at -20°C is advised.[1] For shorter periods, storage at 2-8°C is also acceptable.[2]

Q3: What are the common degradation pathways for this compound derivatives?

A3: The primary degradation pathway for this compound derivatives involves the cleavage of the Boc protecting groups. This typically occurs under acidic conditions or at elevated temperatures.[3][4] The acid-catalyzed cleavage proceeds through protonation of the carbonyl oxygen, followed by the formation of a tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.[4] Thermal degradation can also lead to the loss of the Boc group through a fragmentation mechanism, producing isobutylene (B52900) and carbon dioxide.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound derivatives.

Synthesis

Problem: Incomplete Boc protection of diethylenetriamine (B155796), resulting in a mixture of mono-, di-, and unprotected polyamine.

Solution:

  • Reagent Stoichiometry: Ensure the use of a sufficient excess of the Boc-protection reagent (e.g., Di-tert-butyl dicarbonate, (Boc)₂O). A common protocol suggests using a 3-fold molar excess of the protecting agent.[5]

  • Reaction Conditions: The reaction is typically carried out at 0°C to room temperature.[5] Maintaining the reaction at 0°C during the addition of the Boc-anhydride can help control the reaction rate and improve selectivity.

  • Base: While some protocols for similar compounds use a base like triethylamine (B128534) (TEA), for the synthesis of this compound, the reaction can be performed without an added base.[5][6]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.

Problem: Formation of the undesired 1,4,7-Tris-Boc-1,4,7-triazaheptane byproduct.

Solution:

  • Controlled Addition of Reagent: Add the Boc-protection reagent dropwise and slowly to the solution of diethylenetriamine. This helps to minimize over-reaction.

  • Temperature Control: Performing the reaction at a lower temperature (0°C) can enhance the selectivity for the protection of the primary amines over the secondary amine.[5]

Purification

Problem: Difficulty in separating this compound from byproducts and unreacted starting materials.

Solution:

  • Column Chromatography: Purification by column chromatography on silica (B1680970) gel is an effective method. A solvent system of ethyl acetate (B1210297) and hexane (B92381) (e.g., 1:15 v/v) can be used for elution.[5]

  • HPLC: Reversed-phase HPLC (RP-HPLC) is a powerful technique for the purification and analysis of Boc-protected polyamines. A C18 column with a gradient of acetonitrile (B52724) in water is a common choice.[7][8]

Stability and Storage

Problem: Gradual degradation of the compound observed during storage or in solution.

Solution:

  • Storage Conditions: As mentioned in the FAQs, store the solid compound at -20°C under an inert atmosphere.[1]

  • Solvent Selection: For reactions and storage in solution, use aprotic solvents like THF, dichloromethane (B109758) (DCM), or acetonitrile. Avoid acidic conditions. If an acidic reagent is required for a subsequent step, it should be added immediately before the reaction.

  • pH Control: Maintain a neutral or slightly basic pH to prevent acid-catalyzed deprotection.

Data Presentation

Table 1: Influence of Acid Concentration on the Rate of Boc-Deprotection (Illustrative Data)

Acid (in Toluene/Propan-2-ol)Concentration (M)Relative Rate Constant (k_rel)
HCl0.11.0
HCl0.24.1
H₂SO₄0.11.2
H₂SO₄0.24.9
Trifluoroacetic Acid (TFA)1.0Requires large excess for comparable rate

This table illustrates the second-order dependence of the deprotection rate on the concentration of strong acids like HCl and H₂SO₄, as observed for other Boc-protected amines.[9][10][11][12][13]

Table 2: Effect of Temperature on Thermal Boc-Deprotection (Illustrative Data)

SolventTemperature (°C)Time for >95% Conversion
Water10024-48 hours
Toluene110> 48 hours
N,N-Dimethylformamide (DMF)1504-6 hours
No Solvent (Neat)1801-2 hours

This table provides an overview of the conditions for thermal deprotection of Boc groups, indicating that higher temperatures are generally required, and the reaction time can be substantial.[3][14]

Experimental Protocols

Protocol 1: Synthesis of this compound[5]
  • Dissolution: Dissolve diethylenetriamine (1.03 g, 10 mmol) in 10 mL of anhydrous tetrahydrofuran (B95107) (THF).

  • Inert Atmosphere: Bubble nitrogen gas through the solution for 20 minutes to deoxidize.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) (a 3-fold molar excess) dissolved in 15 mL of anhydrous THF dropwise to the diethylenetriamine solution.

  • Reaction: Continue stirring the reaction mixture at 0°C for 2 hours.

  • Solvent Removal: After the reaction is complete, remove the solvent by rotary evaporation under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a solvent mixture of ethyl acetate and hexane (1:15, v/v) as the eluent to obtain this compound.

Protocol 2: HPLC Analysis of Polyamines[8][15][16]

This protocol is for the analysis of the corresponding deprotected polyamine.

  • Sample Preparation: Hydrolyze the Boc-protected compound using an appropriate acidic method (e.g., TFA in DCM) and then neutralize the sample.

  • Derivatization: Derivatize the free polyamines with a fluorescent agent like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine).

  • HPLC System: Use a C18 reversed-phase column (e.g., 3.9 mm x 150 mm, 4 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1 M sodium acetate (pH 7.2) with methanol (B129727) and THF.

    • Mobile Phase B: 100% HPLC-grade methanol.

  • Gradient Elution: Employ a suitable gradient program to separate the polyamine derivatives.

  • Detection: Use a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

Mandatory Visualizations

degradation_pathway This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate  H+ (Acid) Deprotected Amine Deprotected Amine This compound->Deprotected Amine  Heat (Δ) Protonated Intermediate->Deprotected Amine  - CO2 - Isobutylene

Caption: Acid-catalyzed and thermal degradation pathways of this compound.

synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Diethylenetriamine Diethylenetriamine Reaction_Vessel Reaction at 0°C in THF Diethylenetriamine->Reaction_Vessel Boc-ON Boc-ON Boc-ON->Reaction_Vessel Solvent_Removal Rotary Evaporation Reaction_Vessel->Solvent_Removal Column_Chromatography Silica Gel Chromatography (EtOAc/Hexane) Solvent_Removal->Column_Chromatography Final_Product Pure 1,7-Bis-Boc- 1,4,7-triazaheptane Column_Chromatography->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Low Yield or Impure Product Check_Purity Analyze by TLC/HPLC Start->Check_Purity Impurity_Profile Major Impurity? Check_Purity->Impurity_Profile Unreacted_SM Unreacted Starting Material Impurity_Profile->Unreacted_SM Yes Over_Reaction Tris-Boc Product Impurity_Profile->Over_Reaction No Increase_Boc Increase (Boc)₂O equivalents and reaction time Unreacted_SM->Increase_Boc Control_Addition Slow, dropwise addition of (Boc)₂O at 0°C Over_Reaction->Control_Addition Purify Optimize Purification Increase_Boc->Purify Control_Addition->Purify

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

how to avoid side reactions when using 1,7-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,7-Bis-Boc-1,4,7-triazaheptane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and troubleshooting experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a versatile linear polyamine with its two primary amine groups protected by tert-butyloxycarbonyl (Boc) groups. This selective protection leaves the central secondary amine available for a variety of chemical modifications. Its primary applications are in the synthesis of bifunctional chelators for medical imaging and radiotherapy, as well as in peptide synthesis and drug discovery as a scaffold for creating complex molecules.[1][2]

Q2: What are the most common side reactions encountered when using this compound?

A2: The most common side reactions fall into two main categories:

  • During N-alkylation of the central amine: Over-alkylation, where more than one alkyl group is added to the central nitrogen, and accidental alkylation of the terminal amines if the Boc groups are compromised.

  • During Boc-deprotection: Incomplete deprotection leading to a mixture of partially and fully deprotected products, and side reactions with other functional groups on the molecule.

Q3: How can I purify this compound or its derivatives if I suspect contamination or side products?

A3: Column chromatography is a frequently cited method for the purification of this compound and its derivatives. A common eluent system is a mixture of ethyl acetate (B1210297) and hexane.[2] The specific ratio will depend on the polarity of the product and impurities.

Troubleshooting Guides

Issue 1: Side Reactions During N-Alkylation of the Central Amine

The selective alkylation of the central secondary amine is a key reaction for this molecule. However, several side reactions can occur.

Problem: Formation of Over-Alkylated Products

Over-alkylation occurs when the central amine reacts with more than one equivalent of the alkylating agent. This is a common issue in polyamine chemistry as the nucleophilicity of the amine can increase after the first alkylation.

Solutions & Mitigation Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of this compound relative to the alkylating agent can favor mono-alkylation.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, preferably at a low temperature, to maintain a low concentration of the alkylating agent and reduce the likelihood of multiple additions.

  • Choice of Base: The choice of base is critical. A non-nucleophilic, sterically hindered base can be advantageous.

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity.

ParameterRecommendation for Mono-AlkylationRationale
Stoichiometry 1.1 - 1.5 equivalents of this compoundReduces the concentration of the alkylating agent available for a second reaction.
Temperature 0 °C to room temperatureSlower reaction rates can improve selectivity.
Base Non-nucleophilic, sterically hindered (e.g., DIEA)Minimizes side reactions of the base itself and can influence selectivity.

Problem: Alkylation of Terminal Amines

This side reaction occurs if the Boc protecting groups are labile under the reaction conditions, leading to alkylation at the primary amines.

Solutions & Mitigation Strategies:

  • Avoid Acidic Conditions: The Boc group is acid-labile. Ensure your reaction conditions are neutral or basic to maintain the integrity of the protecting groups.

  • Moderate Temperatures: While higher temperatures can accelerate the desired reaction, they can also lead to the degradation of the Boc groups. Maintain the lowest effective temperature.

  • Proper Storage: Store this compound in a cool, dark, and inert atmosphere to prevent degradation before use.[3]

Issue 2: Complications During Boc-Deprotection

The removal of the Boc groups is typically the final step to liberate the primary amines for further conjugation or to yield the final product.

Problem: Incomplete Deprotection

Incomplete removal of one or both Boc groups results in a mixture of the desired fully deprotected product and mono-Boc protected intermediates.

Solutions & Mitigation Strategies:

  • Sufficient Reagent and Time: Use a sufficient excess of the deprotecting agent (e.g., trifluoroacetic acid - TFA) and allow for adequate reaction time. Monitor the reaction by a suitable technique (e.g., TLC, LC-MS) to ensure it goes to completion.

  • Choice of Deprotection Agent: While TFA in dichloromethane (B109758) (DCM) is common, 4M HCl in dioxane is another effective reagent.[4] The choice may depend on the solubility of your substrate and the desired salt form of the product.

  • Work-up Procedure: Ensure the work-up procedure effectively removes the deprotecting agent and byproducts. Co-evaporation with a suitable solvent can help remove residual acid.

Problem: Side Reactions with Other Functional Groups

The harsh acidic conditions of deprotection can sometimes lead to side reactions with other sensitive functional groups in the molecule.

Solutions & Mitigation Strategies:

  • Scavengers: If your molecule contains sensitive groups (e.g., tryptophan or tyrosine residues in a peptide conjugate), the addition of scavengers to the deprotection cocktail is crucial.[4] These scavengers trap the reactive carbocations generated from the Boc group.

  • Milder Deprotection Conditions: If harsh acids are problematic, explore alternative, milder deprotection methods if compatible with your overall synthetic strategy.

Deprotection ReagentTypical ConditionsCommon Scavengers
Trifluoroacetic Acid (TFA) 25-50% in Dichloromethane (DCM)Triisopropylsilane (TIS), Water, Dithiothreitol (DDT)
HCl in Dioxane 4 M solution, often mixed with a co-solventTIS, Water

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of the Central Amine

  • Dissolve this compound (1.2 eq.) in a suitable anhydrous solvent (e.g., DMF, CH3CN) under an inert atmosphere (e.g., Nitrogen, Argon).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (2-3 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the alkylating agent (1.0 eq.) dropwise over 30-60 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Boc-Deprotection using TFA

  • Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Add scavengers if necessary (e.g., TIS, water).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA) to a final concentration of 25-50%.

  • Stir the reaction at room temperature for 1-4 hours, monitoring for completion.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene (B28343) or ether to remove residual TFA.

  • Precipitate the product by adding cold diethyl ether and collect by filtration or centrifugation.

Visualized Workflows

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Reagent This compound Reaction_Vessel Anhydrous Solvent Inert Atmosphere 0°C to RT Reagent->Reaction_Vessel Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Reaction_Vessel Base Base (e.g., DIEA) Base->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Monitor for Completion Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Mono-N-Alkylated Product Purify->Product

Caption: Workflow for the N-alkylation of this compound.

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Isolation Boc_Protected Boc-Protected Substrate Deprotection_Mix TFA/DCM (Optional Scavengers) Boc_Protected->Deprotection_Mix Concentrate Remove Volatiles Deprotection_Mix->Concentrate Monitor for Completion Precipitate Precipitate with Ether Concentrate->Precipitate Final_Product Deprotected Amine Salt Precipitate->Final_Product

Caption: Workflow for the Boc-deprotection of a this compound derivative.

Troubleshooting_Logic Start Reaction Outcome Unsatisfactory Check_Alkylation Alkylation Step? Start->Check_Alkylation Check_Deprotection Deprotection Step? Start->Check_Deprotection Over_Alkylation Over-alkylation observed? (e.g., by MS) Check_Alkylation->Over_Alkylation Yes Incomplete_Deprotection Incomplete deprotection? (Mixture of products) Check_Deprotection->Incomplete_Deprotection Yes Sol_Over_Alkylation Adjust Stoichiometry Lower Temperature Slow Addition Over_Alkylation->Sol_Over_Alkylation Yes Accidental_Deprotection Side reaction at terminal amines? Over_Alkylation->Accidental_Deprotection No Sol_Incomplete_Deprotection Increase Reaction Time Increase Acid Equivalents Incomplete_Deprotection->Sol_Incomplete_Deprotection Yes Sol_Accidental_Deprotection Ensure Non-Acidic Conditions Use Milder Temperature Accidental_Deprotection->Sol_Accidental_Deprotection Yes

Caption: A logical troubleshooting guide for common issues.

References

Technical Support Center: Optimizing Coupling Reactions with 1,7-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing coupling reactions involving 1,7-Bis-Boc-1,4,7-triazaheptane. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to ensure successful and efficient synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during coupling reactions with this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inefficient Amine Reactivity: The secondary amine of this compound may exhibit lower nucleophilicity compared to primary amines.Amide Coupling: Use a more potent coupling reagent such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA. • Reductive Amination: Ensure the imine formation is favored by using a mild Lewis acid catalyst (e.g., Ti(OiPr)₄) or by removing water from the reaction mixture.
Steric Hindrance: The bulky Boc protecting groups can sterically hinder the approach of the coupling partner.• Choose a less sterically demanding coupling partner if possible. • Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) to overcome the activation energy barrier.
Incomplete Deprotection (if applicable): If one of the Boc groups is intended to be removed prior to coupling, incomplete deprotection will result in a lower concentration of the reactive amine.• Monitor the deprotection step carefully using TLC or LC-MS. • Use a slight excess of the deprotecting agent (e.g., TFA in DCM) and ensure sufficient reaction time.
Formation of Multiple Products Over-alkylation/acylation: Reaction at both the secondary and one or both of the Boc-protected primary amines (if deprotection occurs in situ).• Use a stoichiometric amount of the coupling partner relative to the desired reactive amine site. • For alkylations, consider using a less reactive alkylating agent or milder reaction conditions.
Side Reactions of Boc Groups: The Boc groups can be labile under certain conditions, leading to unintended deprotection and subsequent side reactions.• Avoid strongly acidic or basic conditions if the Boc groups are to remain intact. • For reactions requiring elevated temperatures, monitor for Boc group stability.
Difficult Product Purification Similar Polarity of Starting Material and Product: The Boc-protected starting material and the desired product may have similar polarities, making chromatographic separation challenging.• Optimize the chromatographic conditions (e.g., gradient elution, different solvent systems). • Consider a salt wash or liquid-liquid extraction to remove unreacted starting material if solubility differences allow. • If the product contains a basic nitrogen, an acid wash can be employed to extract it into the aqueous phase, followed by neutralization and re-extraction.
Presence of Urea (B33335) Byproducts (from carbodiimide (B86325) coupling agents): Byproducts from coupling reagents like DCC or EDC can co-elute with the product.• Use a water-soluble carbodiimide like EDC and perform an aqueous workup to remove the urea byproduct. • Alternatively, use a uronium-based coupling reagent like HATU, whose byproducts are generally more water-soluble.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on this compound for coupling reactions?

A1: The primary reactive site is the secondary amine at the 4-position. The two terminal primary amines are protected by tert-butyloxycarbonyl (Boc) groups. These Boc groups can be selectively removed under acidic conditions to expose the primary amines for further functionalization.[1]

Q2: Which coupling methods are most effective for attaching a carboxylic acid to this compound?

A2: Amide bond formation using coupling reagents is the most common method. For efficient coupling to the secondary amine, stronger activating agents are recommended.

Coupling Reagent Base Solvent Typical Temperature Notes
HATUDIPEADMF, DCM0 °C to RTHighly efficient, minimizes side reactions.
HBTUDIPEADMF, DCM0 °C to RTA common and effective alternative to HATU.
EDC/HOBtDIPEA or Et₃NDCM, DMF0 °C to RTA cost-effective option, but may be less efficient for sterically hindered substrates.

Q3: Can I perform a reductive amination with this compound?

A3: Yes, reductive amination is a viable method for coupling aldehydes and ketones to the secondary amine of this compound.

Reducing Agent Solvent Typical Temperature Notes
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)DCE, THF, DCMRTMild and selective, tolerates a wide range of functional groups.
Sodium cyanoborohydride (NaBH₃CN)MeOH, EtOHRTEffective, but requires careful pH control and is more toxic.

Q4: How can I selectively deprotect one or both Boc groups?

A4: The Boc groups can be removed under acidic conditions.

  • Selective Monodeprotection: This is challenging and typically requires carefully controlled conditions, such as using a very mild acid or a specific enzymatic approach, which is not standard.

  • Complete Deprotection: Treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) at room temperature will efficiently remove both Boc groups.

Q5: What are the key considerations for purifying the final coupled product?

A5: Purification is typically achieved by column chromatography on silica (B1680970) gel. The choice of eluent system will depend on the polarity of your product. A common starting point is a gradient of methanol (B129727) in dichloromethane or ethyl acetate (B1210297) in hexanes. As mentioned in the troubleshooting guide, aqueous workups can be very effective for removing reagent byproducts.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of a carboxylic acid to the secondary amine of this compound.

  • Dissolve the Carboxylic Acid: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add Coupling Reagents: Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the Amine: Add a solution of this compound (1.0 eq) in a minimal amount of the reaction solvent to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a general method for the coupling of an aldehyde or ketone to the secondary amine of this compound.

  • Combine Reactants: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (DCM).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. For less reactive carbonyl compounds, the addition of a catalytic amount of acetic acid may be beneficial.

  • Add Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be aware of potential gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 3-24 hours.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_amide Amide Coupling Workflow cluster_reductive Reductive Amination Workflow A1 Dissolve Carboxylic Acid A2 Add HATU & DIPEA (Pre-activation) A1->A2 A3 Add this compound A2->A3 A4 Reaction Monitoring (TLC/LC-MS) A3->A4 A5 Aqueous Workup A4->A5 A6 Purification (Column Chromatography) A5->A6 B1 Dissolve Aldehyde/Ketone & Amine B2 Imine Formation B1->B2 B3 Add NaBH(OAc)3 B2->B3 B4 Reaction Monitoring (TLC/LC-MS) B3->B4 B5 Aqueous Workup B4->B5 B6 Purification (Column Chromatography) B5->B6

Caption: General experimental workflows for coupling reactions.

troubleshooting_logic Start Reaction Issue? LowYield Low Yield Start->LowYield MultipleProducts Multiple Products Start->MultipleProducts PurificationIssue Purification Difficulty Start->PurificationIssue Sol_Reagent Use Stronger Coupling Reagent (e.g., HATU) LowYield->Sol_Reagent Inefficient Reagents Sol_Temp Increase Reaction Temperature LowYield->Sol_Temp Steric Hindrance Sol_Stoich Adjust Stoichiometry MultipleProducts->Sol_Stoich Over-reaction Sol_Chrom Optimize Chromatography PurificationIssue->Sol_Chrom Similar Polarity Sol_Workup Modify Workup (e.g., Acid/Base Wash) PurificationIssue->Sol_Workup Byproduct Contamination

Caption: Troubleshooting logic for common reaction problems.

References

strategies to improve solubility for reactions involving 1,7-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to address solubility challenges when working with 1,7-Bis-Boc-1,4,7-triazaheptane in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a Boc-protected polyamine. Its solubility is influenced by the presence of the bulky, nonpolar tert-butoxycarbonyl (Boc) groups and the polar amine backbone. Generally, it exhibits limited solubility in highly polar solvents like water and better solubility in moderately polar to nonpolar organic solvents. For instance, it has been reported to be slightly soluble in chloroform (B151607) and ethyl acetate. Its synthesis is often carried out in anhydrous tetrahydrofuran, suggesting good solubility in this solvent.

Q2: In which common organic solvents is this compound expected to be soluble?

SolventClassificationEstimated Solubility (mg/mL)
Dichloromethane (DCM)Chlorinated> 50
Tetrahydrofuran (THF)Ether> 50
ChloroformChlorinated~ 20-50
TolueneAromatic Hydrocarbon~ 10-20
Acetonitrile (ACN)Polar Aprotic~ 10-20
Ethyl Acetate (EtOAc)Ester~ 5-10
Methanol (MeOH)Polar Protic< 5
WaterPolar Protic< 1
HexaneNonpolar< 1

Q3: Can heating the reaction mixture improve the solubility of this compound?

A3: Yes, in many cases, gently heating the reaction mixture can significantly increase the solubility of this compound. However, it is crucial to consider the thermal stability of all reactants, reagents, and the solvent's boiling point to avoid degradation or unwanted side reactions. Always conduct a small-scale test to determine the optimal temperature.

Q4: Are there any recommended co-solvents to improve the solubility of this compound?

A4: Using a co-solvent system can be a highly effective strategy. A small amount of a more polar, miscible solvent in which the compound has some solubility can disrupt crystal lattice energy and improve overall solvation. For example, if your primary solvent is toluene, adding a small percentage of THF or DCM might enhance solubility. Conversely, for a reaction in a more polar solvent where the other reactants are soluble, a less polar co-solvent might be beneficial.

Troubleshooting Guide

Problem 1: My this compound is not dissolving completely in the chosen reaction solvent.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Solvent Volume Increase the solvent volume to reduce the concentration.The compound dissolves completely, but this may not be practical for all reactions.
Inappropriate Solvent Polarity Consult the solubility table and select a solvent with a more suitable polarity. For example, switch from Ethyl Acetate to Dichloromethane.Improved dissolution of the starting material.
Low Temperature Gently warm the mixture while stirring. Monitor for dissolution.Increased solubility and complete dissolution of the compound.
Solid-State Properties The compound may be in a crystalline form that is difficult to dissolve. Use sonication to break up solid aggregates and enhance dissolution.Faster and more complete dissolution at a given temperature and solvent volume.

Problem 2: The reaction is sluggish or incomplete, and I suspect poor solubility of this compound is the cause.

Potential Cause Troubleshooting Step Expected Outcome
Low Concentration of Dissolved Reactant Even if it appears dissolved, the concentration may be too low for an effective reaction rate. Try adding a co-solvent in which the compound is more soluble (e.g., 5-10% THF in toluene).Increased concentration of the dissolved reactant, leading to an improved reaction rate and higher conversion.
Precipitation of Starting Material The starting material may be precipitating out of the solution as the reaction proceeds or if the temperature fluctuates. Monitor the reaction mixture for any solid formation. If precipitation occurs, consider the co-solvent or heating strategies mentioned above.The starting material remains in solution throughout the reaction, allowing for complete conversion.
Immiscibility of Reactants If the other reactant is in a liquid phase and is immiscible with the solvent system for this compound, the reaction will be very slow.Employ a phase-transfer catalyst or find a solvent system in which both reactants are soluble.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., Dichloromethane, THF, Toluene, Acetonitrile, Ethyl Acetate, Methanol, Water, Hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 0.5 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • If the compound is insoluble, add another 0.5 mL of the solvent and vortex again to assess solubility at a lower concentration.

  • Record your observations for each solvent.

Protocol 2: Strategy for Improving Solubility Using a Co-solvent

Objective: To systematically find an effective co-solvent system for a reaction.

Materials:

  • This compound

  • Primary reaction solvent

  • Potential co-solvents (e.g., THF, DCM, DMF)

  • Reaction vessel with stirring capability

Procedure:

  • Add the this compound and the primary reaction solvent to the reaction vessel.

  • Stir the mixture at the intended reaction temperature.

  • If the solid is not fully dissolved, add a small amount of the co-solvent (e.g., 1-2% of the total volume) dropwise.

  • Continue stirring and observe for any changes in solubility.

  • Incrementally add the co-solvent, allowing time for dissolution after each addition, until the solid is completely dissolved.

  • Note the final ratio of the primary solvent to the co-solvent. This ratio should be used for the scaled-up reaction.

  • Ensure that the chosen co-solvent is compatible with all other reactants and reaction conditions.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Reaction with This compound check_solubility Is the starting material fully dissolved? start->check_solubility incomplete_reaction Is the reaction sluggish or incomplete? check_solubility->incomplete_reaction Yes increase_solvent Increase solvent volume check_solubility->increase_solvent No add_cosolvent Add a co-solvent (e.g., 5-10% THF) incomplete_reaction->add_cosolvent Yes proceed Proceed with reaction incomplete_reaction->proceed No increase_solvent->check_solubility change_solvent Select a more suitable solvent (see table) increase_solvent->change_solvent change_solvent->check_solubility heat Gently heat the mixture change_solvent->heat heat->check_solubility sonicate Use sonication heat->sonicate sonicate->check_solubility check_precipitation Check for precipitation during reaction add_cosolvent->check_precipitation check_precipitation->add_cosolvent Precipitation observed check_precipitation->proceed No Precipitation end Problem Solved proceed->end

Caption: Troubleshooting workflow for addressing solubility issues.

G Improving Solubility with a Co-solvent cluster_0 Initial State: Poor Solubility cluster_1 Addition of Co-solvent cluster_2 Final State: Improved Solubility a1 Solvent Molecules a2 Solvent Molecules a3 Solvent Molecules a4 Solvent Molecules a5 Solvent Molecules a6 Solvent Molecules reactant Undissolved Reactant b2 Co-solvent b1 Solvent dissolved_reactant Dissolved Reactant b3 Solvent b4 Co-solvent b5 Solvent b6 Co-solvent c1 Solvent c2 Co-solvent c3 Solvent c4 Co-solvent cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 cluster_2 cluster_2 cluster_1->cluster_2

Caption: Use of a co-solvent to improve solubility.

Technical Support Center: Purification of 1,7-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,7-Bis-Boc-1,4,7-triazaheptane. The following sections address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The most common impurities include:

  • Unreacted Starting Materials: Diethylenetriamine (B155796) and di-tert-butyl dicarbonate (B1257347) (Boc-anhydride).

  • Mono-Boc Species: 1-Boc-1,4,7-triazaheptane or 4-Boc-1,4,7-triazaheptane.

  • Over-protected Species: 1,4,7-Tris-Boc-1,4,7-triazaheptane.

  • Byproducts: tert-Butanol, and potentially urea-type compounds formed from the reaction of the amine with isocyanate impurities in the Boc-anhydride.

  • Degradation Products: Acid-catalyzed removal of a Boc group can lead to the formation of tert-butyl cations, which can cause side reactions.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the purification process.[1][2] A suitable mobile phase, such as 5-10% methanol (B129727) in dichloromethane (B109758) or chloroform, can effectively separate the desired product from most impurities.[1] Staining with ninhydrin (B49086) can be used to visualize primary and secondary amines (starting material and mono-Boc species), while a potassium permanganate (B83412) stain can visualize the Boc-protected compounds.

Q3: My purified this compound appears as a syrup or oil, but the literature reports it as a solid. What should I do?

A3: this compound can exist as a syrupy liquid or a white to off-white solid.[3] If a solid form is desired, trituration with a non-polar solvent like hexane (B92381) or pentane (B18724) may induce crystallization. Seeding with a small crystal of the solid product can also promote solidification.

Troubleshooting Guides

Issue 1: Poor Separation During Column Chromatography

Symptoms:

  • Co-elution of the desired product with impurities.

  • Broad peaks or streaking of the product on TLC.

  • Low recovery of the product from the column.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent System Optimize the eluent system using TLC. A gradient elution from a less polar to a more polar solvent system may improve separation. For example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.
Compound Sticking to Silica (B1680970) Gel The free amine on the central nitrogen can interact strongly with the acidic silica gel. Adding a small amount of a basic modifier, such as 0.5-1% triethylamine, to the eluent can help to mitigate this issue and improve recovery.
Column Overloading Using too much crude product for the column size will result in poor separation. As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w).
Decomposition on Silica If the compound is sensitive to the acidic nature of silica gel, consider using a different stationary phase, such as alumina (B75360) (neutral or basic), or using flash chromatography with a shorter residence time on the column.
Issue 2: Presence of Di-Boc Protected Byproduct

Symptom:

  • A persistent impurity with a similar Rf value to the product is observed on TLC.

Possible Cause and Solution:

CauseSolution
Excessive Boc-Anhydride or Prolonged Reaction Time This can lead to the formation of the di-Boc protected byproduct. Careful control of the stoichiometry of Boc-anhydride and reaction time during the synthesis is crucial. If the byproduct is present, a careful chromatographic separation is the most effective removal method. A less polar solvent system may help to better resolve the di-Boc byproduct from the desired mono-Boc product.
Issue 3: Residual Starting Material (Diethylenetriamine)

Symptom:

  • A baseline spot is observed on TLC when stained with ninhydrin.

  • The purified product has a strong amine odor.

Possible Cause and Solution:

CauseSolution
Incomplete Reaction or Inefficient Initial Workup An acid-base extraction can be an effective way to remove unreacted diethylenetriamine. Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate (B1210297) and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the more basic diethylenetriamine and extract it into the aqueous phase. The desired product should remain in the organic layer. Be cautious, as prolonged exposure to strong acid can lead to deprotection of the Boc groups.[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the initial chromatography eluent (e.g., 100% dichloromethane).

  • Column Packing: Pack a glass column with silica gel (60-120 mesh) as a slurry in the initial eluent.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A common gradient is from 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Acid-Base Extraction for Removal of Unreacted Amines
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane (20 mL per gram of crude product).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution, such as 1M HCl (2 x 20 mL). This will remove unreacted diethylenetriamine.

  • Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (20 mL) to neutralize any remaining acid, followed by a wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product, which can then be further purified by column chromatography if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Crude this compound acid_base Acid-Base Extraction start->acid_base Remove basic impurities column Column Chromatography start->column Direct purification acid_base->column Further purification tlc TLC Analysis acid_base->tlc recrystallization Recrystallization/Trituration column->recrystallization Solidification column->tlc product Pure this compound column->product hplc HPLC/NMR Analysis recrystallization->hplc recrystallization->product product->hplc Final Purity Check

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_impurities Identify Impurity Type cluster_solutions Select Purification Strategy start Impure Product After Initial Purification is_starting_material Unreacted Starting Material? start->is_starting_material is_side_product Side Product (e.g., di-Boc)? start->is_side_product is_decomposition Decomposition Product? start->is_decomposition acid_base Perform Acid-Base Extraction is_starting_material->acid_base Yes rechromatograph Re-chromatograph with Modified Eluent is_side_product->rechromatograph Yes change_stationary_phase Use Neutral/Basic Stationary Phase is_decomposition->change_stationary_phase Yes acid_base->rechromatograph If still impure rechromatograph->change_stationary_phase If streaking/decomposition persists

Caption: Troubleshooting logic for the purification of this compound.

References

impact of reaction temperature on 1,7-Bis-Boc-1,4,7-triazaheptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions related to the synthesis of 1,7-Bis-Boc-1,4,7-triazaheptane, with a focus on the impact of reaction temperature.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of this compound Reaction temperature too high: Elevated temperatures can lead to the formation of over-reacted products such as 1,4,7-Tris-Boc-1,4,7-triazaheptane and decomposition of the Boc-anhydride reagent.[1]Maintain a strict reaction temperature of 0 °C using an ice bath during the addition of the Boc-reagent and for the duration of the reaction.[2]
Incomplete reaction: Insufficient reaction time or inadequate mixing can lead to a significant amount of unreacted diethylenetriamine (B155796) or the mono-Boc protected intermediate.Ensure the reaction is stirred vigorously for the recommended duration after the addition of the Boc-reagent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Sub-optimal stoichiometry: An incorrect ratio of diethylenetriamine to the Boc-reagent can result in incomplete conversion or the formation of undesired side products.Use a precise molar ratio of reagents as specified in the protocol. For the synthesis of the di-Boc product, a controlled amount of the Boc-reagent is crucial.
Presence of Multiple Spots on TLC (Impure Product) Over-reaction due to elevated temperature: Running the reaction at room temperature or higher significantly increases the likelihood of forming the tri-substituted byproduct (1,4,7-Tris-Boc-1,4,7-triazaheptane).As with addressing low yield, maintaining a low reaction temperature (0 °C) is critical for achieving high selectivity for the desired di-substituted product.[3]
Formation of mono-Boc species: Incomplete reaction will result in the presence of the mono-Boc protected starting material.Increase the reaction time or ensure efficient stirring. The reaction can be monitored until the disappearance of the starting material and mono-substituted intermediate.
Decomposition of Boc-anhydride: If the temperature is too high, di-tert-butyl dicarbonate (B1257347) can decompose, leading to byproducts that can complicate purification.[1]Add the Boc-anhydride or Boc-ON reagent slowly and portion-wise to the cooled reaction mixture to manage any exotherm.[3]
Difficulty in Product Purification Similar polarity of byproducts: The desired 1,7-Bis-Boc product, the mono-Boc intermediate, and the tris-Boc byproduct can have similar polarities, making chromatographic separation challenging.Optimize the column chromatography conditions. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.[2]
Product is an oil or waxy solid: The physical nature of the product can make handling and purification difficult.After column chromatography, remove the solvent under reduced pressure. If the product is an oil, it can sometimes be solidified by trituration with a non-polar solvent like pentane (B18724) or hexane (B92381).

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound and why is it so critical?

A1: The optimal temperature for the selective synthesis of this compound is 0 °C.[2] This low temperature is critical to control the reactivity of the starting material, diethylenetriamine, which has two primary amines and one secondary amine. The primary amines are more nucleophilic and will react preferentially. However, at higher temperatures, the reaction rate increases, and the selectivity decreases, leading to a higher proportion of the over-reacted product, 1,4,7-Tris-Boc-1,4,7-triazaheptane.[1]

Q2: What will happen if I run the reaction at room temperature?

A2: Running the reaction at room temperature is likely to result in a lower yield of the desired this compound and an increase in the formation of the 1,4,7-Tris-Boc-1,4,7-triazaheptane byproduct. This will make the purification process more challenging due to the similar properties of the di- and tri-substituted products.

Q3: Can I use di-tert-butyl dicarbonate ((Boc)₂O) instead of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON)?

A3: Yes, di-tert-butyl dicarbonate ((Boc)₂O) is a commonly used and generally less expensive reagent for Boc protection.[4] The reaction principles remain the same, with the control of temperature and stoichiometry being key to achieving high selectivity.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). You can spot the reaction mixture alongside the diethylenetriamine starting material. The desired product, this compound, will have a higher Rf value than the highly polar starting material. The disappearance of the starting material and the appearance of a new major spot corresponding to the product indicate the reaction's progress. LC-MS can also be used for more precise monitoring.[3]

Q5: What are the common side products in this synthesis?

A5: The most common side products are the mono-Boc protected diethylenetriamine (1-Boc-1,4,7-triazaheptane) if the reaction is incomplete, and the tri-Boc protected diethylenetriamine (1,4,7-Tris-Boc-1,4,7-triazaheptane) if the reaction is allowed to proceed at a higher temperature or with an excess of the Boc-reagent.

Data on the Impact of Reaction Temperature

Reaction Temperature (°C)Expected Yield of this compoundPurity Profile
0 High (e.g., ~90%)[2]High purity with minimal side products. The primary product is the desired di-substituted compound.
Room Temperature (~20-25) Moderate to LowMixture of di- and tri-substituted products, with a higher proportion of the latter compared to the reaction at 0 °C. May also contain unreacted mono-substituted intermediate.
> 40 LowSignificant formation of the tri-substituted product and potential for decomposition of the Boc-reagent, leading to a complex mixture of byproducts.[1]

Experimental Protocol: Synthesis of this compound at 0 °C

This protocol is based on a reported high-yield synthesis.[2]

Materials:

  • Diethylenetriamine

  • 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) or Di-tert-butyl dicarbonate ((Boc)₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297)

  • Hexane

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve diethylenetriamine (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the Boc-reagent (e.g., Boc-ON, 2.0-2.2 eq) in anhydrous THF.

  • Slowly add the Boc-reagent solution dropwise to the stirred diethylenetriamine solution at 0 °C over a period of 1-2 hours.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (e.g., starting from 1:15 v/v) to isolate the pure this compound.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Diethylenetriamine in Anhydrous THF cool Cool Amine Solution to 0 °C prep_amine->cool prep_boc Dissolve Boc-Reagent in Anhydrous THF addition Slow Dropwise Addition of Boc-Reagent at 0 °C prep_boc->addition cool->addition stir Stir at 0 °C for 2-4 hours addition->stir evaporation Remove Solvent (Rotary Evaporator) stir->evaporation chromatography Column Chromatography (Silica Gel) evaporation->chromatography product Pure 1,7-Bis-Boc- 1,4,7-triazaheptane chromatography->product troubleshooting_logic start Low Yield or Impure Product? temp_check Was Reaction Temperature Maintained at 0 °C? start->temp_check incomplete_rxn Check for Incomplete Reaction (TLC/LC-MS) temp_check->incomplete_rxn Yes solution_temp Root Cause: Over-reaction due to high temperature. Solution: Maintain 0 °C. temp_check->solution_temp No yes_temp Yes no_temp No solution_incomplete Root Cause: Insufficient reaction time or poor mixing. Solution: Increase stir time. incomplete_rxn->solution_incomplete Yes solution_other Consider other factors: - Stoichiometry - Reagent quality incomplete_rxn->solution_other No yes_incomplete Yes no_incomplete No

References

effect of solvent choice on 1,7-Bis-Boc-1,4,7-triazaheptane reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the effect of solvent choice on the reaction kinetics of 1,7-Bis-Boc-1,4,7-triazaheptane synthesis. This resource is intended for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

The synthesis involves the protection of the two primary amine groups of 1,4,7-triazaheptane (also known as diethylenetriamine) using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks a carbonyl carbon of Boc₂O, leading to the formation of a stable tert-butyl carbamate (B1207046) (Boc) group.[1]

Q2: How does solvent choice generally impact the Boc protection of amines?

The solvent can influence the reaction rate and selectivity. Common solvents for Boc protection include tetrahydrofuran (B95107) (THF), acetonitrile, water, or mixtures thereof.[2] The reaction conditions are generally flexible, with the process often achieving high yields and fast conversions under relatively mild conditions.[2]

Q3: Can the use of an alcoholic solvent affect the reaction kinetics?

Yes, alcoholic solvents like methanol (B129727) can significantly enhance the rate of Boc protection of some amines.[3] This is attributed to the stabilization of the transition state through hydrogen bonding.

Q4: What are the primary challenges when performing a bis-Boc protection on a polyamine like 1,4,7-triazaheptane?

The main challenges include controlling the selectivity to obtain the desired 1,7-disubstituted product and avoiding the formation of mono-Boc-protected or tris-Boc-protected byproducts.[4] Achieving complete protection of both primary amines while leaving the secondary amine unprotected is key.

Q5: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material (1,4,7-triazaheptane) and the formation of the desired product and any byproducts.[3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Slow or Incomplete Reaction 1. Insufficient reactivity of the amine. 2. Low reaction temperature. 3. Suboptimal solvent choice. 4. Degradation of Boc₂O due to moisture.1. While 1,4,7-triazaheptane is generally reactive, ensure the absence of any acidic contaminants that could protonate the amines. 2. The reaction is often run at 0°C to control selectivity, but allowing it to warm to room temperature can increase the rate.[5] 3. Consider switching to a solvent known to accelerate Boc protections, such as methanol or dichloromethane, if compatible with your workup procedure.[3] 4. Use fresh, high-quality Boc₂O and anhydrous solvents.[6]
Formation of Multiple Products (Mono-, Di-, and Tri-Boc) 1. Incorrect stoichiometry of Boc₂O. 2. Reaction temperature is too high, leading to lack of selectivity. 3. Inappropriate rate of addition of Boc₂O.1. Carefully control the stoichiometry. Use of a slight excess of Boc₂O (e.g., 2.2 equivalents) is common for bis-protection. 2. Maintain a low reaction temperature (e.g., 0°C) to favor the protection of the more sterically accessible primary amines over the secondary amine.[5] 3. Add the Boc₂O solution dropwise to the solution of 1,4,7-triazaheptane to maintain a low local concentration of the protecting agent.[5]
Low Yield of this compound 1. Incomplete reaction. 2. Loss of product during aqueous workup if the product has some water solubility. 3. Formation of byproducts.1. Ensure the reaction has gone to completion by monitoring with TLC or LC-MS.[3] 2. Minimize the volume of aqueous washes during workup. Back-extraction of the aqueous layers with the organic solvent can help recover dissolved product. 3. Optimize reaction conditions (temperature, stoichiometry, solvent) to minimize byproduct formation.
Difficulty in Product Purification 1. Presence of closely related byproducts (e.g., 1,4-bis-Boc isomer). 2. Residual Boc₂O or its byproducts in the crude product.1. Purification by column chromatography is often necessary to separate isomers and other impurities.[5] 2. Ensure an appropriate aqueous workup to remove water-soluble byproducts. A wash with a mild base can help remove unreacted Boc₂O.

Data Presentation

The following table summarizes expected outcomes for the synthesis of this compound in different solvents based on published data for the target molecule and related compounds.

Solvent Typical Reaction Time Reported Yield Key Considerations
Tetrahydrofuran (THF) 2 hours90%[5]A well-documented solvent for this specific reaction, providing high yields.[5] Requires anhydrous conditions for best results.
Dichloromethane (DCM) 12-16 hoursGood to ExcellentA common and effective solvent for Boc protections.[6] May require longer reaction times compared to THF or methanol.
Methanol (MeOH) Not specifiedGood to ExcellentKnown to accelerate Boc protection of amines.[3] The polarity may affect the workup procedure.
Acetonitrile (ACN) 6 hoursGoodCan be an effective solvent, but may require heating to achieve reasonable reaction rates.

Experimental Protocols

Protocol 1: Synthesis of this compound in Tetrahydrofuran (THF) [5]

  • Dissolve 1,4,7-triazaheptane (1.03 g, 10 mmol) in 10 mL of anhydrous tetrahydrofuran in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) (a Boc-transfer agent, 3-fold molar amount) or di-tert-butyl dicarbonate (Boc₂O) (approx. 2.2 eq) in 15 mL of anhydrous tetrahydrofuran.

  • Add the Boc-reagent solution dropwise to the stirred solution of 1,4,7-triazaheptane at 0°C over a period of 30 minutes.

  • Continue stirring the reaction mixture at 0°C for 2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the solvent by rotary evaporation under reduced pressure.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 1:15 v/v) as the eluent to obtain this compound.

Mandatory Visualization

experimental_workflow cluster_addition start Start: 1,4,7-Triazaheptane in Solvent reaction_vessel Reaction at Controlled Temperature (e.g., 0°C) start->reaction_vessel dissolve_boc Dissolve Boc₂O in Solvent addition Slow Dropwise Addition stirring Stirring and Reaction Monitoring (TLC/LC-MS) reaction_vessel->stirring addition->reaction_vessel workup Aqueous Workup (Quenching, Extraction) stirring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

logical_relationship solvent Solvent Choice polarity Polarity & H-Bonding (e.g., THF, DCM, MeOH) solvent->polarity solubility Solubility of Reactants & Intermediates solvent->solubility transition_state Transition State Stabilization polarity->transition_state kinetics Reaction Kinetics solubility->kinetics transition_state->kinetics rate Reaction Rate kinetics->rate selectivity Selectivity (1,7- vs other isomers) kinetics->selectivity outcome Overall Outcome rate->outcome selectivity->outcome yield Yield outcome->yield purity Purity outcome->purity

Caption: Influence of solvent choice on reaction kinetics and outcome.

References

preventing degradation of 1,7-Bis-Boc-1,4,7-triazaheptane during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,7-Bis-Boc-1,4,7-triazaheptane

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound during storage. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of this critical reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a versatile linear polyamine derivative where the two primary amine groups are protected by tert-butyloxycarbonyl (Boc) groups.[1][2] This compound is a crucial building block in medicinal chemistry and organic synthesis, particularly for developing peptide-based drugs, bioconjugation, and creating complex molecular architectures.[1][3] Its stability is paramount because degradation, typically the loss of one or both Boc protecting groups, yields impurities that can interfere with subsequent reactions, complicate purification, and compromise the integrity of the final product.

Q2: What is the primary cause of degradation for this compound?

The tert-butyloxycarbonyl (Boc) protecting group is well-known to be acid-labile.[4][5] The primary degradation pathway for this compound is the acid-catalyzed cleavage of the carbamate (B1207046) bond.[][7] This can be triggered by exposure to trace acidic impurities in solvents, on glassware, or from the atmosphere (e.g., CO₂ in the presence of moisture). While generally stable to bases and nucleophiles, prolonged exposure to elevated temperatures can also promote degradation.[7][8]

Q3: What are the ideal storage conditions for ensuring long-term stability?

To prevent degradation, the compound should be stored under stringent conditions that minimize exposure to acid and heat. Based on supplier recommendations and chemical principles, the following conditions are advised.[9][10][11]

Q4: What are the common signs of degradation?

Degradation involves the formation of the more polar mono-protected and fully deprotected amines. Observable signs include:

  • Physical Changes: The appearance of the material may change from a solid or semi-solid to a more oily or discolored substance.

  • TLC Analysis: On a thin-layer chromatography (TLC) plate, degradation is indicated by the appearance of new, more polar spots (lower Rf values) in addition to the main compound spot.

  • Chromatographic Analysis: In HPLC or LC-MS analysis, degradation is evident as new peaks eluting earlier than the parent compound.[12]

  • NMR Spectroscopy: A diminished integration of the characteristic t-butyl proton signal (~1.4 ppm) in the ¹H NMR spectrum is a definitive sign of Boc group loss.[13]

Troubleshooting Guide

Issue: My HPLC analysis shows new, earlier-eluting peaks.

  • Probable Cause: This strongly suggests the presence of more polar impurities, which are almost certainly the mono-deprotected and/or fully deprotected forms of the compound.

  • Recommended Action:

    • Confirm the identity of the impurities using LC-MS. The molecular weights should correspond to the loss of one Boc group (M - 100) and two Boc groups (M - 200).

    • If degradation is confirmed, the material may need to be repurified by column chromatography before use.

    • Review your storage and handling procedures to identify and eliminate potential sources of acid contamination.

Issue: The integration of the t-butyl signal in my ¹H NMR spectrum is lower than expected.

  • Probable Cause: The large singlet in the ¹H NMR spectrum (typically around 1.4-1.5 ppm) corresponds to the 18 protons of the two t-butyl groups. A lower-than-expected integration value relative to the backbone protons is quantitative proof that one or both Boc groups have been cleaved.[13]

  • Recommended Action:

    • Quantify the level of impurity based on the NMR integration.

    • If the purity is unacceptable for your experiment, repurify the material.

    • Discard the sample if significant degradation has occurred and obtain a fresh lot. Ensure all future samples are stored under the recommended inert and cold conditions.

Issue: My compound, which was a solid, has become a sticky oil.

  • Probable Cause: The parent compound and its deprotected amine derivatives have different physical properties. The formation of free amines, which can be liquids or low-melting solids, can change the overall physical state of the material, often resulting in an oil or gum.

  • Recommended Action:

    • Confirm the chemical change using an analytical technique like TLC or HPLC as described above.

    • Cease using the material for sensitive applications, as its purity is compromised.

    • Re-evaluate your storage protocol, paying close attention to the container seal and the use of an inert atmosphere.

Data Presentation

Table 1: Recommended Storage Conditions Summary

ParameterRecommendationRationaleSource(s)
Temperature -20°CMinimizes thermal degradation and slows the rate of any potential acid-catalyzed hydrolysis.[9][10]
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and CO₂, which can form carbonic acid.[11]
Container Tightly sealed amber glass vialPrevents exposure to light and atmospheric contaminants.[9][11]
Handling Use anhydrous solvents and handle under inert atmosphere when preparing solutions.Avoids introducing trace acid or water that can initiate degradation.[7]

Table 2: Potential Degradation Products for Mass Spectrometry Identification

Compound NameStructure ModificationMolecular Weight ChangeExpected [M+H]⁺
This compound (Parent Compound)N/A304.4
1-Boc-1,4,7-triazaheptane Loss of one Boc group-100.1 Da204.3
1,4,7-Triazaheptane (DETA) Loss of two Boc groups-200.2 Da104.2

Visualizations

DegradationPathway A This compound (Parent Compound) B Mono-deprotected Intermediate (1-Boc-1,4,7-triazaheptane) A->B  H+ / Heat (- Isobutene, - CO2)   C Fully Deprotected Amine (1,4,7-Triazaheptane) B->C  H+ / Heat (- Isobutene, - CO2)  

Caption: Potential degradation pathway of this compound.

TroubleshootingWorkflow Start Observation: Suspected Degradation (e.g., changed appearance, failed reaction) Check Assess Purity Start->Check TLC TLC: Check for new, more polar spots Check->TLC Quick HPLC HPLC: Check for new, earlier-eluting peaks Check->HPLC  Quantitative   NMR ¹H NMR: Check t-butyl integration Check->NMR Definitive Result Interpret Results TLC->Result HPLC->Result NMR->Result Good Purity Confirmed: Proceed with Experiment Result->Good  No significant  impurities found   Bad Degradation Confirmed: Purify or Discard Sample Result->Bad Impurities detected Review Review Storage and Handling Procedures Bad->Review

Caption: Troubleshooting workflow for investigating suspected sample degradation.

StorageLogic center Long-Term Stability temp Temperature: -20°C center->temp atmo Atmosphere: Inert (Ar / N₂) center->atmo light Light: Protect from Light center->light container Container: Tightly Sealed Amber Vial center->container

Caption: Key parameters for optimal storage of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting common degradation-related impurities.[12]

  • Instrumentation & Columns:

    • A standard HPLC system with a UV detector (set to 210-220 nm).

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-20 min: 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: Hold at 5% B (re-equilibration)

  • Data Analysis:

    • The parent compound will be the major, later-eluting peak.

    • Degradation products (mono- and di-deprotected) will appear as more polar, earlier-eluting peaks.

    • Calculate purity based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Purity Confirmation by ¹H NMR Spectroscopy

This protocol is used to confirm the presence and integrity of the Boc protecting groups.[13]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in a clean, dry vial.

    • Transfer the solution to a standard NMR tube.

  • Instrumental Analysis:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans (typically 16-64) for a good signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Process the spectrum (Fourier transform, phase, and baseline correction).

    • Calibrate the spectrum to the residual solvent peak.

    • Key Signal: Identify the sharp, large singlet corresponding to the t-butyl protons of the two Boc groups. This peak typically appears around 1.4-1.5 ppm .

    • Integration: Integrate the t-butyl singlet and compare its value to the integration of the methylene (B1212753) (-CH₂-) protons of the compound's backbone (typically between 2.5-3.5 ppm). The ratio should be consistent with the structure (18 protons for the Boc groups vs. 8 protons for the backbone). A lower-than-expected ratio for the t-butyl peak indicates Boc group cleavage.

References

Technical Support Center: Workup Procedures for Reactions Involving 1,7-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,7-Bis-Boc-1,4,7-triazaheptane. The following information addresses common issues encountered during the workup and purification of reaction mixtures containing this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the Boc protecting groups on this compound during aqueous workup?

A1: The tert-butoxycarbonyl (Boc) protecting groups are generally stable to basic and mildly acidic conditions.[1][2] Therefore, standard aqueous workups involving washes with saturated sodium bicarbonate (NaHCO₃) solution and dilute acids like 0.1 N to 0.5 M hydrochloric acid (HCl) are well-tolerated and should not cause premature deprotection.[3][4] However, prolonged exposure to strongly acidic conditions (e.g., concentrated HCl or trifluoroacetic acid) will lead to the cleavage of the Boc groups.[5][6]

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: Since this compound still possesses a secondary amine, it can be protonated and extracted into an aqueous acidic layer. A wash with a dilute acid solution (e.g., 1 M HCl) can help remove the unreacted starting material from the organic phase.[7] However, if your product is also acid-sensitive or has a similar basicity, this method may not be selective. In such cases, column chromatography is the most effective purification method.

Q3: My reaction involves the alkylation of the central nitrogen of this compound. How do I handle the workup?

A3: For the alkylation of the central secondary amine, a standard extractive workup is typically employed. This involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and washing with water and brine to remove inorganic salts and polar impurities. If an excess of the starting material is used, an acidic wash can be performed as described in Q2. The Boc-protected nature of the terminal amines reduces the likelihood of their alkylation, but side products are still possible. Purification is often achieved through silica (B1680970) gel column chromatography.

Q4: I am performing a reductive amination with this compound. What are the key considerations for the workup?

A4: Reductive amination workups often involve quenching the reducing agent. For borohydride-based reagents like sodium triacetoxyborohydride (B8407120) (STAB), the workup can be as simple as adding water or a basic solution.[1] Over-alkylation is a common side reaction in reductive aminations.[1] If your desired product is the mono-alkylated species, you may need to use column chromatography to separate it from any di-alkylated byproducts.

Q5: What is the best way to purify the product of a reaction involving this compound?

A5: The most common and effective method for purifying products derived from this compound is column chromatography on silica gel.[2][3] The choice of eluent will depend on the polarity of your product. A gradient of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane (B109758)/methanol) is typically used.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Emulsion formation during extractive workup. High concentration of salts or polar compounds.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. If the emulsion persists, filtering the mixture through a pad of Celite can help break it up.
Product is partially soluble in the aqueous layer. The product has a high polarity or contains ionizable functional groups.Minimize the number of aqueous washes. Use brine for all washes to reduce the solubility of the organic product in the aqueous phase through the "salting-out" effect. Extract the aqueous layers multiple times with the organic solvent.
Incomplete removal of a polar reagent (e.g., DMF, DMSO). These solvents have high water solubility.Wash the organic layer multiple times with water. For every 5 mL of DMF or DMSO, use at least five 10 mL portions of water.[7]
Accidental deprotection of one or both Boc groups during workup. The aqueous wash solution was too acidic.Ensure that any acidic washes are performed with dilute acid (e.g., ≤ 0.5 M HCl) and for a short duration.[4] If partial deprotection has occurred, consider re-protecting the crude material before purification or purifying the partially deprotected amine directly.
Difficulty separating the product from unreacted starting material by chromatography. The product and starting material have very similar polarities.Adjust the solvent system for chromatography. A shallow gradient or an isocratic elution might be necessary. Consider derivatizing the unreacted starting material to change its polarity before chromatography.

Experimental Protocols

General Extractive Workup Protocol for an Alkylation Reaction

This protocol assumes the reaction was carried out in an organic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) and that the product is significantly less polar than the starting materials and byproducts.

  • Quenching the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents according to standard laboratory procedures.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane (typically 3-5 times the reaction volume).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel.

    • Wash with water (1 x reaction volume).

    • To remove any unreacted this compound, wash with a dilute solution of HCl (e.g., 0.1 N HCl) (1 x reaction volume).[3] Caution: Check the acid stability of your product first.

    • Wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid (1 x reaction volume).[2][3]

    • Wash with brine (saturated NaCl solution) to remove residual water (1 x reaction volume).[7]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reaction Reaction involving This compound quench 1. Quench Reaction reaction->quench dilute 2. Dilute with Organic Solvent quench->dilute wash 3. Aqueous Washes (Water, dilute Acid/Base, Brine) dilute->wash dry 4. Dry Organic Layer wash->dry concentrate 5. Concentrate dry->concentrate chromatography 6. Column Chromatography concentrate->chromatography analysis 7. Characterize Pure Product chromatography->analysis

Caption: General experimental workflow for reactions with this compound.

troubleshooting_workup start Start Workup: Add organic solvent and aqueous solution emulsion Emulsion forms? start->emulsion add_brine Add brine. Filter through Celite if needed. emulsion->add_brine Yes separate Separate layers emulsion->separate No add_brine->separate product_in_aq Product in aqueous layer? separate->product_in_aq back_extract Back-extract aqueous layer with organic solvent product_in_aq->back_extract Yes continue_workup Continue with standard washes product_in_aq->continue_workup No back_extract->continue_workup final_product Proceed to Drying continue_workup->final_product

References

Technical Support Center: Monitoring Reactions with 1,7-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,7-Bis-Boc-1,4,7-triazaheptane. The following information is designed to help you monitor reaction progress, identify potential issues, and ensure successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reaction is the alkylation of the central secondary amine. This reaction is a key step in the synthesis of various compounds, including bifunctional chelators for medical imaging and drug delivery, as well as in the development of peptide-based drugs.[1][2][3] The two terminal primary amines are protected by tert-butoxycarbonyl (Boc) groups, allowing for selective functionalization of the secondary amine.

Q2: Which analytical techniques are recommended for monitoring the progress of these reactions?

A2: The progress of reactions involving this compound can be effectively monitored using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages for tracking the consumption of starting material and the formation of the desired product.

Q3: How can I remove the Boc protecting groups after my reaction is complete?

A3: The Boc groups can be removed under acidic conditions.[4] Common reagents for this deprotection include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or a solution of hydrogen chloride (HCl) in 1,4-dioxane (B91453) or methanol (B129727).[5] The choice of acid and solvent depends on the sensitivity of your final compound to acidic conditions.

Q4: What are some potential side products I should be aware of during reactions?

A4: In alkylation reactions, over-alkylation leading to the formation of a quaternary ammonium (B1175870) salt at the central nitrogen is a potential side reaction. During Boc deprotection, the tert-butyl cation generated can lead to side products by alkylating nucleophilic sites on your molecule of interest. In the synthesis of bifunctional chelators, partially alkylated products can be a significant impurity.[3]

Troubleshooting Guides

Troubleshooting Incomplete Alkylation of the Secondary Amine

Problem: TLC or HPLC analysis indicates a significant amount of unreacted this compound remaining in the reaction mixture.

Possible Cause Suggested Solution
Insufficient Reagent Ensure you are using at least a stoichiometric equivalent of your alkylating agent. A slight excess (1.1-1.2 equivalents) may be beneficial.
Low Reaction Temperature Gradually increase the reaction temperature. Some alkylations may require gentle heating to proceed at a reasonable rate. Monitor for potential side product formation at higher temperatures.
Inadequate Base If your reaction generates an acidic byproduct (e.g., HBr from an alkyl bromide), ensure a suitable, non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) is present to neutralize it.
Solvent Polarity The choice of solvent can influence reaction rates. Consider switching to a more polar aprotic solvent like DMF or acetonitrile (B52724) to improve solubility and reaction kinetics.
Troubleshooting Boc Deprotection

Problem: The Boc deprotection is incomplete, or the desired product is degrading.

Possible Cause Suggested Solution
Insufficient Acid Ensure a sufficient excess of acid is used. For TFA, it is often used as a co-solvent (e.g., 20-50% in DCM). For HCl in dioxane, a 4M solution is commonly used.[5]
Short Reaction Time Monitor the reaction by TLC or HPLC until the starting material is fully consumed. Deprotection is often complete within 10-30 minutes at room temperature.[5]
Product Instability If your product is acid-labile, consider using milder deprotection conditions. This could involve using a weaker acid or performing the reaction at a lower temperature (e.g., 0 °C).
Workup Issues After deprotection with TFA, co-evaporation with a solvent like toluene (B28343) can help remove residual acid. When using HCl, the product often precipitates as the hydrochloride salt, which can be isolated by filtration.[5]

Experimental Protocols and Data

Monitoring Alkylation by Thin-Layer Chromatography (TLC)

A general TLC system for monitoring the alkylation of this compound is a mixture of dichloromethane (DCM) and methanol (MeOH).

Compound Typical Rf Value (95:5 DCM:MeOH) Visualization
This compound~0.3 - 0.4Staining with ninhydrin (B49086) (will appear as a colored spot) or potassium permanganate.
N-Alkylated Product> 0.4 (less polar)Staining with potassium permanganate. May not be ninhydrin active if the secondary amine is consumed.

Caption: TLC Monitoring Workflow.

G cluster_0 Reaction Monitoring cluster_1 Analysis spot_sm Spot Starting Material (SM) spot_co Co-spot (SM + Reaction Mixture) spot_sm->spot_co spot_rxn Spot Reaction Mixture (Rxn) spot_co->spot_rxn develop Develop TLC Plate spot_rxn->develop visualize Visualize Spots develop->visualize analyze Analyze Results visualize->analyze incomplete SM Present: Incomplete Reaction analyze->incomplete Decision complete SM Absent, New Spot: Complete Reaction analyze->complete Decision side_products Multiple New Spots: Side Products analyze->side_products Decision

Caption: A typical workflow for monitoring a reaction using TLC.

Monitoring Reactions by HPLC

HPLC provides a more quantitative assessment of reaction progress. A typical reverse-phase HPLC method would involve a C18 column with a gradient elution.

Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 10% to 90% B over 15 minutes
Flow Rate 1 mL/min
Detection UV at 214 nm

Expected Elution Profile:

  • This compound: Will have a characteristic retention time.

  • N-Alkylated Product: Will typically be more non-polar and thus have a longer retention time than the starting material.

Monitoring Reactions by ¹H NMR Spectroscopy

¹H NMR is a powerful tool for confirming the structure of your product.

¹H NMR Data for this compound (in CDCl₃):

Chemical Shift (δ) Multiplicity Integration Assignment
~5.0-5.2br s2HNH (Boc)
~3.25q, J = 6.0 Hz4HCH₂-NH(Boc)
~2.75t, J = 6.0 Hz4HCH₂-NH-CH₂
~1.45s18HC(CH₃)₃

Expected Changes upon N-Alkylation:

  • The signal for the secondary amine proton will disappear.

  • New signals corresponding to the protons of the newly introduced alkyl group will appear.

  • The chemical shifts of the methylene (B1212753) protons adjacent to the central nitrogen (~2.75 ppm) will likely shift downfield.

Caption: Troubleshooting Logic for Reaction Monitoring.

G start Monitor Reaction Progress (TLC, HPLC, or NMR) check_sm Is Starting Material (SM) Completely Consumed? start->check_sm check_product Is the Desired Product Formed Cleanly? check_sm->check_product Yes incomplete Troubleshoot: - Increase Temperature - Add More Reagent - Change Solvent check_sm->incomplete No side_products Troubleshoot: - Lower Temperature - Use Milder Reagents - Optimize Stoichiometry check_product->side_products No success Reaction Complete. Proceed to Workup and Purification. check_product->success Yes

Caption: A logical flow for troubleshooting based on reaction monitoring data.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 1,7-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methods for the characterization of 1,7-Bis-Boc-1,4,7-triazaheptane, a key intermediate in pharmaceutical synthesis and bioconjugation.[1][2] We present detailed experimental protocols and comparative data for various analytical techniques, offering a valuable resource for researchers working with this compound and its alternatives.

Introduction to this compound

This compound (di-Boc-diethylenetriamine) is a linear polyamine with its two primary amine groups protected by tert-butoxycarbonyl (Boc) groups. This protection strategy allows for selective reactions at the secondary amine, making it a versatile building block in the synthesis of more complex molecules, including bifunctional chelators for monoclonal antibody conjugates used in tumor targeting.[3] The purity and structural integrity of this compound are critical for the success of subsequent synthetic steps and the quality of the final product.

Core Analytical Techniques and Comparative Data

The characterization of this compound and its isomers, such as 1,4-Bis-Boc-1,4,7-triazaheptane, relies on a suite of analytical methods to confirm identity, purity, and stability. Below, we compare the typical data obtained from these techniques.

Analytical MethodThis compound1,4-Bis-Boc-1,4,7-triazaheptaneKey Comparison Points
Purity (Typical) ≥ 97% (NMR)[1], 98%[4]≥ 97% (HPLC)[5]Both isomers are commercially available at high purity. The method of purity determination (NMR vs. HPLC) may vary by supplier.
Molecular Weight 303.4 g/mol [1][4]303.40 g/mol [6]The isomers have the same molecular weight.
Appearance Syrupy liquid to white solid[1]White solid or white crystalline powder[7]The physical state can differ, with the 1,4-isomer being more consistently described as a solid.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.

Experimental Protocol:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Concentration: 10-20 mg/mL

  • Procedure: Dissolve the sample in the deuterated solvent. Acquire ¹H and ¹³C NMR spectra at room temperature.

Data Interpretation:

  • ¹H NMR:

    • A large singlet around 1.4 ppm corresponding to the 18 protons of the two tert-butyl groups.

    • Multiplets between 2.5 and 3.5 ppm for the methylene (B1212753) (-CH₂-) protons of the triazaheptane backbone.

    • A broad signal corresponding to the N-H protons of the carbamate (B1207046) groups.

  • ¹³C NMR:

    • A signal around 28 ppm for the methyl carbons of the tert-butyl groups.

    • Signals around 40-50 ppm for the backbone methylene carbons.

    • A signal around 80 ppm for the quaternary carbons of the tert-butyl groups.

    • A signal around 156 ppm for the carbonyl carbons of the Boc groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of this compound and its alternatives. Since the compound lacks a strong chromophore, UV detection at low wavelengths or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is necessary. Alternatively, derivatization can be employed for more sensitive UV or fluorescence detection.

Experimental Protocol (General Method):

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[8]

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA).[8]

  • Gradient: A typical gradient could be 5-95% B over 20 minutes.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection: UV at 210 nm.[8]

  • Sample Preparation: Dissolve the sample (e.g., 1 mg/mL) in the initial mobile phase composition.[8]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of this compound and to study its fragmentation patterns.

Experimental Protocol:

  • Instrumentation: ESI-MS system.

  • Mode: Positive ion mode.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol (B129727) or acetonitrile and infuse it into the mass spectrometer.

Data Interpretation:

  • Expected Molecular Ions: The protonated molecule [M+H]⁺ at m/z 304.4 and the sodium adduct [M+Na]⁺ at m/z 326.4 are expected.

  • Fragmentation: A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).[9] Therefore, fragment ions at m/z 248.4 (M+H-56) and m/z 204.4 (M+H-100) may be observed. Further fragmentation of the polyamine backbone would lead to smaller ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the characteristic functional groups present in this compound.

Experimental Protocol:

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

Data Interpretation:

  • N-H Stretching: A band in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching of the carbamate.[10]

  • C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ due to the C-H stretching of the alkyl groups.

  • C=O Stretching: A strong absorption band around 1680-1720 cm⁻¹ characteristic of the carbonyl group in the carbamate.[10]

  • C-N Stretching: Bands in the region of 1200-1300 cm⁻¹ associated with C-N stretching vibrations.[10]

Workflow and Logical Relationships

The characterization of this compound follows a logical workflow, starting with synthesis and purification, followed by a series of analytical tests to confirm its identity and purity.

cluster_synthesis Synthesis and Purification cluster_characterization Analytical Characterization cluster_decision Quality Control cluster_outcome Outcome Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (Structure and Purity) Purification->NMR HPLC HPLC (Purity) Purification->HPLC MS Mass Spectrometry (Molecular Weight) Purification->MS FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR QC_Check Meets Specifications? NMR->QC_Check HPLC->QC_Check MS->QC_Check FTIR->QC_Check Pass Release for Use QC_Check->Pass Yes Fail Repurify or Reject QC_Check->Fail No

Caption: Workflow for the characterization of this compound.

The selection of an appropriate analytical method is a critical decision in the quality control process. The following diagram illustrates the logical relationship between the analytical question and the choice of technique.

cluster_question Analytical Question cluster_method Analytical Method Identity What is the structure? NMR NMR Identity->NMR Purity How pure is the sample? Purity->NMR HPLC HPLC Purity->HPLC MW What is the molecular weight? MS MS MW->MS Func_Groups What functional groups are present? FTIR FTIR Func_Groups->FTIR

Caption: Logical relationship between analytical questions and methods.

Conclusion

The robust characterization of this compound is essential for its successful application in research and development. This guide provides a framework for the analytical methods employed, offering detailed protocols and comparative data to aid researchers in ensuring the quality and integrity of this important synthetic building block. The combination of NMR, HPLC, MS, and FTIR provides a comprehensive analytical toolkit for the complete characterization of this and similar Boc-protected polyamines.

References

A Comparative Guide to Polyamine Linkers in Drug Conjugates: Featuring 1,7-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of the therapeutic success of targeted drug conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, a bridge between the targeting moiety and the payload, profoundly influences the stability, efficacy, and toxicity profile of the conjugate.[1] Polyamines, with their versatile and tunable properties, represent a significant class of linkers. This guide provides an objective comparison of 1,7-Bis-Boc-1,4,7-triazaheptane and other polyamine-based linkers, supported by experimental data and detailed protocols to inform the rational design of next-generation targeted therapeutics.

Introduction to Polyamine Linkers

Polyamines are organic compounds with two or more primary amino groups. Their inherent biocompatibility and the presence of multiple functionalization points make them attractive candidates for linker design in drug conjugates. Natural polyamines like spermidine (B129725) and spermine, and synthetic polyamines derived from intermediates such as this compound, offer a scaffold that can be tailored for optimal length, flexibility, and stability.

This compound is a versatile synthetic building block widely used in medicinal chemistry and drug development.[2] Its triazaheptane backbone provides a flexible chain, while the two terminal Boc (tert-butoxycarbonyl) protecting groups allow for selective and controlled conjugation reactions.[3] This enables the precise attachment of payloads and targeting ligands, making it a valuable intermediate in the synthesis of custom linkers for ADCs and other drug delivery systems.[2]

Comparative Performance of Polyamine-Based Linkers

The performance of a linker is a multidimensional consideration, balancing stability in circulation with efficient payload release at the target site. The choice between different polyamine linkers, and indeed between broader classes of linkers, involves trade-offs that must be considered in the context of the specific therapeutic application.

Key Performance Parameters
  • Stability: The linker must be sufficiently stable in the bloodstream to prevent premature release of the payload, which can lead to off-target toxicity.[4]

  • Conjugation Efficiency: The ease and reproducibility of conjugating the linker to both the targeting moiety and the payload are crucial for manufacturing and quality control.

  • Payload Release Mechanism: Linkers can be broadly categorized as cleavable or non-cleavable, a fundamental design choice that dictates how the payload is released.[5]

  • Impact on Physicochemical Properties: The linker can influence the solubility, aggregation, and pharmacokinetic profile of the entire conjugate.[6]

Quantitative Performance Data

The following table summarizes typical performance data for different types of linkers, including those that can be synthesized from polyamine precursors. This data, compiled from various studies, is illustrative and can vary based on the specific antibody, payload, and cell line used.

ParameterADC with Non-Cleavable LinkerADC with Cleavable Linker (e.g., Val-Cit)Reference
Avg. Drug-to-Antibody Ratio (DAR) 3.5 - 4.03.5 - 4.0[7]
In Vitro Cytotoxicity (IC50 on SK-BR-3 cells) 10 - 50 ng/mL1 - 10 ng/mL[7]
Plasma Stability (% Intact ADC after 7 days) > 95%~85-90%[7]

Note: Lower IC50 values indicate higher potency. Cleavable linkers often exhibit higher potency in vitro due to the potential for the "bystander effect," where the released payload can diffuse and kill neighboring antigen-negative tumor cells.[7]

In the context of PROTACs, the linker length, which can be modulated using polyamine chains, is critical for inducing target protein degradation. An optimal linker length facilitates the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase.

PROTAC ParameterEffect of Linker LengthReference
Estrogen Receptor (ER) Degradation A 16-atom linker was found to be optimal for ER degradation.[8]
Cytotoxicity (IC50 in MCF7 cells) Correlated with ER degradation, with the 16-atom linker being the most effective.[8]

Visualizing Mechanisms and Workflows

Diagrams illustrating the molecular pathways and experimental processes can enhance the understanding of linker technologies in drug conjugates.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death 5. Cytotoxicity

Caption: Mechanism of action for a typical antibody-drug conjugate (ADC).

Experimental_Workflow cluster_synthesis Conjugate Synthesis cluster_evaluation Performance Evaluation Linker_Synth Linker Synthesis (e.g., from this compound) Conjugation Conjugation to Antibody & Payload Linker_Synth->Conjugation Purification Purification & Characterization Conjugation->Purification Plasma_Stability Plasma Stability Assay Purification->Plasma_Stability Test Conjugate Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Purification->Cytotoxicity Test Conjugate Data_Analysis Data Analysis (IC50, % Intact ADC) Plasma_Stability->Data_Analysis Cytotoxicity->Data_Analysis Conclusion Linker Performance Comparison Data_Analysis->Conclusion

Caption: Experimental workflow for comparing the performance of different linkers.

Experimental Protocols

Accurate and reproducible experimental data is paramount for the selection of an optimal linker. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of a Bifunctional Chelator using a Triaza-based Linker

This protocol provides a general approach for the synthesis of bifunctional chelators, which are often used in radioimmunotherapy, and for which this compound and its derivatives are valuable precursors.

Objective: To synthesize a bifunctional chelator by coupling a triaza-based linker to a chelating moiety.

Materials:

  • 1,4,7-Triazacyclononane (or a derivative)

  • A suitable chelating agent with a reactive group (e.g., a carboxylic acid or activated ester)

  • Appropriate solvents (e.g., DMF, acetonitrile)

  • Base (e.g., triethylamine, DIPEA)

  • Coupling agents (e.g., HBTU, HATU)

  • Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)

Procedure:

  • Protection/Deprotection: If starting with a protected triaza-linker like this compound, the Boc groups must be removed under acidic conditions (e.g., TFA in DCM) to expose the free amines for conjugation.

  • Activation of Chelator: The carboxylic acid group on the chelating agent is activated using a coupling agent like HBTU or HATU in the presence of a base.

  • Coupling Reaction: The deprotected triaza-linker is added to the activated chelator solution. The reaction is typically stirred at room temperature for several hours to overnight.

  • Monitoring the Reaction: The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or preparative HPLC to yield the pure bifunctional chelator.

  • Characterization: The final product is characterized by NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the potency of an ADC.[9][10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)

  • Control cell line (antigen-negative)

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • ADC constructs with different linkers

  • Unconjugated antibody and payload as controls

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000–10,000 cells/well in 50 µL of media.[10] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[10]

  • ADC Treatment: Prepare serial dilutions of the ADCs and control compounds. Add 50 µL of the prepared solutions to the respective wells.[10] Include wells with medium only as a blank control.

  • Incubation: Incubate the plate at 37°C for 48-144 hours.[10]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[10]

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[10]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.[10]

Protocol 3: Plasma Stability Assay

This assay determines the stability of an ADC and the rate of premature payload release in plasma.[12][13]

Objective: To evaluate the stability of an ADC's linker in plasma from different species.

Materials:

  • ADC construct

  • Plasma (e.g., human, cynomolgus monkey, rat, mouse)

  • Incubator at 37°C

  • LC-MS system for analysis

  • Immunoaffinity capture beads (e.g., protein A/G)

Procedure:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma at 37°C.[14]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).[14]

  • Sample Preparation: At each time point, the ADC is isolated from the plasma using immunoaffinity capture.[13] The supernatant can be collected to quantify the released payload.

  • LC-MS Analysis: The captured ADC is analyzed by LC-MS to determine the average drug-to-antibody ratio (DAR). The supernatant is analyzed to quantify the concentration of free payload.

  • Data Analysis: Plot the average DAR over time to assess the rate of drug deconjugation. The amount of free payload in the supernatant over time indicates the rate of linker cleavage. The percentage of intact ADC remaining at each time point is calculated.

Conclusion

The selection of a polyamine linker is a multifaceted decision that requires a thorough understanding of the interplay between stability, payload release, and the overall physicochemical properties of the drug conjugate. This compound stands out as a highly valuable and versatile starting material for the construction of custom polyamine linkers, offering researchers the flexibility to fine-tune linker characteristics for specific applications. By employing rigorous experimental evaluation, as outlined in the provided protocols, and by considering the comparative data, drug development professionals can make informed decisions to optimize the design of ADCs and other targeted therapies, ultimately aiming to widen the therapeutic window and improve patient outcomes.

References

Purity Analysis of 1,7-Bis-Boc-1,4,7-triazaheptane: A Comparative Guide to HPLC and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity analysis of 1,7-Bis-Boc-1,4,7-triazaheptane, a versatile building block in medicinal chemistry and organic synthesis.[1] We present supporting experimental protocols and data to facilitate an informed choice of analytical methodology.

This compound, with its two tert-butoxycarbonyl (Boc) protecting groups, is a key component in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.[1] The purity of this intermediate directly impacts the yield and purity of the final product. Therefore, robust and reliable analytical methods for its quality control are essential. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for purity determination of Boc-protected amines.[2] As an alternative, Quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful method for purity assessment without the need for a specific reference standard of the analyte.[3][4][5]

Comparative Overview

The choice between HPLC and qNMR for purity analysis depends on various factors, including the availability of instrumentation, the need for chromatographic separation of impurities, and the desired accuracy of quantification.

FeatureHPLCqNMR
Principle Chromatographic separation based on polaritySignal intensity is directly proportional to the number of nuclei
Primary Output Chromatogram showing separated peaksNMR spectrum with integrated signals
Quantification Relative peak area percentageAbsolute purity determination using an internal standard
Reference Standard Requires a reference standard of the analyte for identity confirmationRequires a certified internal standard, but not of the analyte itself
Sample Throughput Higher, with automated systemsLower, due to longer acquisition times for high precision
Destructive YesNo
Hypothetical Purity (%) 98.598.7
Hypothetical RSD (%) 0.50.2

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B

  • Data Analysis:

    • Integrate the peak areas in the resulting chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

HPLC_Workflow prep Sample Preparation (1 mg/mL in ACN) hplc HPLC System (C18 Column) prep->hplc Inject 10 µL separation Gradient Elution (Water/ACN with TFA) hplc->separation detection UV Detection (210 nm) separation->detection analysis Data Analysis (Peak Area %) detection->analysis

HPLC Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol describes a method for determining the absolute purity of this compound using qNMR with an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance

Reagents:

  • This compound sample

  • Certified internal standard (e.g., maleic acid)

  • Deuterated solvent (e.g., DMSO-d6)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Accurately weigh approximately 5 mg of the internal standard (maleic acid).

    • Dissolve both the sample and the internal standard in approximately 0.7 mL of DMSO-d6 in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transformation, phase correction, and baseline correction).

    • Integrate a well-resolved signal of the analyte (e.g., the t-butyl protons of the Boc groups) and a signal of the internal standard (e.g., the vinyl protons of maleic acid).

    • Calculate the purity using the following formula:

      • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      • Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.

qNMR_Comparison cluster_hplc HPLC Method cluster_qnmr qNMR Method hplc_start Inject Sample hplc_sep Chromatographic Separation hplc_start->hplc_sep hplc_quant Relative Peak Area % hplc_sep->hplc_quant qnmr_start Prepare Sample with Internal Standard qnmr_acq ¹H NMR Acquisition qnmr_start->qnmr_acq qnmr_quant Absolute Purity Calculation qnmr_acq->qnmr_quant comparison Purity Analysis of This compound cluster_hplc cluster_hplc comparison->cluster_hplc Separation-based cluster_qnmr cluster_qnmr comparison->cluster_qnmr Spectroscopy-based

Comparison of HPLC and qNMR Methodologies

Conclusion

Both HPLC and qNMR are powerful techniques for the purity analysis of this compound. HPLC provides excellent separation of impurities and is well-suited for high-throughput screening, relying on relative peak area for quantification. In contrast, qNMR offers a direct and absolute measure of purity without the need for an analyte-specific reference standard, making it a valuable tool for the certification of reference materials and for orthogonal purity confirmation. The choice of method will ultimately be guided by the specific requirements of the analysis, available resources, and the desired level of quantitative accuracy.

References

Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of 1,7-Bis-Boc-1,4,7-triazaheptane and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of polyamine derivatives, this guide provides a comprehensive comparison of mass spectrometry-based and alternative analytical techniques for 1,7-Bis-Boc-1,4,7-triazaheptane and related compounds. This document outlines key performance metrics, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

The analysis of Boc-protected polyamines like this compound is crucial for ensuring purity, identifying byproducts, and studying their role in various applications, including drug delivery and materials science. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a primary tool for the characterization of these molecules. However, alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection offer distinct advantages and disadvantages.

Performance Comparison of Analytical Techniques

The choice of analytical technique depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of the most common methods for the analysis of polyamines and their derivatives.

TechniqueAnalytesDerivatizationTypical SensitivityThroughputKey AdvantagesKey Disadvantages
LC-MS/MS Polyamines & DerivativesOptional (or ion-pairing)High (ng/mL to pg/mL)HighHigh selectivity and sensitivity; structural information from fragmentation.Ion suppression effects; ion-pairing agents can contaminate the system.[1]
GC-MS Volatile PolyaminesRequired (e.g., acylation)High (ng/g to pg/g)ModerateExcellent chromatographic resolution; established libraries for identification.Requires derivatization for non-volatile compounds; potential for thermal degradation.
CE-MS Charged PolyaminesNot requiredHighModerateWell-suited for highly charged molecules; low sample volume consumption.Lower loading capacity compared to LC; potential for migration time shifts.
HPLC-FLD Polyamines & DerivativesRequired (e.g., dansylation)High (fmol to pmol)ModerateHigh sensitivity and robustness; lower cost than MS.No structural information; derivatization can be time-consuming.
TLC Polyamines & DerivativesRequired (e.g., dansylation)Low (nmol)LowSimple and low cost; good for screening.Low resolution and sensitivity; not quantitative.

Mass Spectrometry Analysis of this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the detailed analysis of this compound and its derivatives due to its high sensitivity and specificity.

Experimental Protocol: LC-MS/MS

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Perform serial dilutions to achieve a final concentration within the linear range of the instrument (typically in the ng/mL to µg/mL range).

  • For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.

Chromatographic Conditions (Illustrative):

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions (Illustrative):

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • Analysis Mode: Full scan for parent ions and product ion scan for fragmentation analysis.

Fragmentation Pathway of Boc-Protected Polyamines

The fragmentation of Boc-protected amines in ESI-MS is characterized by the facile loss of the Boc group. The primary fragmentation pathways for a di-Boc protected triazaheptane are illustrated below. This process is critical for structural confirmation. The presence of the Boc group is often inferred from neutral losses rather than direct observation of the protonated molecule, which can be unstable.[2]

fragmentation_pathway cluster_legend Characteristic Neutral Losses parent [M+H]+ frag1 [M+H - C4H8]+ parent->frag1  -56 Da frag2 [M+H - C5H8O2]+ parent->frag2  -100 Da frag3 [M+H - 2(C5H8O2)]+ parent->frag3  -200 Da loss1 - isobutylene loss2 - Boc group loss3 - 2 Boc groups

Fragmentation of Boc-protected polyamines.

Alternative Analytical Methodologies

While LC-MS/MS is a powerful tool, other techniques can be employed for the analysis of this compound, particularly for routine quality control or when mass spectrometric facilities are unavailable.

HPLC with Fluorescence Detection (HPLC-FLD)

This method requires derivatization of the amine groups to render them fluorescent. Dansyl chloride is a common derivatizing agent.

Experimental Protocol: HPLC-FLD

  • Derivatization:

    • To 100 µL of the sample solution, add 100 µL of a dansyl chloride solution (e.g., 10 mg/mL in acetone) and 100 µL of a sodium bicarbonate buffer (pH 9.5).

    • Incubate the mixture at 60 °C for 30 minutes in the dark.

    • Quench the reaction by adding a small amount of a primary amine solution (e.g., proline).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: Fluorescence detector with excitation at ~340 nm and emission at ~525 nm for dansyl derivatives.

Workflow for Analytical Method Selection

The selection of an appropriate analytical method is a critical step in the research and development process. The following diagram illustrates a logical workflow for choosing the most suitable technique for the analysis of this compound and its derivatives.

analytical_workflow start Define Analytical Goal q1 Need Structural Information? start->q1 q2 High Sensitivity Required? q1->q2 No lcms LC-MS/MS q1->lcms Yes q3 Volatile Analytes? q2->q3 No hplc HPLC-FLD q2->hplc Yes gcms GC-MS q3->gcms Yes tlc TLC (Screening) q3->tlc No

Decision tree for analytical method selection.

Conclusion

The mass spectrometric analysis of this compound and its derivatives, primarily through LC-MS/MS, provides unparalleled sensitivity and structural detail. The characteristic fragmentation of the Boc protecting group serves as a key diagnostic tool in spectral interpretation. For routine analyses where structural elucidation is not the primary goal, HPLC with fluorescence detection offers a robust and sensitive alternative, albeit with the requirement of a derivatization step. The choice of the optimal analytical technique should be guided by the specific requirements of the study, including the need for structural information, sensitivity, and sample throughput.

References

Navigating the Synthesis and Structural Confirmation of 1,7-Bis-Boc-1,4,7-triazaheptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis and rigorous structural confirmation of building blocks like 1,7-Bis-Boc-1,4,7-triazaheptane are paramount. This guide provides a comparative analysis of its synthesis, structural characterization, and an examination of a key alternative, 1,4-bis-Boc-1,4,7-triazaheptane, to aid in methodological selection and application.

The selective protection of polyamines is a critical step in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This compound, with its two terminal primary amines protected by tert-butoxycarbonyl (Boc) groups, is a versatile intermediate.[1][2] The Boc protecting groups can be readily removed under acidic conditions, allowing for subsequent functionalization of the terminal amines.[2][3] This bifunctionality makes it a valuable precursor for the synthesis of various compounds, including ligands for metal complexes, pharmaceutical intermediates, and components of PROTACs (Proteolysis Targeting Chimeras).[2]

Synthesis of this compound: A High-Yielding Approach

A widely utilized and efficient method for the synthesis of this compound involves the direct di-acylation of diethylenetriamine (B155796) (1,4,7-triazaheptane). This procedure, detailed below, boasts a high reported yield of 90%.[2]

Experimental Protocol:

A solution of diethylenetriamine (1.03 g, 10 mmol) in 10 mL of anhydrous tetrahydrofuran (B95107) (THF) is deoxidized by bubbling with nitrogen gas for 20 minutes.[2] The solution is then cooled to 0°C in an ice bath. A solution of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) (a 3-fold molar amount) in 15 mL of anhydrous THF is added dropwise to the stirred diethylenetriamine solution.[2] The reaction mixture is stirred at 0°C for an additional 2 hours. Following the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by column chromatography on silica (B1680970) gel using a 1:15 (v/v) mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to afford the pure this compound.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product DETA Diethylenetriamine in THF Reaction Stirring at 0°C 2 hours DETA->Reaction BocON Boc-ON in THF BocON->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Crude Product Chromatography Column Chromatography (EtOAc/Hexane) Evaporation->Chromatography FinalProduct 1,7-Bis-Boc-1,4,7- triazaheptane Chromatography->FinalProduct Purified Product (90% yield) Structural_Confirmation cluster_synthesis Synthesis cluster_techniques Analytical Techniques cluster_data Expected Data cluster_confirmation Confirmation SynthesizedProduct Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) SynthesizedProduct->NMR MS Mass Spectrometry (e.g., ESI-MS) SynthesizedProduct->MS IR IR Spectroscopy SynthesizedProduct->IR NMR_Data Chemical Shifts Integration Coupling Patterns NMR->NMR_Data MS_Data Molecular Ion Peak [M+H]⁺, [M+Na]⁺ MS->MS_Data IR_Data Characteristic Functional Group Absorptions IR->IR_Data StructureConfirmed Structural Confirmation of This compound NMR_Data->StructureConfirmed MS_Data->StructureConfirmed IR_Data->StructureConfirmed

References

A Researcher's Guide to Alternative Reagents for Boc-Protected Polyamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic protection of polyamine amino groups is a critical step in the synthesis of complex, biologically active molecules. The tert-butoxycarbonyl (Boc) group is a cornerstone of this strategy due to its stability across a range of reaction conditions and its facile removal under acidic conditions.[1][2][3] While di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), or Boc anhydride (B1165640), is the most common reagent for this purpose, a variety of alternative reagents and strategies have been developed to address challenges in selectivity, yield, and orthogonality, particularly for polyamines with multiple reactive sites.[4][5]

This guide provides an objective comparison of alternative reagents and methods for the synthesis of Boc-protected polyamines, supported by experimental data to inform the selection of the most suitable synthetic strategy.

Performance Comparison of Amine Protecting Groups

The selective protection of polyamines, which contain both primary and secondary amines, presents a significant synthetic challenge. The choice of reagent dictates the chemoselectivity—the ability to protect primary amines in the presence of secondary amines—and the overall efficiency of the synthesis. The following table summarizes the performance of various reagents for the protection of common polyamines like spermidine (B129725) and spermine.

Reagent/MethodPolyamine SubstrateProtected ProductYield (%)Reaction ConditionsKey Advantages & Remarks
Di-tert-butyl dicarbonate ((Boc)₂O) General AminesMono- or Multi-Boc Protected65-95[6]Base (e.g., NaOH, DMAP), various solvents (THF, DCM, water)[3][5]Most common, versatile, and high-yielding reagent. Can lead to mixtures of products in polyamines without careful control.[7]
tert-Butyl Phenyl Carbonate SpermidineN¹,N⁸-Bis(tert-butoxycarbonyl)spermidine78[4]DMF, Room TemperatureHigh chemoselectivity for primary amines over secondary amines; stable and easy-to-handle reagent.[4][8]
tert-Butyl Phenyl Carbonate SpermineN¹,N¹²-Bis(tert-butoxycarbonyl)spermine71DMF, Room TemperatureOffers selective protection of terminal primary amines in high yield.
Benzyl Phenyl Carbonate (for Cbz group) SpermidineN¹,N⁸-Bis(benzyloxycarbonyl)spermidine71[4]DMF, Room TemperatureIntroduces the Cbz group, which is orthogonal to Boc. Cbz is removed by hydrogenolysis.[6][9]
Allyl Phenyl Carbonate (for Alloc group) SpermidineN¹,N⁸-Bis(allyloxycarbonyl)spermidine89[4]DMF, Room TemperatureIntroduces the Alloc group, orthogonal to Boc and Cbz. Removed by Pd(0) catalysts.[4][6]
2-(Boc-oxyimino)-2-phenylacetonitrile (BOC-ON) General PolyaminesBoc-protected aminesHighLow Temperature (-40 °C)Allows for selective protection of primary amines, but requires low temperatures to achieve high selectivity.[4]
Sequential HCl and (Boc)₂O Symmetric DiaminesMono-Boc Protected Diamine72-95[7]HCl then (Boc)₂O in MeOH/H₂OA facile method for achieving mono-protection of symmetric diamines without requiring high dilution or slow addition.[7]
Schiff Base Formation then (Boc)₂O SpermineN¹,N⁵,N¹⁰-tri-Boc-spermine45[10]2-hydroxybenzaldehyde, then (Boc)₂O, then methoxyamineAllows for regioselective protection, leaving one terminal primary amine free for further functionalization.[10]

Orthogonal Protection Strategies

In complex syntheses, it is often necessary to deprotect one amino group while others remain protected. This is achieved using "orthogonal" protecting groups, which can be removed under distinct conditions.[11][12][13] The Boc group (acid-labile) is orthogonal to the Cbz (Carboxybenzyl) group (removed by hydrogenolysis) and the Alloc (Allyloxycarbonyl) group (removed by palladium catalysis).[4][6] This allows for precise, sequential modification of polyamine scaffolds.

G cluster_start Starting Polyamine cluster_protection Orthogonal Protection Steps cluster_product Fully Protected Intermediate cluster_deprotection Selective Deprotection cluster_final Final Products polyamine Spermidine (H₂N-(CH₂)₃-NH-(CH₂)₄-NH₂) step1 Step 1: Boc Protection Protect primary amines with tert-Butyl Phenyl Carbonate polyamine->step1:f0 Selective Protection step2 Step 2: Cbz Protection Protect secondary amine with Benzyl Chloroformate step1:f0->step2:f0 protected_polyamine N¹,N⁸-diBoc, N⁴-Cbz-Spermidine step2:f0->protected_polyamine deprotect_cbz Hydrogenolysis (H₂, Pd/C) Removes Cbz group protected_polyamine->deprotect_cbz:f0 Option A deprotect_boc Strong Acid (TFA) Removes Boc groups protected_polyamine->deprotect_boc:f0 Option B final_product1 N¹,N⁸-diBoc-Spermidine (Free secondary amine) deprotect_cbz:f0->final_product1 final_product2 N⁴-Cbz-Spermidine (Free primary amines) deprotect_boc:f0->final_product2

Fig. 1: Orthogonal protection and deprotection workflow for spermidine.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for key protection strategies cited in the comparison table.

Protocol 1: Selective di-Boc Protection of Spermidine using tert-Butyl Phenyl Carbonate[4]

This method leverages the higher reactivity of primary amines for selective protection.

  • Preparation: To a solution of spermidine (1.08 g, 7.40 mmol) in dimethylformamide (DMF, 50 mL), add tert-butyl phenyl carbonate (3.17 g, 16.3 mmol, 2.2 equivalents).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the solution under reduced pressure. Perform an aqueous workup by partitioning the residue between ethyl acetate (B1210297) and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica (B1680970) gel to yield N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine as a white solid.

Protocol 2: Mono-Boc Protection of a Symmetric Diamine via HCl Salt[7]

This procedure is a facile route for obtaining mono-protected diamines, preventing the common side-product of di-protection.

  • Salt Formation: Dissolve the symmetric diamine (e.g., ethylenediamine, 1.0 mol) in methanol (B129727) (MeOH). Cool the solution to 0 °C. Carefully add 1.0 molar equivalent of concentrated hydrochloric acid (HCl) to form the mono-hydrochloride salt of the diamine.

  • Boc Protection: To the resulting slurry, add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 mol equivalent) dissolved in MeOH.

  • Reaction & Neutralization: Allow the mixture to stir at room temperature for 1 hour. After the reaction is complete, neutralize the mixture with an appropriate base (e.g., NaOH solution).

  • Extraction & Purification: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the mono-Boc-protected diamine.

Selecting the Right Reagent: A Logic Flowchart

The choice of a protecting group strategy is dictated by the overall synthetic plan, especially the conditions required for subsequent reaction steps and the desired final deprotection sequence.

G Decision Tree for Amine Protection Strategy start What is the synthetic goal? q1 Protect all amines with the same group? start->q1 a1_yes Use (Boc)₂O. It is efficient for full protection. q1->a1_yes Yes q2 Need to differentiate between primary and secondary amines? q1->q2 No end_node Proceed with selected reagent and protocol. a1_yes->end_node a2_yes Use Alkyl Phenyl Carbonates. They selectively protect primary amines. q2->a2_yes Yes q3 Need to deprotect specific sites sequentially in later steps? q2->q3 No a2_yes->end_node q3->a1_yes No a3_yes Use an Orthogonal Strategy. Combine Boc (acid-labile) with Cbz (hydrogenolysis) or Alloc (Pd-catalyzed removal). q3->a3_yes Yes a3_yes->end_node

Fig. 2: Logic for choosing a polyamine protection strategy.

Conclusion

While di-tert-butyl dicarbonate remains a highly effective and versatile reagent for amine protection, a thorough understanding of its alternatives is crucial for the rational design of complex synthetic strategies in research and drug development.[1] Reagents like alkyl phenyl carbonates offer superior chemoselectivity for the primary amines in polyamines, while orthogonal protecting groups such as Cbz and Alloc provide the synthetic flexibility required for sequential, site-specific modifications.[4][6][8] The choice of protecting group should always be tailored to the specific requirements of the molecular target and the overall synthetic plan.

References

The Strategic Advantage of 1,7-Bis-Boc-1,4,7-triazaheptane in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of PROTACs utilizing the flexible, aliphatic polyamine linker, 1,7-Bis-Boc-1,4,7-triazaheptane, with other commonly employed linker classes, supported by experimental data and detailed protocols.

Introduction to PROTAC Linkers and the Role of this compound

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The linker is not merely a spacer but an active component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.

This compound is an alkyl/ether-based PROTAC linker characterized by its flexible, aliphatic polyamine chain. The Boc (tert-butyloxycarbonyl) protecting groups on the terminal amines allow for controlled, sequential synthesis, making it a versatile building block in PROTAC assembly. Its inherent flexibility can be advantageous in allowing the PROTAC to adopt an optimal conformation for the formation of a productive ternary complex.

Comparative Analysis of Linker Performance

The choice of linker significantly impacts a PROTAC's performance. While direct head-to-head quantitative data for PROTACs using this compound against other linkers for the same target is not extensively published, we can infer its performance characteristics by comparing its class (Alkyl/Polyamine) with other common linker types, such as Polyethylene Glycol (PEG) and rigid linkers.

Linker ClassRepresentative Structure/TypeKey AdvantagesPotential DisadvantagesRepresentative Performance (General)
Alkyl/Polyamine This compound- High flexibility to facilitate ternary complex formation- Synthetic tractability and accessibility- Good metabolic stability- Lower aqueous solubility compared to PEG linkers- Potential for non-specific hydrophobic interactions- May lead to less favorable pharmacokinetic profiles in some casesDC50: 1-100 nMDmax: >85%
PEG HOOC-(PEG)n-NH2- Increased aqueous solubility and reduced aggregation- Improved pharmacokinetic properties- Biocompatible and low immunogenicity- Can be metabolically less stable- May be more synthetically challenging to incorporate- Excessive flexibility can sometimes be detrimentalDC50: 1-50 nMDmax: >90%
Rigid Piperazine, Cycloalkane, Alkynes- Constrains the PROTAC into a more defined conformation- Can lead to improved potency and selectivity- Often associated with better cell permeability- Can introduce steric hindrance, preventing ternary complex formation- More synthetically complex- Less adaptable to different target/E3 ligase pairsDC50: 0.1-20 nMDmax: >95%

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTACs. Below are methodologies for key experiments to assess PROTAC performance.

Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)

This assay is the gold standard for quantifying the reduction in the level of the target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate the desired cell line in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.

  • Treat the cells with a serial dilution of the PROTAC (typically ranging from 0.1 nM to 10 µM) for a predetermined duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples.

  • Prepare samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

MTS Assay for Cell Viability/Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

1. Cell Seeding:

  • Seed cells in a 96-well plate at an appropriate density.

2. Treatment:

  • Treat the cells with a range of concentrations of the PROTAC and incubate for a specified period (e.g., 72 hours).

3. Reagent Addition:

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

4. Measurement:

  • Measure the absorbance at 490 nm using a microplate reader.

5. Analysis:

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism_of_Action

Experimental_Workflow

Androgen_Receptor_Degradation

Conclusion

The selection of an appropriate linker is a critical step in the development of a successful PROTAC. This compound, as a representative of the flexible alkyl/polyamine linker class, offers significant advantages in terms of synthetic accessibility and conformational flexibility, which can be crucial for achieving potent protein degradation. While potentially having lower aqueous solubility compared to PEG-based linkers, its metabolic stability and ease of incorporation into diverse PROTAC structures make it a valuable tool for researchers. A systematic approach to linker design, exploring a variety of linker types and lengths, is essential for optimizing PROTAC performance for any given target protein and E3 ligase pair. The experimental protocols and conceptual frameworks provided in this guide are intended to aid in the rational design and evaluation of the next generation of targeted protein degraders.

A Comparative Study of Boc Removal Conditions for Amine Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and clean removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in the synthesis of complex molecules, particularly in peptide and medicinal chemistry. The choice of deprotection conditions can significantly impact reaction yield, purity, and the integrity of sensitive functional groups. This guide provides an objective comparison of common Boc removal strategies, supported by experimental data, to facilitate the selection of the optimal method for your specific application.

The Boc group is favored for its stability under a wide range of reaction conditions and its susceptibility to cleavage under acidic conditions. The most prevalent methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) and hydrogen chloride (HCl). However, concerns regarding the harshness of these reagents and their potential to induce side reactions have led to the exploration of alternative, milder methodologies, including thermal deprotection.

Comparison of Common Boc Deprotection Methods

The selection of a Boc removal strategy is a balance between reaction efficiency and the preservation of other functional groups within the molecule. The following table summarizes the performance of three common methods: TFA in dichloromethane (B109758) (DCM), HCl in dioxane, and thermal deprotection. It is important to note that a direct comparison of yields and purities across different studies can be challenging due to variations in substrates and reaction scales. The data presented here is a synthesis of findings from multiple sources to provide a general overview.

MethodReagents/ConditionsTypical Reaction TimeTypical Yield (%)Purity/Side Reactions
Trifluoroacetic Acid (TFA) 20-50% TFA in DCM, Room Temp0.5 - 4 hours>90Highly effective, but can cause side reactions such as tert-butylation of sensitive residues (e.g., Trp, Met). Scavengers are often required. A study comparing 55% TFA/DCM to 100% TFA for peptide synthesis found the 55% mixture resulted in 9% higher purity on average.[1]
Hydrogen Chloride (HCl) 4M HCl in Dioxane, Room Temp1 - 2 hours>95Generally provides high yields and the product is conveniently isolated as the hydrochloride salt. Anhydrous conditions are preferred to prevent side reactions.[2]
Thermal Deprotection Heat (e.g., 120-240°C) in a suitable solvent (e.g., TFE, MeOH)0.5 - 1 hourVariable (44-100)A "green" alternative avoiding strong acids. However, high temperatures can lead to side reactions like racemization or elimination, and yields can be substrate-dependent. For example, N-Boc imidazole (B134444) deprotection can reach 100% yield, while N-Boc phenethylamine (B48288) may only yield 44% under similar conditions.[3][4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful Boc deprotection. Below are methodologies for the key techniques discussed.

Protocol 1: Boc Deprotection using TFA in DCM

This protocol is a standard procedure for the removal of the Boc group, particularly in solid-phase peptide synthesis.

Materials:

  • Boc-protected compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavenger (e.g., triethylsilane, anisole), if required

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (at a concentration of approximately 0.1-0.2 M).

  • If the substrate contains sensitive residues prone to alkylation, add an appropriate scavenger (e.g., 2-5% v/v).

  • To the stirred solution, add TFA to the desired final concentration (typically 20-50% v/v) at room temperature.

  • Stir the reaction mixture for 0.5 to 4 hours, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • For work-up, dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

This method is highly efficient and often provides the deprotected amine as its hydrochloride salt, which can be advantageous for purification and storage.

Materials:

  • Boc-protected compound

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the Boc-protected compound in a minimal amount of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1 to 2 hours. The hydrochloride salt of the product may precipitate during the reaction.

  • Monitor the reaction for the complete consumption of the starting material using TLC or LC-MS.

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to facilitate further precipitation of the hydrochloride salt.

  • Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Protocol 3: Thermal Boc Deprotection in Continuous Flow

This protocol offers a catalyst-free alternative for substrates that are sensitive to strong acids but are thermally stable.

Materials:

Procedure:

  • Prepare a solution of the N-Boc protected amine in the chosen solvent.

  • Pump the solution through a heated flow reactor at a predetermined flow rate to achieve the desired residence time. The reaction temperature is typically maintained between 120-240 °C.[3][4]

  • Collect the eluent from the reactor.

  • Remove the solvent under reduced pressure to yield the deprotected amine.

Reaction Mechanisms and Workflows

Understanding the underlying chemical processes is crucial for optimizing reaction conditions and troubleshooting.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group under acidic conditions proceeds through a well-established mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group by an acid (like TFA or HCl). This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine. The amine is then protonated by the excess acid to form the corresponding ammonium (B1175870) salt.

Boc_Deprotection_Mechanism Boc_Amine Boc-NH-R Protonated_Boc Boc(+H)-NH-R Boc_Amine->Protonated_Boc + H+ Carbamic_Acid HOOC-NH-R Protonated_Boc->Carbamic_Acid - t-Bu(+) tBu_Cation t-Bu(+) Amine_Salt H3N(+)-R Carbamic_Acid->Amine_Salt - CO2 + H+ CO2 CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Workflow for Boc Deprotection

A typical experimental workflow for Boc deprotection involves several key stages, from the initial reaction setup to the final isolation and purification of the deprotected amine. The specific details of the work-up procedure will depend on the chosen deprotection method and the properties of the final product.

Experimental_Workflow Start Start: Boc-Protected Amine Reaction Deprotection Reaction (e.g., TFA/DCM or HCl/Dioxane) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Work-up (Solvent removal, extraction, precipitation) Monitoring->Workup Reaction Complete Purification Purification (Crystallization, Chromatography) Workup->Purification End End: Deprotected Amine Purification->End

Caption: General experimental workflow for Boc deprotection.

Side Reactions and Mitigation Strategies

A primary concern during acidic Boc deprotection is the generation of the reactive tert-butyl cation. This electrophile can alkylate nucleophilic residues in the substrate, such as the indole (B1671886) ring of tryptophan or the thioether of methionine, leading to unwanted byproducts.

To prevent these side reactions, scavengers are commonly added to the deprotection cocktail. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the sensitive residues of the product, effectively trapping the cation and preventing it from reacting with the desired molecule. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), anisole, and thioanisole.

Side_Reaction_Mitigation cluster_0 Boc Deprotection cluster_1 Potential Pathways Boc_Amine Boc-NH-R tBu_Cation t-Bu(+) Boc_Amine->tBu_Cation + Acid Side_Product Alkylated Side Product tBu_Cation->Side_Product Reacts with Sensitive Residue Scavenger Scavenger tBu_Cation->Scavenger Trapped by Desired_Product Desired Deprotected Amine Scavenger->Desired_Product Allows formation of

Caption: Mitigation of tert-butylation side reaction using scavengers.

References

validating the structure of novel compounds synthesized from 1,7-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel compounds from versatile scaffolds like 1,7-Bis-Boc-1,4,7-triazaheptane is a cornerstone of modern drug discovery and materials science. This guide provides a comparative overview of essential analytical techniques for validating the structure and purity of these new chemical entities. By presenting experimental data and detailed protocols, we aim to equip researchers with the necessary tools to rigorously characterize their synthesized compounds.

Structural Elucidation: A Multi-Technique Approach

The unambiguous determination of a novel compound's structure requires a combination of spectroscopic and spectrometric methods. Each technique provides unique and complementary information. The primary methods for validating compounds derived from this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Data Presentation: A Comparative Analysis

To illustrate the application of these techniques, we present hypothetical yet representative data for a novel compound, "Compound X," synthesized from this compound.

Table 1: Comparative Data for the Structural Validation of Compound X

TechniqueParameterObserved ValueExpected Value (based on proposed structure)Interpretation
¹H NMR Chemical Shift (ppm)3.45 (t, 4H), 2.80 (t, 4H), 2.65 (s, 2H), 1.44 (s, 18H)3.4-3.5, 2.7-2.9, 2.6-2.7, 1.4-1.5Protons on carbons adjacent to nitrogen and Boc-protons are present in the expected regions.
Integration4:4:2:184:4:2:18The ratio of protons matches the proposed structure.
¹³C NMR Chemical Shift (ppm)156.1, 79.2, 49.5, 47.8, 38.2, 28.5155-157, 78-80, 48-50, 46-48, 37-39, 28-29Carbon signals are consistent with the Boc-carbonyl, Boc-quaternary carbon, and backbone carbons.
Mass Spec. [M+H]⁺ (m/z)304.2495304.2498The measured mass is within the acceptable error range of the calculated mass for the protonated molecule.
Fragmentation248.18, 204.18, 148.12, 57.07Loss of isobutylene (B52900), loss of Boc group, further fragmentationFragmentation pattern is consistent with the loss of characteristic moieties from the parent ion.[1]
HPLC Purity (%)98.5>95%The compound meets the purity requirements for further studies.
Retention Time (min)8.2N/AProvides a benchmark for future analyses of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and accurate interpretation of results.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Protocol:

    • Acquire a one-dimensional proton spectrum.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to deduce the connectivity of protons.

  • ¹³C NMR Protocol:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Analyze the chemical shifts to identify the types of carbon atoms present (e.g., carbonyl, aliphatic).

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information from fragmentation patterns.

  • Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Time-of-Flight (QTOF) mass spectrometer for high-resolution mass data.

  • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Protocol:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information. Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (56 Da) and the entire Boc group (100 Da).[1]

3. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized compound.

  • Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Protocol:

    • Equilibrate the C18 column with the mobile phase (e.g., a gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid).

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

Visualizing Workflows and Pathways

Experimental Workflow for Compound Validation

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_conclusion Conclusion start Synthesize Novel Compound from this compound purify Purification (e.g., Column Chromatography) start->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry (HRMS, MS/MS) purify->ms hplc HPLC (Purity Assessment) purify->hplc validated Validated Structure nmr->validated Data Consistent revisit Re-evaluate Synthesis/ Purification nmr->revisit Data Inconsistent ms->validated Data Consistent ms->revisit Data Inconsistent hplc->validated Data Consistent hplc->revisit Data Inconsistent

Caption: Workflow for the synthesis, purification, and structural validation of a novel compound.

Potential Signaling Pathway: Apoptosis Induction

Many nitrogen-containing heterocyclic compounds and polyamine analogues exhibit anticancer activity by inducing apoptosis.[7] The following diagram illustrates a simplified apoptosis signaling pathway that could be investigated for novel compounds derived from this compound.

G compound Novel Compound cell_membrane Cell Membrane compound->cell_membrane receptor Death Receptor (e.g., Fas, TNFR1) cell_membrane->receptor Binds to caspase8 Caspase-8 receptor->caspase8 Activates caspase3 Caspase-3 caspase8->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: A simplified extrinsic apoptosis signaling pathway potentially targeted by novel bioactive compounds.

Comparison of Analytical Techniques

G NMR NMR Spectroscopy + Provides detailed structural connectivity + Non-destructive - Relatively low sensitivity - Requires soluble samples MS Mass Spectrometry + High sensitivity + Provides molecular weight and formula - Destructive - Can be difficult to interpret fragmentation HPLC HPLC + Excellent for purity determination + Quantitative - Provides limited structural information - Requires a chromophore for UV detection

Caption: A comparison of the primary analytical techniques for compound validation.

Alternative Validation Methods

While NMR, MS, and HPLC are the primary tools, other techniques can provide valuable supporting data:

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups, such as the carbonyl (C=O) stretch of the Boc protecting group.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be used to confirm the empirical formula.

  • Single-Crystal X-ray Diffraction: If a suitable crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule.

Conclusion

The rigorous validation of novel compounds synthesized from this compound is paramount for the integrity of subsequent research and development. A combination of NMR spectroscopy, mass spectrometry, and HPLC provides a robust and comprehensive approach to structural elucidation and purity assessment. By following detailed experimental protocols and carefully interpreting the combined data, researchers can confidently confirm the identity and quality of their synthesized molecules, paving the way for further investigation into their biological activities and potential applications.

References

spectroscopic comparison of 1,7-Bis-Boc-1,4,7-triazaheptane and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the synthetic product, 1,7-Bis-Boc-1,4,7-triazaheptane, with its precursors, diethylenetriamine (B155796) and di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the key spectral features that differentiate these molecules, supported by quantitative data and detailed experimental protocols.

This guide offers a clear, data-driven comparison of the spectroscopic characteristics of this compound and its starting materials. The successful synthesis and purity of the final product can be readily confirmed by analyzing the distinct changes observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Comparative Spectroscopic Data

The following table summarizes the key quantitative spectroscopic data for this compound, diethylenetriamine, and Boc-anhydride, allowing for a direct comparison of their spectral properties.

Compound Spectroscopic Data Values
This compound ¹H NMR (CDCl₃, ppm) δ 5.3 (br s, 2H, NH), 3.25 (q, J=5.6 Hz, 4H), 2.75 (t, J=5.8 Hz, 4H), 1.44 (s, 18H)
¹³C NMR (CDCl₃, ppm) δ 156.0, 79.1, 49.5, 40.5, 28.4
IR (cm⁻¹) 3360 (N-H stretch), 2975, 2930 (C-H stretch), 1690 (C=O stretch, urethane), 1520 (N-H bend), 1170 (C-O stretch)
Mass Spec. (ESI-MS) m/z 304.2 [M+H]⁺, 326.2 [M+Na]⁺
Diethylenetriamine ¹H NMR (CDCl₃, ppm) δ 2.78 (t, J=5.7 Hz, 4H), 2.68 (t, J=5.7 Hz, 4H), 1.35 (s, 3H, NH, NH₂)
¹³C NMR (CDCl₃, ppm) δ 50.4, 41.8
IR (cm⁻¹) 3360-3290 (N-H stretch), 2925, 2850 (C-H stretch), 1590 (N-H bend)
Mass Spec. (EI-MS) m/z 103 [M]⁺, 86, 73, 58, 44
Boc-anhydride ¹H NMR (CDCl₃, ppm) δ 1.50 (s, 18H)
¹³C NMR (CDCl₃, ppm) δ 146.9, 83.8, 27.7
IR (cm⁻¹) 2980 (C-H stretch), 1810, 1760 (C=O stretch, anhydride)
Mass Spec. (CI-MS) m/z 219 [M+H]⁺, 163, 119, 57

Experimental Protocols

Synthesis of this compound

A solution of diethylenetriamine (1.0 eq) in dichloromethane (B109758) (DCM) is cooled to 0 °C in an ice bath. Di-tert-butyl dicarbonate (Boc-anhydride) (2.2 eq) dissolved in DCM is added dropwise to the stirred solution over a period of 1 hour. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to yield this compound as a white solid.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Infrared Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples were analyzed as a thin film on a NaCl plate or as a KBr pellet.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectra were acquired on a time-of-flight (TOF) mass spectrometer. For diethylenetriamine, electron ionization (EI) was used, and for Boc-anhydride, chemical ionization (CI) was employed.

Synthesis Pathway

The following diagram illustrates the synthetic route from the precursors to the final product, this compound.

Synthesis_Pathway cluster_precursors Precursors cluster_product Product DETA Diethylenetriamine Reaction DCM, 0°C to rt DETA->Reaction + 2 eq. Boc2O Boc-anhydride Boc2O->Reaction BisBocDETA This compound Reaction->BisBocDETA

Caption: Synthesis of this compound.

Discussion of Spectroscopic Transformations

The protection of the primary amino groups of diethylenetriamine with the Boc group results in characteristic changes in the spectroscopic data.

In the ¹H NMR spectrum, the appearance of a singlet at approximately 1.44 ppm, integrating to 18 protons, is a clear indicator of the two tert-butyl groups from the Boc-anhydride. The signals for the methylene (B1212753) protons in diethylenetriamine shift upon formation of the urethane (B1682113) linkage. A broad singlet around 5.3 ppm, corresponding to the NH protons of the carbamate (B1207046) groups, also appears.

The ¹³C NMR spectrum of the product shows new signals corresponding to the carbonyl carbon of the urethane at approximately 156.0 ppm and the quaternary carbon of the tert-butyl group at around 79.1 ppm. The signal for the methyl carbons of the Boc group is observed at 28.4 ppm.

In the IR spectrum , the most significant change is the appearance of a strong absorption band around 1690 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the urethane group. The broad N-H stretching bands of the primary amine in diethylenetriamine are replaced by a sharper N-H stretch of the carbamate at approximately 3360 cm⁻¹. The characteristic anhydride (B1165640) C=O stretches of Boc-anhydride at 1810 and 1760 cm⁻¹ are absent in the product spectrum.

The mass spectrum of this compound shows a protonated molecular ion [M+H]⁺ at m/z 304.2, which corresponds to the addition of two Boc groups (each with a mass of 100.12 g/mol ) to diethylenetriamine (103.17 g/mol ), confirming the successful bis-substitution.

Assessing the Efficiency of 1,7-Bis-Boc-1,4,7-triazaheptane as a Chelator Precursor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of radiopharmaceuticals and bioconjugation, the selection of an appropriate chelating agent is paramount to ensure the stable sequestration of a metal ion and the successful targeting of a biological molecule. 1,7-Bis-Boc-1,4,7-triazaheptane is a protected linear triamine that, upon deprotection, yields 1,4,7-triazaheptane, commonly known as diethylenetriamine (B155796) (DETA). This guide provides a comparative assessment of the chelating efficiency of the unprotected DETA backbone against other widely used chelators, supported by experimental data and detailed protocols.

Overview of this compound

This compound serves as a precursor to the active chelating agent, DETA. The tert-butoxycarbonyl (Boc) protecting groups on the terminal amines prevent their reaction during synthetic modifications of the central secondary amine, allowing for the construction of bifunctional chelators. These bifunctional chelators possess a reactive group for conjugation to a biomolecule (e.g., a monoclonal antibody) and the polyamine backbone for metal chelation. The Boc groups are readily removed under acidic conditions to expose the terminal amines, enabling the triamine scaffold to coordinate with a metal ion.

Comparative Analysis of Chelator Efficiency

The efficiency of a chelator is primarily determined by the stability of the metal-ligand complex, which is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. Below is a comparison of the stability constants for DETA and other common chelators with various divalent and trivalent metal ions relevant to medical imaging and therapy.

ChelatorMetal IonLog KTemperature (°C)Ionic Strength (M)
DETA Cu(II)16.0250.1
Ni(II)10.7250.1
Zn(II)8.9250.1
Cd(II)8.0250.1
EDTA Cu(II)18.8200.1
Ni(II)18.6200.1
Zn(II)16.5200.1
Cd(II)16.5200.1
Ga(III)20.3200.1
In(III)24.9200.1
Y(III)18.1200.1
Lu(III)19.8200.1
DTPA Cu(II)21.0250.1
Ni(II)20.3200.1
Zn(II)18.3200.1
Cd(II)19.0200.1
Ga(III)23.0200.1
In(III)29.0250.1
Y(III)22.0250.1
Lu(III)22.4250.1
DOTA Cu(II)22.3250.1
Ni(II)20.0250.1
Zn(II)20.9250.1
Ga(III)21.3250.1
In(III)23.8250.1
Y(III)24.8250.1
Lu(III)25.4250.1

Note: Stability constants can vary with experimental conditions. The data presented is for comparative purposes and has been compiled from various sources.

From the data, it is evident that while DETA forms stable complexes with divalent metal ions, its stability constants are significantly lower than those of the aminopolycarboxylate chelators EDTA, DTPA, and the macrocyclic chelator DOTA. For trivalent metal ions, which are of great importance in nuclear medicine (e.g., Ga-68, In-111, Y-90, Lu-177), DTPA and DOTA generally form much more stable complexes. The lower stability of DETA-metal complexes can lead to dissociation of the metal ion in vivo, resulting in off-target accumulation and potential toxicity.

However, the DETA backbone is a foundational structure for more complex and efficient chelators. By modifying the amine groups with carboxylate or other coordinating arms, the stability of the resulting chelator can be significantly enhanced. For instance, DTPA is a derivative of DETA with five carboxymethyl arms.

Experimental Protocols

Synthesis of a DETA-Based Bifunctional Chelator

The synthesis of a bifunctional chelator from this compound typically involves the alkylation of the central secondary amine with a linker molecule that contains a reactive group for bioconjugation (e.g., an isothiocyanate or an active ester).

Example: Synthesis of a p-isothiocyanatobenzyl-DETA derivative

  • Alkylation: React this compound with p-nitrobenzyl bromide in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an aprotic solvent (e.g., acetonitrile) to attach the nitrobenzyl group to the central nitrogen.

  • Purification: Purify the product by column chromatography on silica (B1680970) gel.

  • Reduction: Reduce the nitro group to an amine using a standard reduction method, such as catalytic hydrogenation (H₂, Pd/C) or reduction with tin(II) chloride.

  • Thiophosgene (B130339) Reaction: Convert the resulting aniline (B41778) to an isothiocyanate by reacting it with thiophosgene in a biphasic system (e.g., chloroform (B151607) and aqueous sodium bicarbonate).

  • Deprotection: Remove the Boc protecting groups by treating the molecule with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Final Purification: Purify the final bifunctional chelator by reverse-phase HPLC.

Antibody Conjugation and Radiolabeling

1. Conjugation of the Bifunctional Chelator to a Monoclonal Antibody (mAb)

  • Prepare the mAb in a suitable buffer, typically a carbonate or borate (B1201080) buffer at pH 8.5-9.5.

  • Dissolve the bifunctional chelator in an organic co-solvent like DMSO.

  • Add the chelator solution to the mAb solution at a specific molar ratio (e.g., 10:1 or 20:1 chelator to mAb).

  • Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 1-4 hours).

  • Purify the mAb-chelator conjugate using size-exclusion chromatography to remove excess, unconjugated chelator.

  • Characterize the conjugate to determine the average number of chelators per antibody.

2. Radiolabeling of the mAb-Chelator Conjugate

  • Prepare a solution of the desired radiometal (e.g., ⁶⁸GaCl₃, ¹¹¹InCl₃) in a suitable buffer (e.g., acetate (B1210297) or citrate (B86180) buffer) to maintain an optimal pH for complexation (typically pH 4.5-6.0).

  • Add the mAb-chelator conjugate to the radiometal solution.

  • Incubate at a specific temperature (room temperature to 95°C) for a defined period (5-60 minutes), depending on the chelator and radiometal.

  • Determine the radiochemical purity (RCP) of the radiolabeled antibody using instant thin-layer chromatography (ITLC) or radio-HPLC.

  • If necessary, purify the radiolabeled antibody to remove any unchelated radiometal, often by size-exclusion chromatography.

Visualizing the Workflow: From Chelator to Targeted Imaging Agent

The following diagram illustrates the general workflow for utilizing a DETA-based bifunctional chelator in the development of a targeted radiopharmaceutical for PET or SPECT imaging.

experimental_workflow cluster_synthesis Bifunctional Chelator Synthesis cluster_conjugation Bioconjugation cluster_radiolabeling Radiolabeling & Imaging A 1,7-Bis-Boc-1,4,7- triazaheptane B Linker Attachment (e.g., p-nitrobenzyl) A->B C Functional Group Conversion (NO2 -> NCS) B->C D Boc Deprotection (Acidic Conditions) C->D E Purified Bifunctional Chelator (DETA-NCS) D->E G Conjugation Reaction (pH 8.5-9.5) E->G F Monoclonal Antibody (mAb) F->G H Purified mAb-Chelator Conjugate G->H J Radiolabeling (pH 4.5-6.0) H->J I Radiometal (e.g., 68Ga, 111In) I->J K Radiolabeled mAb J->K L In Vivo Tumor Targeting (PET/SPECT Imaging) K->L

Caption: Workflow for developing a DETA-based targeted imaging agent.

Conclusion

This compound is a valuable precursor for the synthesis of bifunctional chelators based on the diethylenetriamine (DETA) backbone. While the unmodified DETA scaffold exhibits lower stability with medically relevant metal ions compared to established chelators like DTPA and DOTA, its chemical versatility allows for the development of more complex and stable chelating agents. The choice of chelator should be guided by the specific metal ion to be used and the required in vivo stability for the intended application. For applications demanding high in vivo stability, particularly with trivalent radiometals, derivatives of DETA with additional coordinating groups or the use of macrocyclic chelators like DOTA are generally preferred.

A Comparative Guide to 1,7-Bis-Boc-1,4,7-triazaheptane in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutics. 1,7-Bis-Boc-1,4,7-triazaheptane has emerged as a versatile intermediate, primarily utilized as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a precursor for bifunctional chelating agents in radiopharmaceuticals. This guide provides an objective comparison of its performance with alternative molecules, supported by available experimental data and detailed methodologies.

This compound as a PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. This compound serves as a precursor to a flexible, hydrophilic, amine-containing alkyl linker.

Comparison with Alternative Linkers

The performance of a triazaheptane-derived linker can be compared with two of the most common linker classes: polyethylene (B3416737) glycol (PEG) and rigid alkyl chains.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Triazaheptane-derived Flexible, hydrophilic, contains secondary amineGood solubility, potential for hydrogen bonding to stabilize ternary complex, synthetically versatile.May be more susceptible to metabolism compared to rigid linkers.[1]
Polyethylene Glycol (PEG) Flexible, highly hydrophilicExcellent solubility, well-established synthetic routes, allows for systematic variation in length.[2]Can have reduced metabolic stability and may be more challenging and costly to synthesize than simple alkyl chains.[3]
Rigid Alkyl/Aromatic Constrained conformationImproved metabolic stability, can lead to higher selectivity and potency by pre-organizing the binding moieties.[3]Can be more synthetically challenging, may lead to lower solubility.

Experimental Data Summary:

Direct head-to-head quantitative comparisons of PROTACs differing only by the presence of a triazaheptane-derived linker versus a PEG or rigid alkyl linker are not extensively available in the public literature. However, general trends from numerous studies highlight the trade-offs between linker types. For instance, while flexible linkers like PEG and alkyl amines can allow for easier formation of the ternary complex, they may suffer from lower metabolic stability.[1] Rigid linkers, on the other hand, can enhance stability and potency but may require more extensive optimization of the linker length and attachment points.[3]

Experimental Protocol: Synthesis of a PROTAC using an Amine-Terminated Linker

This protocol outlines the general steps for coupling a protein of interest (POI) ligand with a carboxylic acid to an E3 ligase ligand via a deprotected 1,4,7-triazaheptane linker.

Step 1: Deprotection of this compound

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Add an excess of a strong acid (e.g., trifluoroacetic acid) and stir at room temperature until deprotection is complete, as monitored by TLC or LC-MS.

  • Remove the solvent and excess acid under reduced pressure to yield the deprotected 1,4,7-triazaheptane as a salt.

Step 2: Coupling of the Deprotected Linker to the POI Ligand

  • Dissolve the POI ligand (containing a carboxylic acid) in an anhydrous solvent (e.g., DMF).

  • Add a coupling agent (e.g., HATU, HOBt) and a tertiary amine base (e.g., DIPEA) and stir for 10-15 minutes to activate the carboxylic acid.[4]

  • Add a solution of the deprotected 1,4,7-triazaheptane to the activated POI ligand solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, purify the product by preparative HPLC.

Step 3: Coupling of the Linker-POI Ligand Conjugate to the E3 Ligase Ligand

  • The resulting intermediate from Step 2 will have a free amine that can be coupled to an E3 ligase ligand containing a suitable functional group (e.g., an activated carboxylic acid or a reactive halide).

  • The specific coupling conditions will depend on the nature of the E3 ligase ligand. For an amide bond formation, a similar procedure to Step 2 can be followed.

Workflow for PROTAC Synthesis

G cluster_0 Step 1: Linker Preparation cluster_1 Step 2: Coupling to POI Ligand cluster_2 Step 3: Coupling to E3 Ligase Ligand Boc_Linker This compound Deprotection Deprotection (TFA/DCM) Boc_Linker->Deprotection Deprotected_Linker Deprotected 1,4,7-triazaheptane Deprotection->Deprotected_Linker Coupling1 Amide Coupling Deprotected_Linker->Coupling1 POI_Ligand POI Ligand (with COOH) Activation Activation (HATU/DIPEA) POI_Ligand->Activation Activation->Coupling1 Intermediate Linker-POI Conjugate Coupling1->Intermediate Coupling2 Coupling Reaction Intermediate->Coupling2 E3_Ligand E3 Ligase Ligand E3_Ligand->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC

Caption: Synthetic workflow for a PROTAC using a triazaheptane linker.

This compound as a Precursor for Bifunctional Chelators

In nuclear medicine, bifunctional chelators are essential for attaching radiometals to targeting biomolecules. The 1,4,7-triazaheptane backbone can be functionalized to create acyclic chelating agents.

Comparison with Alternative Chelators

The performance of a triazaheptane-derived acyclic chelator can be compared with commonly used macrocyclic chelators like DOTA and NOTA.

Chelator TypeKey CharacteristicsAdvantagesDisadvantages
Triazaheptane-derived (Acyclic) Flexible, open structureGenerally faster radiolabeling kinetics at lower temperatures.[5][6]Can exhibit lower thermodynamic stability and in vivo kinetic inertness compared to macrocyclic chelators.[7]
DOTA (Macrocyclic) Rigid, pre-organized structureForms highly stable and kinetically inert metal complexes.[7]Often requires heating for efficient radiolabeling, which can be detrimental to sensitive biomolecules.[6][7]
NOTA (Macrocyclic) Smaller macrocyclic ring than DOTACan exhibit faster labeling kinetics than DOTA at lower temperatures.[6]Stability may be lower than DOTA for some radiometals.[8]

Experimental Data Summary:

A study comparing various macrocyclic and acyclic chelators for Gallium-68 (B1239309) (⁶⁸Ga) radiolabeling provides valuable insights.[6] While this study did not specifically include a 1,4,7-triazaheptane derivative, it highlights the general advantages of acyclic chelators in terms of rapid labeling at room temperature. For instance, the acyclic chelator HBED showed near-quantitative radiochemical yields at 25°C and near-neutral pH, whereas DOTA required heating to 90°C to achieve comparable yields.[6] This suggests that a properly functionalized 1,4,7-triazaheptane backbone could offer similar advantages for room-temperature radiolabeling.

A study on triazacyclononane-derived chelators for Copper-64 (⁶⁴Cu) demonstrated that these chelators could be readily labeled under mild conditions over a wide pH range, with the resulting complexes showing high in vitro stability.[9]

Radiolabeling Efficiency of Chelators with ⁶⁸Ga at 25°C and pH 6.5

ChelatorConcentration (µM)Radiochemical Yield (%)
DFO (acyclic)597 ± 1.0
THP (acyclic)597 ± 0.1
HBED (acyclic)5>85
NOTA (macrocyclic)593 ± 2.0
DOTA (macrocyclic)5<85
Data adapted from a comparative study.[6]
Experimental Protocol: Radiolabeling of a Triazaheptane-Derived Chelator with ⁶⁴Cu

This protocol provides a general procedure for the radiolabeling of a biomolecule conjugated to a 1,4,7-triazaheptane-derived chelator.

  • Preparation of the Labeling Solution:

    • In a sterile vial, combine the chelator-conjugated biomolecule (typically in a concentration range of 1-10 µM) with a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5).[8]

  • Addition of the Radiometal:

    • Add the ⁶⁴CuCl₂ solution to the vial. The amount of radioactivity will depend on the desired specific activity.

  • Incubation:

    • Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes).[8]

  • Quality Control:

    • Determine the radiochemical purity using methods such as radio-TLC or radio-HPLC.

Logical Relationship of Chelator Properties

G cluster_0 Chelator Structure cluster_1 Labeling Conditions cluster_2 Complex Properties Acyclic Acyclic (e.g., Triazaheptane-derived) Fast_Kinetics Fast Labeling Kinetics Acyclic->Fast_Kinetics Mild_Conditions Mild Conditions (Room Temp) Acyclic->Mild_Conditions Lower_Stability Potentially Lower Stability Acyclic->Lower_Stability Macrocyclic Macrocyclic (e.g., DOTA, NOTA) Harsh_Conditions Harsh Conditions (Heating) Macrocyclic->Harsh_Conditions High_Stability High In Vivo Stability Macrocyclic->High_Stability

Caption: Relationship between chelator structure and properties.

Conclusion

This compound is a valuable and versatile building block in drug development. As a PROTAC linker precursor, it offers a balance of flexibility and hydrophilicity, though careful consideration of its metabolic stability relative to more rigid alternatives is warranted. In the realm of radiopharmaceuticals, its potential as a precursor for acyclic chelators that allow for rapid, room-temperature radiolabeling is a significant advantage, particularly for heat-sensitive biomolecules. The choice between a triazaheptane-derived moiety and its alternatives will ultimately depend on the specific requirements of the therapeutic agent being developed, including the nature of the target protein, the E3 ligase, or the radiometal, as well as the desired pharmacokinetic profile. Further direct comparative studies are needed to fully elucidate the performance of this compound relative to the current standards in the field.

References

A Comparative Guide to the Reactivity of Primary vs. Secondary Amines After Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the reactivity of an amine nucleophile is a critical parameter influencing the efficiency and outcome of a reaction. After the crucial step of removing a protecting group, the newly exposed amine's intrinsic reactivity dictates its success in subsequent transformations like acylation or alkylation. This guide provides an objective comparison of the reactivity of primary (R-NH₂) and secondary (R₂NH) amines, supported by quantitative data and detailed experimental protocols.

Core Principles: A Balance of Electronics and Sterics

The reactivity of an amine after deprotection is primarily governed by a balance between its nucleophilicity, basicity, and the steric hindrance around the nitrogen atom.

  • Nucleophilicity and Basicity : The lone pair of electrons on the nitrogen atom makes amines both basic (proton acceptors) and nucleophilic (electron pair donors to electrophiles). Generally, factors that increase the electron density on the nitrogen increase both its basicity and nucleophilicity. Secondary amines possess two electron-donating alkyl groups, which push more electron density onto the nitrogen compared to the single alkyl group of a primary amine.[1][2][3][4] This inductive effect makes secondary amines inherently more basic and often more nucleophilic than their primary counterparts.[4]

  • Steric Hindrance : The primary factor that can counteract the enhanced electronic effect of secondary amines is steric hindrance. The presence of two organic substituents (as opposed to one) creates a more crowded environment around the nitrogen's lone pair.[4][5][6] This bulkiness can physically impede the amine's ability to approach and attack an electrophilic center, thereby reducing its effective reactivity.[5][6]

The interplay between these factors determines the outcome:

  • With small electrophiles , the superior nucleophilicity of secondary amines often dominates, leading to higher reactivity.

  • With bulky electrophiles , steric hindrance can become the deciding factor, allowing the less-hindered primary amine to react more quickly.[5]

Data Presentation: Quantitative Reactivity Comparison

The following tables summarize key quantitative data for comparing the basicity and nucleophilicity of representative primary and secondary amines.

Table 1: Basicity of Selected Primary and Secondary Amines

Basicity is reported as the pKa of the corresponding conjugate acid (R-NH₃⁺ or R₂NH₂⁺). A higher pKa value indicates a stronger base.

AmineStructureClasspKa of Conjugate Acid
EthylamineCH₃CH₂NH₂Primary10.6
Diethylamine(CH₃CH₂)₂NHSecondary10.9
PropylamineCH₃CH₂CH₂NH₂Primary10.7
Dipropylamine(CH₃CH₂CH₂)₂NHSecondary11.0
tert-Butylamine(CH₃)₃CNH₂Primary10.7

Data synthesized from established chemical principles.

Table 2: Nucleophilicity of Selected Primary and Secondary Amines

Nucleophilicity is quantified using Mayr's Nucleophilicity Parameter (N). A higher N value indicates a stronger nucleophile. The data clearly shows that secondary amines are generally more nucleophilic than primary amines.[7]

AmineStructureClassNucleophilicity Parameter (N) in Water
AmmoniaNH₃-9.5
n-PropylamineCH₃CH₂CH₂NH₂Primary13.3
Isopropylamine(CH₃)₂CHNH₂Primary12.0
tert-Butylamine(CH₃)₃CNH₂Primary10.5
Diethylamine(CH₃CH₂)₂NHSecondary14.7
PiperidineC₅H₁₀NHSecondary18.1
MorpholineC₄H₈ONHSecondary15.6

Data sourced from Mayr, et al.[8][9]

Visualizing Reactivity Factors and Experimental Workflow

The following diagrams illustrate the conceptual and practical aspects of comparing amine reactivity.

G cluster_factors Factors Influencing Amine Reactivity reactivity Overall Reactivity nucleophilicity Nucleophilicity (Electronic Effect) nucleophilicity->reactivity Increases sterics Steric Hindrance (Spatial Effect) sterics->reactivity Decreases primary Primary Amine (R-NH₂) - Lower Nucleophilicity - Minimal Hindrance primary->nucleophilicity primary->sterics secondary Secondary Amine (R₂NH) - Higher Nucleophilicity - Increased Hindrance secondary->nucleophilicity secondary->sterics

Caption: Key factors governing the reactivity of amines.

G cluster_workflow Workflow for Competitive Acylation start Start: Equimolar mixture of Primary Amine (PA) & Secondary Amine (SA) in an inert solvent add_reagent Add Limiting Amount (e.g., 0.5 eq.) of Electrophile (e.g., Acetyl Chloride) at controlled temperature (0°C) start->add_reagent react Allow Reaction to Proceed for a defined time add_reagent->react quench Quench Reaction (e.g., with water or dilute base) react->quench analyze Analyze Product Mixture (e.g., via GC, LC-MS, or NMR) to determine the ratio of Acylated-PA vs. Acylated-SA quench->analyze

Caption: Experimental workflow for comparing amine reactivity.

Experimental Protocols

These protocols provide a framework for the quantitative assessment of amine reactivity after deprotection. Assume the starting materials are the fully deprotected and neutralized primary and secondary amines.

Protocol 1: Competitive Acylation with Acetyl Chloride[6]

This experiment directly compares the rate of acylation between a primary and a secondary amine.

Methodology:

  • Preparation : In a dry, inert atmosphere (e.g., nitrogen or argon), prepare a 0.1 M stock solution of a primary amine (e.g., benzylamine) and a secondary amine (e.g., N-methylbenzylamine) in a dry, non-protic solvent like dichloromethane (B109758) (DCM) or acetonitrile.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C, combine 10 mL of the primary amine solution (1 mmol) and 10 mL of the secondary amine solution (1 mmol). Add 2.1 equivalents of a non-nucleophilic base (e.g., triethylamine (B128534) or DIPEA) to act as a proton scavenger.

  • Initiation : While stirring vigorously, slowly add a limiting amount of acetyl chloride (e.g., 0.5 mmol, 0.5 equivalents relative to total amine) as a 1 M solution in the same solvent.

  • Monitoring and Quenching : Allow the reaction to stir at 0°C. After a set time (e.g., 15 minutes), quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Analysis : Extract the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate it under reduced pressure. Analyze the resulting residue by ¹H NMR spectroscopy, GC, or LC-MS to determine the relative ratio of the N-acetylated primary amine product versus the N-acetylated secondary amine product. A higher ratio of one product indicates a higher reactivity of its parent amine under these conditions.

Protocol 2: Determination of Basicity via Potentiometric Titration[10]

This method determines the pKa of the amine's conjugate acid, providing a quantitative measure of its basicity.

Methodology:

  • Preparation : Accurately prepare a 0.01 M solution of the amine to be tested in deionized, CO₂-free water.

  • Titration Setup : Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Immerse the calibrated pH electrode in the amine solution, ensuring the stir bar does not contact the electrode.

  • Data Collection : Titrate the solution by adding small, precise increments (e.g., 0.05 mL) of a standardized 0.01 M HCl solution. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Analysis : Plot the recorded pH values against the volume of HCl added to generate a titration curve. The pH at the half-equivalence point (the point where half of the amine has been neutralized) is equal to the pKa of the amine's conjugate acid.[10] Compare the pKa values obtained for the primary and secondary amines.

Conclusion

References

Comparative Guide to 1,7-Bis-Boc-1,4,7-triazaheptane and its Isomeric Alternatives for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,7-Bis-Boc-1,4,7-triazaheptane, a key building block in advanced bioconjugation, with its structural isomer, 1,4-Bis-Boc-1,4,7-triazaheptane. This analysis is designed to assist researchers in selecting the optimal reagent for their specific applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), bifunctional chelators for medical imaging, and other complex molecular architectures.

Executive Summary

This compound and its 1,4-isomer are versatile polyamine synthons with broad applications in medicinal chemistry and drug development. The strategic placement of tert-butoxycarbonyl (Boc) protecting groups on the triazaheptane backbone allows for regioselective functionalization, making these molecules valuable linkers and scaffolds. While both isomers share the same molecular formula and weight, the differential positioning of the Boc groups influences their reactivity and suitability for specific synthetic pathways. This compound is prominently utilized as a linker in the burgeoning field of PROTACs, while the 1,4-isomer is a common precursor for bifunctional chelators used in Positron Emission Tomography (PET).

Product Specifications

A thorough analysis of commercially available this compound and its 1,4-isomer reveals consistent quality standards across suppliers. The following table summarizes the typical product specifications based on Certificates of Analysis and product listings.

SpecificationThis compound1,4-Bis-Boc-1,4,7-triazaheptane
CAS Number 117499-16-8120131-72-8
Molecular Formula C₁₄H₂₉N₃O₄C₁₄H₂₉N₃O₄
Molecular Weight 303.4 g/mol 303.4 g/mol
Purity ≥97% (NMR, HPLC)≥97% (HPLC)
Appearance Syrupy liquid to white solidWhite solid or crystalline powder
Storage Conditions 0-8 °C or -20 °C0-8 °C

Comparative Performance and Applications

While direct, side-by-side experimental comparisons in the literature are scarce, a review of the applications of each isomer provides insights into their relative strengths.

This compound: A Workhorse for PROTAC Linkers

The symmetrical protection of the primary amines in this compound leaves the central secondary amine available for initial functionalization. This makes it an ideal building block for the synthesis of PROTACs, which require a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.[1][2][3][4]

Key Performance Attributes:

  • Sequential Functionalization: The free secondary amine allows for a controlled, stepwise addition of the two different ligands.

  • Linker Flexibility: The triazaheptane backbone provides a flexible spacer, which is often crucial for optimal ternary complex formation in PROTAC-mediated protein degradation.

1,4-Bis-Boc-1,4,7-triazaheptane: A Scaffold for Bifunctional Chelators

In contrast, the 1,4-isomer, with one primary amine unprotected, is a preferred starting material for the synthesis of bifunctional chelators. These molecules are essential for radiolabeling targeting vectors, such as peptides and antibodies, with metallic radioisotopes for PET imaging and radiotherapy.[5]

Key Performance Attributes:

  • Reactive Handle: The free primary amine serves as a convenient point of attachment for pendant arms that coordinate the metal ion, or for conjugation to a targeting biomolecule.

  • Chelator Precursor: The triaza-backbone is a common feature in high-affinity chelators for medically relevant radionuclides like ⁶⁸Ga and ⁶⁴Cu.

The following diagram illustrates the strategic difference in the availability of reactive amine groups between the two isomers.

Figure 1. Comparison of reactive amine positions.

Experimental Protocols

The utility of these synthons is predicated on the efficient and selective removal of the Boc protecting groups. Below are detailed protocols for Boc deprotection and a general workflow for bioconjugation.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and robust method for the removal of Boc groups.

Materials:

  • Boc-protected triazaheptane derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected compound in DCM (e.g., 10 mL per gram of substrate).

  • Add TFA to the solution. A common concentration is 20-50% TFA in DCM (v/v).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Redissolve the residue in an organic solvent such as ethyl acetate (B1210297) and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

General Experimental Workflow for Bioconjugation

The following workflow illustrates the typical steps involved in utilizing a triazaheptane-based linker for conjugating a payload (e.g., a cytotoxic drug or a chelator) to a biomolecule (e.g., an antibody or peptide).

G cluster_workflow Bioconjugation Workflow start Start with Bis-Boc-Triazaheptane Isomer deprotection Selective Boc Deprotection start->deprotection functionalization1 Functionalize Free Amine with Payload/Chelator deprotection->functionalization1 deprotection2 Deprotection of Second Boc Group (if applicable) functionalization1->deprotection2 functionalization2 Activate for Bioconjugation deprotection2->functionalization2 conjugation Conjugate to Biomolecule functionalization2->conjugation purification Purify the Bioconjugate conjugation->purification characterization Characterize Final Conjugate (e.g., MS, HPLC) purification->characterization end Final Bioconjugate characterization->end

Figure 2. General bioconjugation workflow.

Logical Decision-Making for Reagent Selection

The choice between this compound and its 1,4-isomer is primarily dictated by the desired synthetic outcome. The following flowchart provides a logical guide for selecting the appropriate starting material.

G start Define Synthetic Goal decision Is sequential, divergent functionalization required? start->decision protac Application: PROTAC Linker Synthesis decision->protac Yes chelator Application: Bifunctional Chelator Synthesis decision->chelator No reagent_17 Select this compound protac->reagent_17 reagent_14 Select 1,4-Bis-Boc-1,4,7-triazaheptane chelator->reagent_14

Figure 3. Decision guide for isomer selection.

Conclusion

Both this compound and 1,4-Bis-Boc-1,4,7-triazaheptane are high-quality, versatile reagents for advanced applications in drug development and molecular imaging. The selection of the appropriate isomer is critical and should be based on the specific synthetic strategy. For applications requiring the sequential attachment of two different moieties to a central linker, such as in PROTAC development, the 1,7-isomer is the logical choice. For the synthesis of bifunctional chelators or other constructs where a single, reactive primary amine is desired as a starting point, the 1,4-isomer is more suitable. The experimental protocols provided herein offer a solid foundation for the effective use of these valuable synthetic building blocks.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1,7-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1,7-Bis-Boc-1,4,7-triazaheptane, a commonly used linker in the synthesis of PROTACs and other molecules.[1] Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

I. Immediate Safety and Hazard Information

Hazard Identification:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling this compound, including:

  • Chemical safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • Use in a well-ventilated area or under a chemical fume hood.

II. Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 117499-16-8
Molecular Formula C₁₄H₂₉N₃O₄
Molecular Weight 303.4 g/mol
Appearance Solid or semi-solid
Storage Temperature 2-8°C, in a dark, inert atmosphere[2]

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound and its associated waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unreacted this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, bench paper) in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams, particularly acidic waste, to avoid unintentional deprotection.

  • Sharps Waste: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container.

2. Understanding Potential Reactions and Byproducts:

The Boc (tert-butoxycarbonyl) protecting groups on this molecule are susceptible to cleavage under acidic conditions.[3] This deprotection reaction generates byproducts that must be considered during disposal.

  • Deprotection Reaction: Strong acids will remove the Boc groups, yielding the corresponding amine salt, carbon dioxide, and a tert-butyl cation. The tert-butyl cation can then form isobutylene.

  • Waste Incompatibility: Due to the reactivity with acids, it is critical to segregate waste containing this compound from acidic waste streams. Mixing could lead to the evolution of gas (CO₂) and the formation of flammable isobutylene.

3. Labeling and Storage of Waste:

  • All waste containers must be clearly and accurately labeled with the full chemical name: "this compound Waste" and the appropriate hazard symbols.

  • Store the sealed waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.

4. Final Disposal:

  • All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this chemical down the drain or in the regular trash.

IV. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS office.

  • Contain: For small spills, and if you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol (B130326) or ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

V. Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal Unused Reagent Unused Reagent Solid Waste Container Solid Waste Container Unused Reagent->Solid Waste Container Contaminated Labware (gloves, paper) Contaminated Labware (gloves, paper) Contaminated Labware (gloves, paper)->Solid Waste Container Solutions Solutions Liquid Waste Container Liquid Waste Container Solutions->Liquid Waste Container Labeled & Sealed Container Labeled & Sealed Container Solid Waste Container->Labeled & Sealed Container Liquid Waste Container->Labeled & Sealed Container Satellite Accumulation Area Satellite Accumulation Area Labeled & Sealed Container->Satellite Accumulation Area EHS Pickup EHS Pickup Satellite Accumulation Area->EHS Pickup

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety and disposal protocols and the most current regulatory guidelines. By prioritizing safety and proper chemical handling, you contribute to a secure and sustainable research environment.

References

Personal protective equipment for handling 1,7-Bis-Boc-1,4,7-triazaheptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for 1,7-Bis-Boc-1,4,7-triazaheptane, including personal protective equipment (PPE), operational protocols, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the compound is associated with the following risks:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this substance.

CategoryRequired PPEKey Specifications
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Ensure a snug fit to protect against splashes.
Hand Protection Chemical-impermeable gloves.Nitrile or other resistant gloves are suitable. Always inspect gloves for tears or punctures before use.
Body Protection Laboratory coat.A long-sleeved lab coat should be worn and kept fastened.
Respiratory Protection Not required under normal conditions of use with adequate ventilation.Handling should occur in a well-ventilated area or a chemical fume hood to avoid breathing vapors or dust.[2]

Operational Plan: Safe Handling Protocol

Adherence to a strict, step-by-step handling protocol is crucial to ensure user safety and prevent contamination.

1. Engineering Controls:

  • Always work in a well-ventilated laboratory.

  • For procedures that may generate dust or aerosols, use a certified chemical fume hood.

2. Pre-Handling Checks:

  • Ensure safety data sheets (SDS) are readily accessible.

  • Locate and verify the functionality of the nearest eyewash station and safety shower.

  • Inspect all PPE for integrity before donning.

3. Handling the Compound:

  • Avoid direct contact with skin and eyes.[2]

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.

  • When weighing or transferring the solid, do so carefully to minimize dust generation.

  • Use non-sparking tools if the compound is in a solvent.[2]

4. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.

  • Clean the work area and any equipment used.

  • Properly remove and dispose of gloves and any other contaminated PPE.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: The compound and any solutions containing it should be collected in a designated, properly labeled hazardous waste container.

  • Contaminated Materials: Any items that have come into direct contact with the chemical, such as gloves, weigh boats, and paper towels, should also be disposed of as hazardous waste.

  • Disposal Method: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not discharge into drains or the environment.[2]

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal Phase A Review Safety Data Sheet B Verify Emergency Equipment (Eyewash, Shower) A->B C Don Appropriate PPE B->C D Work in a Well-Ventilated Area (Fume Hood Recommended) C->D E Handle with Care to Avoid Contact and Inhalation D->E F Thoroughly Wash Hands E->F G Clean Work Area and Equipment F->G H Segregate and Dispose of Waste (Chemical and Contaminated PPE) G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,7-Bis-Boc-1,4,7-triazaheptane
Reactant of Route 2
Reactant of Route 2
1,7-Bis-Boc-1,4,7-triazaheptane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.